Product packaging for 6-Chloro-2-phenylquinolin-4-ol(Cat. No.:CAS No. 112182-50-0)

6-Chloro-2-phenylquinolin-4-ol

Cat. No.: B053341
CAS No.: 112182-50-0
M. Wt: 255.7 g/mol
InChI Key: YCOLBRZTRAQQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-phenylquinolin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C15H10ClNO and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNO B053341 6-Chloro-2-phenylquinolin-4-ol CAS No. 112182-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGFMIEELHDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920686
Record name 6-Chloro-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112182-50-0
Record name 6-Chloro-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112182500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of 6-Chloro-2-phenylquinolin-4-ol. The information is curated for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this quinoline derivative.

Core Chemical and Physical Properties

This compound, a substituted quinoline, possesses a distinct set of physicochemical properties that are foundational to its handling, characterization, and potential applications in medicinal chemistry.

IdentifierValueSource
IUPAC Name 6-chloro-2-phenyl-1H-quinolin-4-one[1]
CAS Number 17282-72-3[1][2]
Molecular Formula C15H10ClNO[1][2]
Molecular Weight 255.70 g/mol [1][2]
InChI Key QKTGFMIEELHDSD-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl[1]
Physical PropertyValueNotes
Melting Point >250°CIndicates high thermal stability. For the related compound 2-Phenylquinolin-4-ol.[3]
Boiling Point 385.256°C at 760 mmHgFor the related compound 2-Phenylquinolin-4-ol.[4]
Solubility Limited aqueous solubilityEnhanced solubility in DMSO or DMF.[3]
XLogP3 3.8A computed measure of lipophilicity.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods for quinoline ring formation, adapted with appropriately substituted precursors.

General Synthesis Strategies

Several classical named reactions provide versatile pathways to the quinoline core structure. These can be adapted for the synthesis of this compound by using starting materials containing the requisite chloro and phenyl substitutions.

  • Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the target molecule, this would typically involve the reaction of 2-amino-5-chlorobenzophenone with a compound that can provide the remaining two carbons of the quinoline ring.[2]

  • Pfitzinger Reaction : This route provides quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound. The synthesis of this compound via this method would likely start with 5-chloroisatin and acetophenone.[2] The resulting 6-chloro-2-phenylquinoline-4-carboxylic acid would then need to be decarboxylated.

  • Gould-Jacobs Reaction : This reaction is another viable, though less direct, pathway that can be adapted for the synthesis of quinolin-4-ol derivatives.

A generalized workflow for the synthesis of this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_5_chlorobenzophenone 2-Amino-5-chlorobenzophenone friedlander_synthesis Friedländer Annulation 2_amino_5_chlorobenzophenone->friedlander_synthesis alpha_methylene_ketone α-Methylene Ketone/Ester alpha_methylene_ketone->friedlander_synthesis target_molecule This compound friedlander_synthesis->target_molecule

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Characterization

Confirmation of the structure of synthesized this compound would involve a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : To confirm the presence and connectivity of protons on the quinoline and phenyl rings. Aromatic protons are expected in the δ 7.2–8.5 ppm range, with the hydroxyl proton resonating at a higher chemical shift.

    • ¹³C NMR : To identify the carbon skeleton of the molecule. For the analog 6-chloro-2-methyl-4-phenylquinolin-3-ol, aromatic and quinoline carbons resonate between δ 123.09 and 153.83 ppm.[2]

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition and molecular weight of the compound. The expected molecular ion peak would be at m/z 255.7, corresponding to the molecular formula C₁₅H₁₀ClNO.[2]

  • Infrared (IR) Spectroscopy :

    • To identify characteristic functional groups. Key absorptions would include those for the O-H stretch of the hydroxyl group and C=C and C=N stretching vibrations of the quinoline ring system.

  • X-ray Diffraction (XRD) Analysis :

    • For single crystals, XRD can be used to definitively determine the three-dimensional molecular structure and crystal packing.

Potential Biological Activities and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. Its structural motifs suggest potential interactions with several key biological targets.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone compounds are well-known for their antibacterial activity, which stems from their ability to inhibit DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication and transcription. By trapping the enzyme-DNA complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[2]

Tubulin Polymerization Inhibition

Several quinoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2] Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells.[2] Molecular docking studies suggest that compounds like this compound may bind to the colchicine binding site on β-tubulin, thereby preventing its polymerization.[2]

G tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division target_molecule This compound inhibition Inhibition target_molecule->inhibition inhibition->microtubules

Proposed mechanism of tubulin polymerization inhibition.
Tyrosine Kinase Inhibition

The quinoline scaffold is also present in a number of tyrosine kinase inhibitors. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a key role in cell growth and proliferation and is a major target in cancer therapy.[2] The structural features of this compound suggest it could be investigated for its potential to inhibit EGFR or other related tyrosine kinases.

References

6-Chloro-2-phenylquinolin-4-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

6-Chloro-2-phenylquinolin-4-ol , also known by its tautomeric form 6-chloro-2-phenyl-1H-quinolin-4-one , is a heterocyclic organic compound. Its chemical structure consists of a quinoline core, which is a bicyclic aromatic compound made of a benzene ring fused to a pyridine ring. This core is substituted with a chloro group at the 6-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position. The presence of the hydroxyl group at the 4-position leads to keto-enol tautomerism, with the keto form, 6-chloro-2-phenyl-1H-quinolin-4-one, often being the more stable tautomer.

IUPAC Name: 6-chloro-2-phenyl-1H-quinolin-4-one

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key predicted and experimental data for this compound and its close derivatives.

PropertyValueSource
Molecular Formula C₁₅H₁₀ClNOPubChem CID: 130703[1]
Molecular Weight 255.70 g/mol PubChem CID: 130703[1]
Melting Point 110-111 °CChemBK (for 6-chloro-2-phenylquinoline)
Boiling Point (Predicted) 394.0 ± 27.0 °CChemBK (for 6-chloro-2-phenylquinoline)
pKa (Predicted) 3.96 ± 0.10ChemBK (for 6-chloro-2-phenylquinoline)
XLogP3 3.8PubChem CID: 130703[1]
Hydrogen Bond Donor Count 1PubChem CID: 130703[1]
Hydrogen Bond Acceptor Count 2PubChem CID: 130703[1]
Rotatable Bond Count 1PubChem CID: 130703[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline and quinolin-4-one synthesis. The Friedländer synthesis and the Pfitzinger reaction are two common and adaptable routes.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of this compound, this would typically involve the reaction of 2-amino-5-chlorobenzophenone with a compound like ethyl acetoacetate.

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the desired this compound.

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. Subsequent decarboxylation yields the quinolin-4-ol.

General Experimental Protocol:

  • Reaction of Isatin: In a reaction vessel, a mixture of 5-chloroisatin (1 equivalent) and a carbonyl compound such as acetophenone (1.2 equivalents) is prepared in a basic medium, typically a solution of potassium hydroxide in ethanol.

  • Reflux: The mixture is heated under reflux for several hours (4-8 hours).

  • Acidification: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 6-chloro-2-phenylquinoline-4-carboxylic acid.

  • Isolation of Carboxylic Acid: The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

  • Decarboxylation: The isolated 6-chloro-2-phenylquinoline-4-carboxylic acid is then heated at a high temperature (typically above its melting point) to induce decarboxylation, yielding this compound. The progress of the decarboxylation can be monitored by observing the cessation of carbon dioxide evolution.

  • Purification: The resulting product is purified by recrystallization.

Biological Activity and Mechanism of Action

This compound and its derivatives have garnered significant interest due to their potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer Activity

While specific IC₅₀ values for this compound are not extensively reported in a single comprehensive study, the quinoline scaffold is a well-established pharmacophore in anticancer drug discovery. The following table presents IC₅₀ values for closely related quinoline and quinazolinone derivatives against various human cancer cell lines to illustrate the potential of this chemical class.

Compound ClassCell LineIC₅₀ (µM)Reference
6-Aryl-2-styrylquinazolin-4(3H)-onesTK-10 (Renal)0.62 - 7.72[2]
6-Aryl-2-styrylquinazolin-4(3H)-onesUACC-62 (Melanoma)0.62 - 7.72[2]
6-Aryl-2-styrylquinazolin-4(3H)-onesMCF-7 (Breast)0.62 - 7.72[2]
6-Bromo quinazoline derivativesMCF-7 (Breast)15.85 ± 3.32[3]
6-Bromo quinazoline derivativesSW480 (Colon)17.85 ± 0.92[3]
Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Quinoline derivatives have been identified as inhibitors of this pathway. This compound is proposed to exert its anticancer effects by inhibiting key kinases within this cascade, such as PI3K and Akt. This inhibition disrupts downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Visualizations

Logical Workflow for Synthesis

G General Synthetic Workflow for this compound cluster_friedlander Friedländer Synthesis cluster_pfitzinger Pfitzinger Reaction A 2-Amino-5-chlorobenzophenone C Condensation & Cyclization A->C B Ethyl Acetoacetate B->C I This compound C->I Base/Acid Catalyst D 5-Chloroisatin F Condensation & Cyclization D->F E Acetophenone E->F G 6-Chloro-2-phenylquinoline-4-carboxylic acid F->G H Decarboxylation G->H H->I Heat

Caption: Synthetic routes to this compound.

PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Stimulation Inhibitor 6-Chloro-2-phenyl- quinolin-4-ol Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

6-Chloro-2-phenylquinolin-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-phenylquinolin-4-ol, a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, and key biological activities, offering in-depth experimental protocols and pathway visualizations to support further research and development.

Compound Identification and Properties

This compound is a quinoline derivative characterized by a chlorine substituent at the 6-position and a phenyl group at the 2-position of the quinoline core. The 4-hydroxy group imparts tautomerism, allowing it to exist in the quinolin-4-one form.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 17282-72-3
Molecular Formula C₁₅H₁₀ClNO
Molecular Weight 255.70 g/mol
IUPAC Name This compound
Synonyms 6-Chloro-2-phenyl-4-quinolone, 6-Chloro-4-hydroxy-2-phenylquinoline

Synthesis Methodologies

The synthesis of this compound can be achieved through several established synthetic routes for quinoline and quinolin-4-one cores. The choice of method often depends on the availability of starting materials and desired substitution patterns.

Gould-Jacobs Reaction

A versatile method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[1] This approach involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of this compound (Proposed)

  • Condensation: A mixture of 4-chloroaniline (1 eq.) and diethyl (ethoxymethylidene)malonate (1.1 eq.) is heated at 100-120°C for 1-2 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Cyclization: The resulting diethyl 2-(((4-chlorophenyl)amino)methylene)malonate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to approximately 250°C for 30-60 minutes to induce cyclization.

  • Hydrolysis and Decarboxylation: The cyclized product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is then subjected to hydrolysis using an aqueous solution of sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid intermediate induces decarboxylation to afford this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid.

Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: Friedländer Synthesis of this compound (Proposed)

  • Reaction Setup: A mixture of 2-amino-5-chlorobenzophenone (1 eq.) and ethyl acetoacetate (1.1 eq.) is prepared in a suitable solvent like ethanol or glacial acetic acid.

  • Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent and purified by recrystallization.

Synthesis_Workflow cluster_Gould_Jacobs Gould-Jacobs Reaction cluster_Friedlander Friedländer Annulation GJ_start 4-Chloroaniline + Diethyl (ethoxymethylidene)malonate GJ_intermediate1 Condensation Product GJ_start->GJ_intermediate1 Heat GJ_intermediate2 Thermal Cyclization (Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) GJ_intermediate1->GJ_intermediate2 High Temp. GJ_end This compound GJ_intermediate2->GJ_end Hydrolysis & Decarboxylation F_start 2-Amino-5-chlorobenzophenone + Ethyl Acetoacetate F_end This compound F_start->F_end Acid or Base Catalyst, Reflux PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Inhibitor This compound Inhibitor->PI3K Inhibition

References

The Synthesis and Biological Significance of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, history, and biological importance of the heterocyclic compound 6-Chloro-2-phenylquinolin-4-ol. Quinoline derivatives have long been a focus of medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] this compound, a member of this class, serves as a crucial scaffold in the development of novel therapeutic agents. This document outlines key synthetic methodologies, presents available physicochemical data, and explores its potential mechanisms of action, particularly in the context of cancer research.

Discovery and History

While the specific first synthesis of this compound is not prominently documented in readily available literature, its existence is a result of the extensive exploration of quinoline chemistry. The development of synthetic methods for the quinoline core, such as the Friedländer, Pfitzinger, and Gould-Jacobs reactions, paved the way for the creation of a vast library of substituted quinolines.[2] These classical methods are often adapted to produce specific derivatives like this compound by selecting appropriately substituted precursors.[2] The ongoing interest in this compound and its derivatives is driven by their potential as bioactive molecules.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established routes. The most common approaches involve the cyclization of substituted anilines with a three-carbon component to form the quinoline ring system.

Friedländer Annulation

The Friedländer synthesis is a versatile and direct method for preparing quinolines.[2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2] For the synthesis of this compound, this would involve the reaction of 2-amino-5-chlorobenzophenone with a suitable carbonyl compound like ethyl acetoacetate.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another classical method for synthesizing 4-hydroxyquinoline derivatives.[3] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and finally decarboxylation to yield the 4-quinolinol.[3] For this compound, the starting aniline would be 4-chloroaniline.

Metal-Free Intramolecular Cyclization

Modern synthetic approaches often focus on environmentally benign and efficient methods. A metal-free approach for synthesizing the quinolin-4-one core involves the intramolecular cyclization of 2-aminochalcone derivatives or their equivalents.[2] For instance, heating 2-amino-5-chlorobenzophenone with chloroacetyl chloride yields 2-chloroacetamido-5-chlorobenzophenone, which can then undergo cyclization.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in a single source, a plausible microwave-assisted procedure can be adapted from the synthesis of the closely related compound, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one.

Synthesis of this compound (Adapted Protocol)

  • Reactants:

    • 2-amino-5-chlorobenzophenone

    • Ethyl acetoacetate

    • Concentrated Hydrochloric Acid (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • In a microwave-safe vessel, combine 2-amino-5-chlorobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

    • Add a catalytic amount of concentrated hydrochloric acid.

    • The mixture is then subjected to microwave irradiation for approximately 5-10 minutes.

    • Reaction progress should be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The cooled mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • The resulting solid is collected by filtration, washed with water, and then with a cold solvent such as ethanol or petroleum ether.

    • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

Data Presentation

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₅H₁₀ClNO[4]
Molecular Weight 255.70 g/mol [3]
CAS Number 17282-72-3[2]
IUPAC Name 6-chloro-2-phenyl-1H-quinolin-4-one[3]

Note: Experimental data such as melting point and percentage yield for a specific synthesis of this compound are not consistently reported across the surveyed literature. The melting point of a closely related derivative, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, has been reported as 224–226 °C.

Spectroscopic Data
NucleusExpected Chemical Shift Range (ppm)Notes
¹H 7.0 - 8.5Aromatic protons on the quinoline and phenyl rings. The exact shifts and coupling constants would depend on the substitution pattern. The N-H proton would likely appear as a broad singlet.
¹³C 110 - 160Aromatic and quinoline ring carbons. The carbonyl carbon (C4) would be expected to resonate further downfield. Data for a similar compound, 6-chloro-2-methyl-4-phenylquinolin-3-ol, shows aromatic and quinoline carbons in the range of 123.09 - 153.83 ppm.[2]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents.[5] Studies on structurally related compounds suggest that this quinoline core can interact with several key biological targets implicated in cancer progression.

PI3K/AKT Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[5] A study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the same core structure, demonstrated their potential to act as inhibitors of PI3Kα.[5] By inhibiting PI3K, these compounds can block the downstream signaling cascade that promotes cancer cell survival and proliferation.[6]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Quinolinol 6-Chloro-2-phenyl- quinolin-4-ol (Proposed) Quinolinol->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.

Tubulin Polymerization Inhibition

Several quinoline derivatives have been identified as inhibitors of tubulin polymerization.[6] Tubulin is a crucial component of microtubules, which form the mitotic spindle during cell division. By disrupting the dynamics of microtubule formation, these compounds can cause cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells.[6] Molecular docking studies have suggested that quinolin-4-one derivatives can bind to the colchicine binding site on β-tubulin, thereby preventing its polymerization.[6]

References

6-Chloro-2-phenylquinolin-4-ol and its Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the medicinal chemistry of 6-chloro-2-phenylquinolin-4-ol and its derivatives. This class of compounds has garnered significant interest in the field of drug discovery due to its broad spectrum of biological activities, including anticancer and antimicrobial properties. This document outlines their synthesis, biological evaluation, and mechanisms of action, presenting key data in a structured format to facilitate research and development efforts.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] The this compound core, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the chlorine atom at the 6-position, the phenyl group at the 2-position, and the hydroxyl group at the 4-position provide opportunities for a variety of chemical modifications to modulate the pharmacological properties of the molecule. These derivatives have shown potent activities against a range of cancer cell lines and microbial pathogens, often acting through the inhibition of key cellular pathways.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies

Several classical named reactions are employed for the construction of the quinoline core, which can be adapted for the synthesis of this compound and its analogs.

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of the target scaffold, 2-amino-5-chlorobenzophenone can be reacted with a compound providing the remaining two carbon atoms of the quinoline ring.[2]

  • Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group. The use of 5-chloroisatin and acetophenone would yield 6-chloro-2-phenylquinoline-4-carboxylic acid, which can then be decarboxylated.[1]

  • Gould-Jacobs Reaction: This is a thermal cyclization method that involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by cyclization to form the 4-hydroxyquinoline core.[1]

Experimental Protocol: Synthesis of 4-(6-chloro-4-phenylquinolin-2-yl)phenol via Friedländer Condensation[2]

This protocol describes the synthesis of a derivative of the core structure.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • p-Hydroxyacetophenone

  • Diphenyl phosphate

  • m-Cresol

Procedure:

  • A mixture of 2-amino-5-chlorobenzophenone (1 g), p-hydroxyacetophenone (1 g), diphenyl phosphate (1 g), and m-cresol (3 ml) is placed in a three-necked round-bottom flask equipped with a stirrer.

  • The reaction mixture is heated in an oil bath at 90°C for 1 hour with continuous stirring.

  • The temperature is then raised to 140°C and maintained for 4 hours.

  • After cooling, the reaction mixture is purified. 60 ml of dichloromethane and 60 ml of a 10% NaOH solution are added, and the mixture is allowed to stand for 8 hours, resulting in the formation of two separate layers.

  • The layers are separated using a separating funnel, and the organic layer is washed three times with 50 ml of distilled water.

  • The resulting precipitate is placed in a vacuum oven at 45°C for 10 hours to remove water content.

  • The product is then washed three times with 20 ml of hexane and dried again in a vacuum oven at 40°C for 6 hours.

  • The final product, a light yellowish powder, is collected.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The following tables summarize the reported biological activities of selected derivatives.

Anticancer Activity

The anticancer properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Quinoline-based Dihydrazone Derivatives [3]

CompoundBGC-823 (IC₅₀, µM)BEL-7402 (IC₅₀, µM)MCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)HL-7702 (IC₅₀, µM)
3b 10.32 ± 0.9812.03 ± 1.057.016 ± 0.5415.24 ± 1.23>50
3c 9.87 ± 0.8710.11 ± 0.927.05 ± 0.6113.56 ± 1.11>50
5-FU 12.54 ± 1.1314.32 ± 1.2110.23 ± 0.9516.78 ± 1.34>50

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency. 5-FU (5-Fluorouracil) is a standard anticancer drug.

Antimicrobial Activity

The antimicrobial activity of these derivatives is another area of significant interest, with compounds showing efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline-2-one Derivatives against Multidrug-Resistant Gram-Positive Bacteria [4]

CompoundMRSA (MIC, µg/mL)VRE (MIC, µg/mL)MRSE (MIC, µg/mL)
6c 0.750.752.50
6l 3.003.005.00
6o 3.003.005.00
Daptomycin 0.500.501.00

MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower values indicate higher potency. Daptomycin is a standard antibiotic.

Experimental Protocols for Biological Assays

Standardized protocols are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds.

MTT Assay for Anticancer Activity[5][6][7][8]

This colorimetric assay is widely used to assess cell viability and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined from the dose-response curves.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)[9][10]

This method is used to determine the minimum inhibitory concentration of a substance against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • Standard antibiotic (positive control)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain to be tested.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and solvent).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression or mutation is common in many cancers. Quinoline-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.[1]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Quinoline This compound Derivative ADP ADP EGFR->ADP P P EGFR->P Quinoline->EGFR Inhibits ATP ATP ATP->EGFR Binds PIP2 PIP2 RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Catalyzes AKT AKT PIP3->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Its hyperactivation is frequently observed in various cancers. Derivatives of quinoline have been explored as inhibitors of PI3K, blocking its catalytic activity and thereby inhibiting the downstream signaling cascade that promotes cancer cell proliferation and survival.[1]

PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Catalyzes Quinoline This compound Derivative Quinoline->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates AKT->Inhibition CellGrowth Cell Growth & Survival mTOR->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway and its inhibition.

Tubulin Polymerization Inhibition

Several quinoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process in the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[1]

Experimental Workflow

The development of new derivatives of this compound typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitroScreening In Vitro Biological Screening Purification->InVitroScreening Anticancer Anticancer Assays (e.g., MTT) InVitroScreening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) InVitroScreening->Antimicrobial LeadIdentification Lead Compound Identification Anticancer->LeadIdentification Antimicrobial->LeadIdentification Mechanism Mechanism of Action Studies (e.g., Kinase Assays) LeadIdentification->Mechanism InVivo In Vivo Studies LeadIdentification->InVivo Optimization Lead Optimization (SAR) Mechanism->Optimization Optimization->Synthesis Iterative Cycle

Caption: General experimental workflow for drug discovery.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their accessible synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development as anticancer and antimicrobial agents. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery pipeline. This guide provides a foundational resource for researchers dedicated to harnessing the potential of this important chemical scaffold.

References

The Unexplored Therapeutic Potential of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-phenylquinolin-4-ol, a heterocyclic compound belonging to the quinoline class, represents a core scaffold with significant potential for therapeutic agent development. While research has predominantly focused on its derivatives, this technical guide consolidates the current understanding of the parent molecule and its analogs, highlighting potential biological activities, particularly in anticancer applications. This document provides a comprehensive overview of its synthesis, putative mechanisms of action, and detailed experimental protocols for future research and development.

Introduction

Quinoline and its derivatives have long been a subject of intense interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The rigid bicyclic aromatic structure of the quinoline ring system serves as a versatile pharmacophore, allowing for diverse substitutions that can modulate its biological effects. This compound, with its specific substitution pattern, presents a unique chemical entity whose full therapeutic potential is yet to be unlocked. This guide aims to provide a detailed technical overview of the existing data and methodologies to facilitate further investigation into this promising compound.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through established synthetic routes for quinoline compounds. The Friedländer and Pfitzinger syntheses are two common methods.[1] For instance, the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are based on the this compound scaffold, involves a multi-step process.

Experimental Protocol: Synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides

A general synthetic scheme for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives is outlined below. This protocol is based on methodologies described in the literature.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A Substituted Aniline Step3 Step 3: Amidation (SOCl2, DMF, Substituted Aniline, Dioxane, Reflux) A->Step3 B Diethyl Malonate Step1 Step 1: Conrad-Limpach Reaction (Reflux with Diphenyl Ether) B->Step1 C 4-Chloroaniline C->Step1 Intermediate1 Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Step1->Intermediate1 Step2 Step 2: Saponification (NaOH, EtOH, H2O, Reflux) Intermediate2 6-Chloro-4-hydroxyquinoline-3-carboxylic acid Step2->Intermediate2 FinalProduct N-Aryl-6-chloro-4-hydroxyquinoline-3-carboxamide Derivatives Step3->FinalProduct Intermediate1->Step2 Intermediate2->Step3

Caption: Synthetic workflow for N-Aryl-6-chloro-4-hydroxyquinoline-3-carboxamide derivatives.

Potential Biological Activities

While direct studies on this compound are limited, extensive research on its derivatives, particularly N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, suggests significant potential in several therapeutic areas.

Anticancer Activity

The most promising biological activity associated with the this compound scaffold is its potential as an anticancer agent. Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity of this compound Derivatives

Compound IDDerivative SubstitutionCell LineIC50 (µM)Reference
1 N-(4-fluorophenyl)Caco-218.9[2]
1 N-(4-fluorophenyl)HCT-1164.9[2]
2 N-(p-tolyl)Caco-217.0[2]
2 N-(p-tolyl)HCT-1165.3[2]
3 N-(4-methoxyphenyl)Caco-237.4[2]
3 N-(4-methoxyphenyl)HCT-1168.9[2]
4 N-(4-chlorophenyl)Caco-250.9[2]
4 N-(4-chlorophenyl)HCT-1163.3[2]

Mechanism of Action: PI3K/AKT Signaling Pathway Inhibition

Derivatives of this compound have been shown to target the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical pathway often dysregulated in cancer, promoting cell survival, proliferation, and growth.[2] Inhibition of this pathway is a key strategy in modern cancer therapy.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Inhibitor 6-Chloro-2-phenyl- quinolin-4-ol Derivatives Inhibitor->PI3K Inhibits MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in a 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of the -Chloro-2-phenylquinolin-4-ol Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance at 570 nm AddSolvent->Read Calculate Calculate IC50 values Read->Calculate MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation and Incubation cluster_reading Result Interpretation PrepareStock Prepare stock solution of This compound SerialDilute Perform two-fold serial dilutions of the compound in a 96-well microplate PrepareStock->SerialDilute PrepareInoculum Prepare standardized microbial inoculum Inoculate Inoculate each well with the microbial suspension PrepareInoculum->Inoculate SerialDilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC as the lowest concentration with no visible growth Incubate->ReadMIC Ear_Edema_Workflow cluster_treatment Animal Treatment cluster_induction Induction of Inflammation cluster_measurement Measurement and Analysis Administer Administer this compound (or vehicle/positive control) to mice ApplyXylene Apply xylene to the right ear of each mouse Administer->ApplyXylene Sacrifice Sacrifice mice after a specified time ApplyXylene->Sacrifice WeighEars Excise and weigh both ear punches Sacrifice->WeighEars CalculateInhibition Calculate the percentage inhibition of edema WeighEars->CalculateInhibition

References

Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chloro-2-phenylquinolin-4-ol and its close structural relatives. The data for the parent compound, 2-phenylquinolin-4(1H)-one, and a chlorinated analog are provided for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
2-phenylquinolin-4(1H)-oneDMSO-d₆11.72 (s, 1H)N-H
8.10 (dd, J = 8.1, 1.1 Hz, 1H)Ar-H
7.83 (dd, J = 6.6, 2.9 Hz, 2H)Ar-H
7.77 (d, J = 8.3 Hz, 1H)Ar-H
7.70 – 7.64 (m, 1H)Ar-H
7.63 – 7.55 (m, 3H)Ar-H
7.34 (t, J = 7.2 Hz, 1H)Ar-H
6.34 (s, 1H)C³-H
This compound (Predicted) DMSO-d₆~11.8 (s, 1H)O-H
~8.0-8.2 (m)Ar-H
~7.4-7.8 (m)Ar-H
~6.4 (s, 1H)C³-H

Note: Data for 2-phenylquinolin-4(1H)-one is sourced from supporting information of a peer-reviewed publication.[1] Predicted values for this compound are based on established substituent effects.

Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ, ppm)
2-phenylquinolin-4(1H)-oneDMSO-d₆176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32
6-chloro-2-(p-chlorophenyl)quinolineCDCl₃155.8, 148.1, 137.9, 136.8, 135.4, 129.8, 129.6, 128.9, 128.7, 127.4, 127.1, 126.4, 118.4

Note: Data for 2-phenylquinolin-4(1H)-one is sourced from supporting information of a peer-reviewed publication.[1] Data for 6-chloro-2-(p-chlorophenyl)quinoline is provided for comparison.[2]

Table 3: IR and Mass Spectrometry Data
ParameterData
Molecular Formula C₁₅H₁₀ClNO
Molecular Weight 255.70 g/mol [3]
High-Resolution Mass Spectrometry (HRMS) of C₁₅H₁₁ClNO [M+H]⁺ Calculated: 256.0524, Found: 256.0521[1]
Infrared (IR) Spectroscopy (Predicted) ~3400 cm⁻¹ (O-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1650 cm⁻¹ (C=O stretch, keto tautomer), ~1600, 1500, 1450 cm⁻¹ (Ar C=C stretch), ~850-800 cm⁻¹ (C-Cl stretch)

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a general procedure based on the Conrad-Limpach synthesis is provided below. Standard protocols for spectroscopic analysis are also detailed.

Synthesis of this compound via Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[4][5]

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, dissolve 1 equivalent of 4-chloroaniline in a suitable solvent such as ethanol.

  • Add 1.1 equivalents of ethyl benzoylacetate.

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to this compound

  • The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or mineral oil, in a flask equipped with a reflux condenser.

  • The mixture is heated to approximately 250 °C for 30-60 minutes.[4]

  • The reaction is cooled to room temperature, and the solid product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent.

  • The solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualizations

Experimental Workflow: Conrad-Limpach Synthesis

G cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_end Final Product 4-Chloroaniline 4-Chloroaniline Mixing Mix in Ethanol (catalytic acid) 4-Chloroaniline->Mixing Ethyl_benzoylacetate Ethyl_benzoylacetate Ethyl_benzoylacetate->Mixing Stirring_RT Stir at RT (2-4h) Mixing->Stirring_RT Solvent_Removal Remove Solvent Stirring_RT->Solvent_Removal Heating Heat in Dowtherm A (~250 °C, 30-60 min) Solvent_Removal->Heating Filtration Cool and Filter Heating->Filtration Washing Wash with Hexane Filtration->Washing Purification Recrystallization Washing->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Potential Mechanism of Action: DNA Gyrase Inhibition

Quinolone derivatives are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[6]

G cluster_drug Drug Action cluster_enzyme Bacterial DNA Replication cluster_inhibition Inhibition Pathway Drug This compound Inhibition Inhibition Drug->Inhibition DNA_Gyrase DNA Gyrase DNA_Supercoiling Manages DNA Supercoiling DNA_Gyrase->DNA_Supercoiling DNA_Replication Allows DNA Replication DNA_Supercoiling->DNA_Replication Replication_Block DNA Replication Blocked DNA_Replication->Replication_Block prevented by inhibition Inhibition->DNA_Gyrase targets Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

Solubility Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of this compound, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of public data on its specific solubility in common laboratory solvents, this document focuses on providing a comprehensive framework for determining its solubility. It outlines detailed experimental protocols for both thermodynamic and kinetic solubility measurements, which are critical for early-stage drug discovery and development. Furthermore, a generalized experimental workflow is presented to guide researchers in establishing the solubility characteristics of this and similar compounds.

Introduction to the Solubility of Quinolone Derivatives

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common laboratory solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventMolarity (mol/L)Solubility (mg/mL)Temperature (°C)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Dimethylformamide (DMF)25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Chloroform25Shake-Flask
Ethyl Acetate25Shake-Flask

Experimental Protocols for Solubility Determination

To address the absence of solubility data, this section provides detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[1] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[1]

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.[3]

    • Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution when added to an aqueous buffer.[2][4] This method is faster than the shake-flask method but may result in supersaturated solutions.

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Filter plates (optional)

  • HPLC system (for quantification if UV-Vis is not used)

Procedure (using a UV-spectroscopic method):

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation:

    • Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Separation of Undissolved Compound:

    • If precipitation occurs, the undissolved compound can be removed by centrifugation of the plate followed by careful removal of the supernatant, or by using a 96-well filter plate.

  • Quantification:

    • Measure the absorbance of the clear supernatant at the wavelength of maximum absorbance (λmax) for this compound using a UV plate reader.[5]

    • Prepare a calibration curve using known concentrations of the compound in the same mixed solvent system (buffer + DMSO).

    • Determine the solubility from the calibration curve.

Experimental Workflow and Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

G cluster_0 Preparation cluster_1 Solubility Determination cluster_2 Data Analysis A Compound Synthesis & Purification B Solvent Selection A->B Characterized Compound C Weigh Excess Solid B->C D Add Known Volume of Solvent C->D E Equilibrate (Shake) 24-72h at controlled T D->E F Separate Solid & Liquid (Centrifuge/Filter) E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G I Calculate Solubility (mg/mL or mol/L) G->I H Prepare Calibration Curve H->G Reference J Report Data I->J

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocols for the shake-flask and kinetic solubility methods offer robust approaches for generating reliable data. This information is essential for advancing the research and development of this compound and other promising quinoline derivatives by enabling informed decisions regarding formulation, dosing, and further preclinical testing. Researchers are encouraged to use these methods to populate the provided data table and contribute to the collective understanding of this compound's physicochemical properties.

References

Introduction to Tautomerism in Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Tautomerism of 6-Chloro-2-phenylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from computational studies and experimental data on closely related quinolin-4-one derivatives to predict its behavior and provide robust analytical protocols.

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical phenomenon in molecular design. For quinolin-4-ol derivatives, the most significant equilibrium is between the enol form (a hydroxyquinoline) and the keto form (a quinolin-4-one). The predominant tautomer can significantly influence a molecule's physicochemical properties, including its solubility, crystal packing, hydrogen bonding capability, and, consequently, its biological activity and therapeutic efficacy. Understanding and controlling this equilibrium is paramount for drug development and materials science applications.

Most studies on 2-substituted quinolin-4-ols are based on UV, IR, and NMR spectroscopic data, as well as computational methods.[1] Generally, for quinolin-4-one systems, the keto tautomer is the more stable and, therefore, the predominant form in both the solid state and in polar solvents.[2][3][4]

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the migration of a proton between the nitrogen at position 1 and the oxygen at position 4, coupled with a rearrangement of the pi-electron system.

Caption: Keto-enol equilibrium for this compound.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) is a powerful tool for predicting the relative stability of tautomers. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted method for these systems, providing reliable energy calculations.[5] Calculations are typically performed in the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.

Based on studies of similar quinolones, the keto form of this compound is predicted to be significantly more stable than the enol form.

Table 1: Predicted Relative Energies of Tautomers

TautomerPhasePredicted ΔG (kJ/mol)Predicted Stability
Keto Form Gas0 (Reference)More Stable
Enol Form Gas+25 to +40Less Stable
Keto Form DMSO (PCM)0 (Reference)More Stable
Enol Form DMSO (PCM)+20 to +35Less Stable

Note: Values are estimated based on published data for analogous compounds.[5] The keto form is set as the reference energy level.

Computational_Workflow start Define Tautomer Structures (Keto & Enol) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc predict_spectra Predict Spectroscopic Data (NMR, UV-Vis) geom_opt->predict_spectra energy_gas Calculate Gas Phase Gibbs Free Energy (G) freq_calc->energy_gas energy_solv Calculate Solution Phase Energy (e.g., PCM Model) freq_calc->energy_solv compare Compare Energies (ΔG) to Determine Stability energy_gas->compare energy_solv->compare Experimental_Workflow sample Synthesize & Purify This compound solution Prepare Solutions (e.g., DMSO-d6, CDCl3) sample->solution solid Prepare Solid Sample (e.g., KBr pellet) sample->solid nmr NMR Spectroscopy (¹H, ¹³C) solution->nmr uv UV-Vis Spectroscopy solution->uv ir FTIR Spectroscopy solid->ir analysis Analyze Spectra & Compare to Predicted Data nmr->analysis ir->analysis uv->analysis

References

Known analogs and their structural similarities to 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Known Analogs of 6-Chloro-2-phenylquinolin-4-ol

Introduction

This compound, a heterocyclic compound featuring a quinoline core, represents a privileged scaffold in medicinal chemistry.[1][2] The quinoline ring system is a crucial building block for developing new drugs due to its wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] The specific structure of this compound, with its chlorine substituent at the 6-position and a phenyl group at the 2-position, has been a focal point for the development of various analogs.[5] These derivatives have shown potential as potent therapeutic agents, and their systematic modification allows for the fine-tuning of their biological activity.[5][6]

This technical guide provides a comprehensive overview of the known analogs of this compound, their structural similarities, synthesis, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of key pathways and workflows.

Core Structure and Points of Modification

The foundational structure of this series is the 2-phenylquinolin-4-one scaffold, which exists in tautomeric equilibrium with 2-phenylquinolin-4-ol. The chlorine atom at the 6-position has been identified as a significant contributor to the heightened anticancer activity in certain analogs.[5] Structural modifications are typically explored at several key positions to investigate structure-activity relationships (SAR).

cluster_0 Core Scaffold: this compound cluster_1 Key Modification Sites core R1 R1: Phenyl Ring Substituents core->R1 e.g., -OCH3, -Cl, -F R2 R2: Position 3 Substituents core->R2 e.g., -CH2CH2OH, -C(O)NHPh R3 R3: Position 4 (OH) Modifications core->R3 e.g., Conversion to -Cl, -O(morpholinyl) R4 R4: Quinoline Core Substituents core->R4 e.g., Additional F, NO2 groups

Caption: Core structure of this compound and key sites for analog development.

Synthesis of Analogs

The synthesis of the quinolin-4-one core is well-established, with several classic named reactions providing versatile pathways to this heterocyclic system. These methods are frequently adapted to produce specific derivatives like this compound by selecting appropriately substituted precursors.[5][7]

Common Synthetic Methodologies:

  • Gould-Jacobs Reaction: This is a cornerstone method for synthesizing 4-hydroxyquinolines. It involves the condensation of an aniline (e.g., 4-chloroaniline) with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5][7]

  • Friedländer Condensation: This approach constructs the quinoline core by reacting a 2-aminoaryl aldehyde or ketone (e.g., 2-amino-5-chlorobenzophenone) with a compound containing an α-methylene group.[5]

  • Camps' Cyclization: This method involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-2-ones and quinolin-4-ones.[5][7]

  • Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by condensing isatin (or a derivative like 5-chloroisatin) with a carbonyl compound such as acetophenone. The resulting acid can then be decarboxylated to yield the desired quinolin-4-ol.[5]

G start Starting Materials (e.g., 5-Chloro-2-aminobenzophenone, 4-Methoxyacetophenone) reaction Reaction Condition (e.g., Acetic Acid, H2SO4, 140°C) start->reaction Mixing cyclization Intramolecular Cyclization reaction->cyclization Heating workup Workup (e.g., NaOH, Dichloromethane) cyclization->workup Cooling & Extraction purification Purification (e.g., Crystallization) workup->purification Isolation product Final Product (e.g., 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline) purification->product Final Analog

Caption: Generalized workflow for the synthesis of this compound analogs.

Representative Experimental Protocol: Synthesis of 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline

This protocol is based on a reported synthesis.[8]

  • A mixture of 5-Chloro-2-aminobenzophenone (8.05 mmol) and 4-methoxyacetophenone (8.05 mmol) is prepared in acetic acid (30 ml).

  • Concentrated H2SO4 (0.5 ml) is added as a catalyst.

  • The mixture is stirred under an argon atmosphere at 140 °C for 18 hours.

  • After cooling to room temperature, 10% NaOH (100 ml) and dichloromethane (100 ml) are added to the reaction mixture for neutralization and extraction.

  • The organic layer is separated and washed repeatedly with distilled water (5 x 50 ml) until a neutral pH is achieved.

  • The organic layer is dried over anhydrous Na2SO4.

  • The solvent is evaporated under natural conditions to yield yellow crystals of the final product, which are suitable for X-ray diffraction.[8]

Biological Activities and Structure-Activity Relationship (SAR)

Analogs of this compound have been investigated for a range of biological activities, most notably as anticancer and antiviral agents. The structure-activity relationship (SAR) studies reveal that specific substitutions can significantly enhance potency and selectivity.[5]

Anticancer Activity

Quinoline derivatives are recognized for their potent anticancer activities, which are exerted through mechanisms such as inhibiting cell proliferation, inducing apoptosis, and preventing angiogenesis. A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were synthesized and showed distinct antiproliferative activity against colon carcinoma cell lines.

Compound IDR Group (at 3-position)Caco-2 IC₅₀ (µM)[9]HCT-116 IC₅₀ (µM)[9]
16 -C(O)NH-(p-OCH₃-Ph)37.48.9
18 -C(O)NH-(p-Cl-Ph)50.93.3
19 -C(O)NH-(p-F-Ph)17.05.3
21 -C(O)NH-(m-Cl-Ph)18.94.9
  • SAR Insights: The data suggests that substitution at the 3-position with an N-phenyl carboxamide group is favorable for anticancer activity. Halogen substitutions (fluoro and chloro) on the N-phenyl ring, particularly at the para and meta positions, resulted in compounds with potent activity against the HCT-116 cell line.[9]

Anti-Hepatitis B Virus (HBV) Activity

A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for their anti-HBV activities in vitro. Many of these compounds showed potent inhibition of HBV antigen secretion and DNA replication.[10]

Compound IDModificationHBsAg Secretion IC₅₀ (mM)[10]HBeAg Secretion IC₅₀ (mM)[10]HBV DNA Replication IC₅₀ (mM)[10]
44 R = 2-hydroxyethyl0.0100.0260.045
  • SAR Insights: Compound 44, featuring a 2-hydroxyethyl group at the 3-position and a 2-chlorophenyl group at the 4-position, was identified as a particularly promising agent with significant inhibitory potency against HBV.[10]

Signaling Pathways and Mechanism of Action

The biological effects of these quinoline analogs are a direct result of their interaction with specific molecular targets.[5] The planar quinoline scaffold facilitates interactions like π–π stacking and hydrogen bonding with biological macromolecules.[5]

  • PI3Kα Inhibition: For the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide series, molecular docking studies suggest that the derivatives occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα) and engage with key binding residues. The PI3K/AKT pathway is a critical regulator of cell proliferation and survival, and its inhibition is a well-established strategy in cancer therapy.[9]

  • Tubulin Polymerization Inhibition: Other 2-phenylquinolin-4-one derivatives have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization, a mechanism shared with established anticancer agents.[6]

  • HBV Enhancer Activity: The anti-HBV compound 44 is suggested to enhance the transcript activity of HBV enhancer I (ENI) and enhancer II (ENII).[10]

cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotion Analog Quinolone Analog Analog->PI3K Inhibition

Caption: Inhibition of the PI3Kα signaling pathway by quinolone analogs.

Experimental Protocols: Biological Assays

Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines, as performed for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides.[9]

  • Cell Seeding: Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized quinolone analogs are dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat cells with Quinolone Analogs (various concentrations) incubate1->treat incubate2 Incubate 72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for a standard in vitro MTT cytotoxicity assay.

This compound and its analogs constitute a versatile and highly promising class of compounds in the field of drug discovery. The established synthetic routes allow for extensive structural modifications, leading to the identification of derivatives with potent and selective biological activities. Structure-activity relationship studies have provided crucial insights, demonstrating that substitutions on the phenyl ring and at the 3-position of the quinoline core can significantly enhance anticancer and antiviral efficacy. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways like PI3K/AKT, further solidifies their potential as therapeutic agents. Continued exploration of this chemical space is warranted to develop novel drug candidates for treating a range of diseases, from cancer to viral infections.

References

Methodological & Application

Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-chloro-2-phenylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are widely distributed in natural products and have been extensively studied due to their diverse pharmacological activities. The 4-hydroxyquinoline scaffold, in particular, is a key structural motif in numerous biologically active molecules. The title compound, this compound, incorporates a chlorine atom at the 6-position and a phenyl group at the 2-position, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Conrad-Limpach synthesis provides an effective route to this class of compounds through the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[1][2]

Reaction Scheme

The synthesis of this compound is achieved in a two-step process starting from 4-chloroaniline and ethyl benzoylacetate. The initial step involves the formation of an enamine intermediate, which then undergoes a high-temperature intramolecular cyclization to yield the final product.

Reaction_Scheme cluster_reactants 4-Chloroaniline 4-Chloroaniline Intermediate Ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate (Intermediate) 4-Chloroaniline->Intermediate Ethyl_benzoylacetate Ethyl benzoylacetate Ethyl_benzoylacetate->Intermediate Plus1 + Product This compound Intermediate->Product Heat (~250 °C) Heat Heat (~250 °C) Ethanol - Ethanol

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the general principles of the Conrad-Limpach synthesis.[1][2]

Materials:

  • 4-Chloroaniline

  • Ethyl benzoylacetate

  • High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Xylene

  • Petroleum ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Distillation apparatus

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate (Intermediate)

  • In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the mixture.

  • Heat the mixture at a moderate temperature (typically 100-140°C) with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • During the reaction, water will be formed and should be removed, for example, by using a Dean-Stark apparatus if a solvent like toluene is used.

  • After the reaction is complete, cool the mixture to room temperature. The crude intermediate can be isolated by distillation under reduced pressure to remove any unreacted starting materials or used directly in the next step.

Step 2: Cyclization to this compound

  • The crude ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate is added to a high-boiling point inert solvent (e.g., Dowtherm A or mineral oil) in a suitable reaction vessel. The use of an inert solvent can significantly improve the yield of the cyclization reaction.[1]

  • Heat the mixture to a high temperature, typically around 250°C, with vigorous stirring.[1][2] This high temperature is crucial for the intramolecular cyclization to occur.

  • Maintain this temperature for 1-2 hours. During this time, ethanol will be eliminated.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool down. The product may precipitate upon cooling.

  • Dilute the cooled reaction mixture with a suitable solvent like xylene or petroleum ether to facilitate the precipitation of the product.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the collected solid with a non-polar solvent (e.g., petroleum ether or hexane) to remove the high-boiling solvent.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Alternatively, the crude product can be dissolved in an aqueous sodium hydroxide solution and then re-precipitated by the addition of an acid (e.g., hydrochloric acid or acetic acid) to a pH of about 6.

  • The purified solid is then collected by filtration, washed with water, and dried under vacuum.

Data Presentation

ParameterValueReference
Starting Materials 4-Chloroaniline, Ethyl benzoylacetateGeneral Conrad-Limpach Synthesis Principle
Reaction Type Condensation and Thermal Cyclization[1]
Cyclization Temp. ~250 °C[1][2]
Intermediate Ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylateInferred from reaction mechanism
Final Product This compound-
Reported Yield High yields (up to 95%) have been reported for similar Conrad-Limpach reactions when using an inert solvent.[1] However, the specific yield for this exact compound is not readily available in the searched literature.[1]

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification Reactants Mix 4-Chloroaniline and Ethyl benzoylacetate with acid catalyst Heating1 Heat at 100-140°C for 2-4 hours Reactants->Heating1 Isolation1 Cool and isolate crude intermediate Heating1->Isolation1 Solvent Add intermediate to high-boiling solvent Isolation1->Solvent Heating2 Heat to ~250°C for 1-2 hours Solvent->Heating2 Cooling Cool and precipitate product Heating2->Cooling Filtration1 Filter and wash the solid Cooling->Filtration1 Recrystallization Recrystallize from a suitable solvent Filtration1->Recrystallization AcidBase Alternatively, perform acid-base purification Filtration1->AcidBase Filtration2 Filter and dry the final product Recrystallization->Filtration2 AcidBase->Filtration2

Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • 4-Chloroaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • High temperatures are used in the cyclization step; ensure proper temperature control and take precautions against thermal burns.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

This detailed protocol provides a comprehensive guide for the synthesis of this compound, which can serve as a valuable starting point for further research and development in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 6-Chloro-2-phenylquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol utilizes the Gould-Jacobs reaction, a classical and effective method for constructing the quinoline core. The synthesis is a two-step process involving the initial condensation of 4-chloroaniline with ethyl benzoylacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final product. This document offers detailed experimental procedures, a summary of key quantitative data, and visualizations of the reaction mechanism and experimental workflow to ensure reproducible and efficient synthesis.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds due to their wide range of pharmacological activities, including anti-malarial, anti-bacterial, and anti-cancer properties. The 4-hydroxyquinoline (or quinolin-4-one) moiety, in particular, is a key structural feature in many biologically active molecules. The Gould-Jacobs reaction is a robust and reliable method for preparing 4-hydroxyquinolines.[1][2] It proceeds through the reaction of an aniline derivative with a β-ketoester or a related malonic ester derivative. The initial step is a condensation reaction to form an enamine intermediate, which then undergoes a thermal intramolecular cyclization, typically at high temperatures, to form the fused heterocyclic ring system.[1][2] This protocol specifically details the synthesis of the 6-chloro-2-phenyl substituted quinolin-4-ol.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the reactants and the final product, this compound.

CompoundFormulaMolecular Weight ( g/mol )Role
4-ChloroanilineC₆H₆ClN127.57Starting Material
Ethyl BenzoylacetateC₁₁H₁₂O₃192.21Starting Material
This compoundC₁₅H₁₀ClNO255.70Final Product

Experimental Protocols

This synthesis is performed in two distinct stages: the formation of the enamine intermediate and its subsequent thermal cyclization.

Step 1: Synthesis of Ethyl 3-(4-chloroanilino)-3-phenylacrylate (Intermediate)

This procedure is adapted from a general method for the condensation of anilines with ethyl benzoylacetate.

Materials and Equipment:

  • 4-Chloroaniline (12.76 g, 0.1 mol)

  • Ethyl benzoylacetate (19.22 g, 0.1 mol)

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Dean-Stark trap (optional, to remove ethanol)

  • Vacuum filtration apparatus

  • Ethanol (for washing)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (12.76 g, 0.1 mol) and ethyl benzoylacetate (19.22 g, 0.1 mol).

  • Heat the mixture with stirring in an oil bath at 130-140°C. The reaction will produce ethanol as a byproduct.

  • Continue heating for 2-3 hours. The progress of the reaction can be monitored by observing the collection of ethanol (approx. 4.6 g, 5.8 mL) if using a Dean-Stark trap, or by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will likely solidify upon cooling.

  • Add approximately 50 mL of cold ethanol to the flask and break up the solid mass.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product, ethyl 3-(4-chloroanilino)-3-phenylacrylate, under vacuum. The expected yield is typically high for this condensation step.

Step 2: Synthesis of this compound (Final Product)

This step involves the high-temperature thermal cyclization of the intermediate. This reaction must be conducted in a high-boiling point solvent under an inert atmosphere in a well-ventilated fume hood.

Materials and Equipment:

  • Ethyl 3-(4-chloroanilino)-3-phenylacrylate (intermediate from Step 1)

  • Diphenyl ether or Dowtherm A (high-boiling solvent)

  • 500 mL three-necked round-bottom flask

  • High-temperature thermometer

  • Heating mantle with magnetic stirrer

  • Condenser

  • Nitrogen or Argon gas inlet

  • Hexane or petroleum ether (for washing)

  • Vacuum filtration apparatus

Procedure:

  • Place the dried intermediate, ethyl 3-(4-chloroanilino)-3-phenylacrylate, into a 500 mL three-necked round-bottom flask containing approximately 150 mL of diphenyl ether.

  • Equip the flask with a mechanical stirrer, a high-temperature thermometer, a condenser, and an inert gas (N₂ or Ar) inlet.

  • Begin stirring and gently heat the mixture to dissolve the intermediate.

  • Once the solid has dissolved, rapidly heat the solution to 250°C.

  • Maintain the temperature at 250°C for 30 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.

  • After 30 minutes, turn off the heat and allow the reaction mixture to cool to below 100°C.

  • While still warm, carefully add 150 mL of hexane or petroleum ether to the flask with stirring. This will precipitate the product.

  • Allow the mixture to cool completely to room temperature to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

  • Dry the resulting solid, this compound, in a vacuum oven.

Visualizations

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_reactants Reactant1 4-Chloroaniline Plus1 + Reactant1->Plus1 Reactant2 Ethyl Benzoylacetate Reactant2->Plus1 Intermediate Ethyl 3-(4-chloroanilino)- 3-phenylacrylate (Enamine Intermediate) Plus2 + Intermediate->Plus2 Cyclization Heat1 Heat (130-140°C) Intermediate->Heat1 Product This compound Heat2 High Heat (~250°C) Product->Heat2 Plus1->Intermediate Condensation Ethanol1 Ethanol Plus1->Ethanol1 - H₂O (implicitly, via EtOH loss) Plus2->Product Ethanol2 Ethanol Plus2->Ethanol2 - EtOH Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization arrow arrow MixReactants 1. Mix 4-Chloroaniline and Ethyl Benzoylacetate HeatCondense 2. Heat at 130-140°C for 2-3 hours MixReactants->HeatCondense CoolPrecipitate1 3. Cool to Room Temp. HeatCondense->CoolPrecipitate1 FilterWash1 4. Filter and Wash with Cold Ethanol CoolPrecipitate1->FilterWash1 DryIntermediate 5. Dry Intermediate FilterWash1->DryIntermediate Dissolve 6. Dissolve Intermediate in Diphenyl Ether DryIntermediate->Dissolve HeatCyclize 7. Heat to 250°C for 30 min Dissolve->HeatCyclize CoolPrecipitate2 8. Cool and Precipitate with Hexane HeatCyclize->CoolPrecipitate2 FilterWash2 9. Filter and Wash with Hexane CoolPrecipitate2->FilterWash2 DryProduct 10. Dry Final Product FilterWash2->DryProduct

References

Application Notes and Protocols: Pfitzinger Synthesis of 6-Chloro-2-phenylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-Chloro-2-phenylquinolin-4-ol and its derivatives via the Pfitzinger reaction. This class of compounds holds significant interest in drug discovery, with demonstrated potential as inhibitors of key signaling pathway components like tyrosine kinases. The following sections detail the synthetic workflow, reaction mechanisms, experimental protocols, and characterization data.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The core quinoline structure is first assembled using the Pfitzinger reaction, which involves the base-catalyzed condensation of 5-chloroisatin with acetophenone. This reaction forms the intermediate, 6-chloro-2-phenylquinoline-4-carboxylic acid. The second step is the thermal decarboxylation of this intermediate to yield the final product, this compound.

Synthesis_Workflow Start Starting Materials: 5-Chloroisatin Acetophenone Step1 Step 1: Pfitzinger Reaction Start->Step1  KOH, aq. EtOH  80-90 °C Intermediate Intermediate: 6-Chloro-2-phenylquinoline- 4-carboxylic acid Step1->Intermediate Step2 Step 2: Thermal Decarboxylation Intermediate->Step2  High Temperature  (e.g., Diphenyl Ether) FinalProduct Final Product: This compound Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Pfitzinger Reaction Mechanism

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids. The mechanism proceeds through several key stages:

  • Ring Opening: The reaction begins with the base-induced hydrolysis of the amide bond in the isatin derivative (5-chloroisatin), opening the five-membered ring to form a keto-acid intermediate.

  • Condensation: The ketone (acetophenone) then reacts with the aniline moiety of the opened isatin to form an imine, which tautomerizes to the more stable enamine.

  • Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to form the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[1][2]

Pfitzinger_Mechanism cluster_step1 1. Ring Opening cluster_step2 2. Condensation cluster_step3 3. Cyclization & Dehydration Isatin 5-Chloroisatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid OH⁻ Acetophenone Acetophenone Imine Imine Acetophenone->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 6-Chloro-2-phenylquinoline- 4-carboxylic acid Cyclized->Product - H₂O

Caption: Mechanism of the Pfitzinger quinoline synthesis.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid

This protocol is adapted from a reported procedure for the synthesis of substituted 2-phenylquinoline-4-carboxylic acids.[3]

Materials:

  • 5-Chloroisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) or Acetic acid (AcOH)

Procedure:

  • Prepare a 20% aqueous ethanol solution. In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of this solution.

  • Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

  • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in a minimum amount of water.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove inorganic salts.

  • Dry the product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.

Protocol 2: Synthesis of this compound (General Procedure)

This is a general protocol for the thermal decarboxylation of quinoline-4-carboxylic acids. The optimal temperature and reaction time may require optimization.

Materials:

  • 6-Chloro-2-phenylquinoline-4-carboxylic acid

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

Procedure:

  • Place the 6-chloro-2-phenylquinoline-4-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling point solvent, such as diphenyl ether, sufficient to create a slurry that can be stirred effectively.

  • Heat the mixture to a high temperature (typically 240-260 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain the temperature and observe for the cessation of gas evolution (CO₂), which indicates the completion of the decarboxylation reaction.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like hexane or petroleum ether to dilute the reaction solvent and further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with the non-polar solvent to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the intermediate and final products.

Compound Structure Molecular Formula MW ( g/mol ) CAS No.
This compoundC₁₅H₁₀ClNOC₁₅H₁₀ClNO255.7017282-72-3[2][4]
6-Chloro-2-phenylquinoline-4-carboxylic acidC₁₆H₁₀ClNO₂C₁₆H₁₀ClNO₂283.714741-43-3
Compound Yield (%) Melting Point (°C) Appearance Spectroscopic Data (¹H NMR)
This compoundVariesNot ReportedSolidExpected shifts similar to 2-phenylquinolin-4(1H)-one[1]
6-Chloro-2-phenylquinoline-4-carboxylic acid54%[3]244-245[3]Off-white solid[3](DMSO-d₆): δ 7.51-7.59 (m, 3H), 7.82 (dd, J = 8.8, 2.2 Hz, 1H), ... (see ref.[3])

Note: The yield for the decarboxylation step is variable and depends on the specific reaction conditions used.

Applications in Drug Development

Derivatives of the this compound scaffold are recognized for their potential in targeting critical cellular signaling pathways implicated in cancer. Their mechanism often involves the competitive inhibition of ATP-binding sites on key kinases, disrupting downstream signaling cascades that promote cell proliferation and survival.

Signaling_Pathway cluster_pathway Oncogenic Signaling Pathway (e.g., EGFR/PI3K) GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Downstream Downstream Signaling (e.g., Akt/mTOR) PI3K->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of oncogenic signaling by quinoline derivatives.

References

Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of crude 6-Chloro-2-phenylquinolin-4-ol using recrystallization. Quinolone derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, including their use as antibacterial agents and in the development of treatments for various diseases.[1][2] The purity of these compounds is critical for their intended biological and pharmaceutical applications. Recrystallization is a robust and widely used technique for purifying solid organic compounds, based on the principle that the solubility of most solids increases with temperature.[3][4] This document outlines the solvent screening process, a step-by-step recrystallization workflow, and methods for assessing the purity of the final product.

Introduction

This compound is a substituted quinolone, a structural motif of great interest in drug discovery.[1][5] Synthetic routes to quinolones can often result in the inclusion of starting materials, by-products, and other impurities that can interfere with subsequent reactions or biological assays.[1] Therefore, an effective purification step is essential. Recrystallization is a powerful and economical method for removing impurities and obtaining the desired compound in high purity.[4] The process involves dissolving the crude solid in a suitable solvent at an elevated temperature and allowing the solution to cool slowly, promoting the formation of a crystalline lattice of the pure compound while impurities remain dissolved in the solvent (mother liquor).[3]

Experimental Protocol

This protocol is divided into three main stages: solvent selection, the recrystallization procedure, and drying of the purified crystals.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Ethanol (Reagent Grade)

    • Methanol (Reagent Grade)

    • Acetone (Reagent Grade)

    • Dichloromethane (DCM) (Reagent Grade)

    • Hexane (Reagent Grade)

    • Deionized Water

    • Celpure® or activated charcoal (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks

    • Hot plate with stirring capability

    • Magnetic stir bars

    • Buchner funnel and filtration flask

    • Vacuum source

    • Filter paper

    • Glass funnel

    • Spatula

    • Ice bath

    • Drying oven or vacuum desiccator

    • Melting point apparatus

    • TLC plates and chamber

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the crystals.

Based on literature for similar quinolone derivatives, promising solvents and solvent systems include ethanol, methanol-acetone, and dichloromethane-hexane.[6][7][8] A preliminary screening with small amounts of crude material is recommended.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of the crude compound into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature and observe solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.[9]

  • Observe if the compound fully dissolves when hot.

  • Allow the clear, hot solution to cool to room temperature, then place it in an ice bath to observe crystal formation.

  • Select the solvent that provides poor solubility at low temperatures and excellent solubility at high temperatures, leading to good crystal recovery upon cooling. For this compound, ethanol is often a suitable choice.[6]

Recrystallization Workflow Diagram

G Recrystallization Workflow for this compound start Crude Product dissolve Dissolve in Minimum Volume of Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Gravity Filtration (Optional: if insoluble impurities are present) dissolve->hot_filter Insoluble material observed cool_rt Slow Cooling to Room Temperature dissolve->cool_rt No insoluble material hot_filter->cool_rt cool_ice Cool in Ice Bath to Maximize Crystal Formation cool_rt->cool_ice vac_filter Vacuum Filtration to Collect Crystals cool_ice->vac_filter wash Wash Crystals with Small Amount of Ice-Cold Solvent vac_filter->wash Separate Mother Liquor dry Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A logical workflow for the purification of crude solids via recrystallization.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid just dissolves.[3] Use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.[9] Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization on the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[4] Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[4][9]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Transfer the crystals from the filter paper to a watch glass. Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature or in a desiccator under vacuum, until a constant weight is achieved.

Results and Data Presentation

The effectiveness of the purification can be quantified by measuring the yield and assessing the purity before and after the procedure. Purity can be determined by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or melting point analysis. A sharp melting point range close to the literature value indicates high purity.

Table 1: Typical Quantitative Data for Recrystallization of this compound.

Parameter Before Recrystallization After Recrystallization (Ethanol)
Appearance Off-white to tan powder White crystalline solid
Purity (by HPLC) ~85-90% >99%
Melting Point Broad range (e.g., 220-225 °C) Sharp range (e.g., 228-230 °C)

| Recovery Yield | N/A | 75-85% |

Note: Data presented are typical values and may vary based on the initial purity of the crude material and the precise execution of the protocol.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Avoid open flames and use a hot plate for heating.[9]

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Chromatographic Purification of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chromatographic purification of 6-Chloro-2-phenylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug discovery. The following methods are designed to facilitate the isolation and purification of this compound from crude reaction mixtures, ensuring high purity for subsequent analytical studies and biological assays.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class, which is a common scaffold in many biologically active molecules.[1][2] Proper purification of this compound is critical to obtain reliable data in downstream applications. This guide outlines a comprehensive purification strategy, commencing with initial purity assessment by Thin-Layer Chromatography (TLC), followed by bulk purification using Flash Column Chromatography, and culminating in final polishing by Preparative High-Performance Liquid Chromatography (HPLC) for achieving high-purity samples.

Purification Workflow

The overall workflow for the purification of this compound is depicted below. This multi-step approach ensures the efficient removal of impurities, starting from a crude reaction mixture to yield a final product of high purity.

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc Initial Assessment flash Flash Column Chromatography crude->flash Bulk Purification tlc->flash Method Development hplc Preparative HPLC flash->hplc Fine Purification pure Pure this compound hplc->pure Isolation analysis Purity Confirmation (Analytical HPLC, NMR) pure->analysis Final QC

Caption: Purification workflow for this compound.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection

TLC is a rapid and effective method to monitor the progress of a reaction and to determine an appropriate solvent system for column chromatography. For quinoline derivatives, silica gel plates are commonly used.[3]

Protocol:

  • Prepare a TLC plate (silica gel 60 F254).

  • Spot a small amount of the crude reaction mixture, the starting material, and a co-spot on the baseline of the TLC plate.

  • Develop the plate in a TLC chamber containing a suitable mobile phase. A starting point for solvent system exploration is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • After development, visualize the spots under UV light (254 nm and/or 365 nm). Iodine vapor can also be used for visualization.[3]

  • Calculate the Retention Factor (Rf) for the product and impurities. The ideal solvent system for column chromatography will provide an Rf value of approximately 0.3-0.4 for the target compound.

Table 1: Example TLC Solvent Systems for Quinoline Derivatives

Solvent System (v/v)Typical ApplicationExpected Rf for this compound (Hypothetical)
Hexane:Ethyl Acetate (9:1)For less polar compounds.~0.1
Hexane:Ethyl Acetate (7:3)Good starting point for many quinolines. ~0.35
Hexane:Ethyl Acetate (1:1)For more polar compounds.~0.6
Dichloromethane:Methanol (95:5)Alternative for polar compounds.Variable
Flash Column Chromatography for Bulk Purification

Flash column chromatography is a widely used technique for the preparative separation of organic compounds.[4] It is suitable for the initial purification of gram-scale quantities of this compound from a crude reaction mixture.

Protocol:

  • Select a column of appropriate size based on the amount of crude material.

  • Pack the column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.[4]

  • Pre-adsorb the crude product onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the column.

  • Elute the column with the selected mobile phase, applying positive pressure.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Table 2: Typical Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v, adjust based on TLC)
Loading Method Dry loading (adsorbed on silica)
Elution Mode Isocratic or Gradient
Detection TLC analysis of fractions
Preparative Reversed-Phase HPLC for High-Purity Samples

For obtaining highly pure this compound, preparative reversed-phase HPLC is the method of choice.[5] This technique separates compounds based on their hydrophobicity.

Protocol:

  • Dissolve the partially purified product from flash chromatography in a suitable solvent (e.g., methanol or acetonitrile).

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run a gradient elution from a more polar mobile phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) to a less polar mobile phase (e.g., acetonitrile or methanol with 0.1% acid).

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Collect fractions corresponding to the main peak of the target compound.

  • Combine the pure fractions and remove the organic solvent. Lyophilize or extract into an organic solvent to remove the aqueous phase and obtain the final product.

Table 3: Suggested Preparative HPLC Conditions

ParameterCondition
Stationary Phase C18 silica gel, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient (Example) 10-90% B over 30 minutes
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Detection UV at 254 nm
Injection Volume Dependent on column loading capacity

Method Selection Logic

The choice of purification technique depends on the scale of the synthesis and the required purity of the final compound. The following diagram illustrates the decision-making process.

Method_Selection start Start: Crude Product scale Scale of Synthesis? start->scale flash Flash Chromatography scale->flash > 100 mg hplc Preparative HPLC scale->hplc < 100 mg recrystallization Recrystallization scale->recrystallization Crystalline Solid? purity Required Purity? purity->hplc > 98% end End: Purified Product purity->end < 98% flash->purity hplc->end recrystallization->purity

Caption: Decision tree for selecting the appropriate purification method.

Summary of Quantitative Parameters

The following table summarizes the key quantitative parameters for the described chromatographic techniques. These values are representative and may require optimization for specific applications.

Table 4: Summary of Chromatographic Parameters

ParameterTLCFlash ChromatographyPreparative HPLC
Stationary Phase Silica Gel 60 F254Silica Gel (230-400 mesh)C18 Silica Gel (5-10 µm)
Typical Mobile Phase Hexane:Ethyl AcetateHexane:Ethyl AcetateWater/Acetonitrile Gradient
Sample Loading Micro-spotGramsMilligrams
Typical Run Time 5-15 minutes30-60 minutes20-40 minutes
Expected Purity Qualitative90-98%>98%
Recovery N/A>80%>90%

Conclusion

The successful purification of this compound can be achieved through a systematic chromatographic approach. The combination of TLC for method development, flash chromatography for bulk purification, and preparative HPLC for final polishing provides a robust workflow for obtaining this compound with high purity. The protocols and parameters provided in this document serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

Application Notes and Protocols: 6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 6-Chloro-2-phenylquinolin-4-ol as a versatile intermediate in the development of targeted therapeutics. The protocols detailed below are intended to guide researchers in the synthesis of this quinoline derivative and its subsequent use in developing potent inhibitors of key signaling pathways implicated in cancer.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class, which is a prominent scaffold in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the chloro and phenyl groups, along with the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form), provides multiple sites for functionalization, making it an ideal starting material for the synthesis of diverse compound libraries.

This intermediate is particularly valuable for the development of inhibitors targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and intracellular signaling pathways like the PI3K/AKT/mTOR pathway. Dysregulation of these pathways is a hallmark of many cancers, and small molecule inhibitors are a cornerstone of modern targeted cancer therapy.

Synthesis of this compound

Several classical methods can be employed for the synthesis of the quinoline core of this compound, including the Gould-Jacobs reaction, the Friedländer synthesis, and the Pfitzinger reaction. Below are detailed protocols for two of these well-established methods.

Protocol 1: Friedländer Synthesis

The Friedländer synthesis provides a straightforward method for constructing the quinoline ring system by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.

Reactant/ReagentMolar RatioNotes
2-amino-5-chlorobenzophenone1.0Starting material
Ethyl acetoacetate1.2Provides the α-methylene group
p-Toluenesulfonic acid0.1Acid catalyst
Absolute Ethanol-Solvent
Protocol 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.

Experimental Protocol:

  • Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 2 hours.

  • Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether and heat to approximately 250°C for 30-60 minutes. This high temperature facilitates the thermal cyclization to form the quinoline ring.

  • Work-up: Cool the reaction mixture and add hexane to precipitate the product.

  • Purification: Filter the solid, wash with hexane, and then recrystallize from a suitable solvent to obtain the desired product.

Reactant/ReagentMolar RatioNotes
4-chloroaniline1.0Starting material
Diethyl ethoxymethylenemalonate1.1Reactant
Diphenyl ether-High-boiling solvent for cyclization

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 11.7 (s, 1H, OH), 8.1 (d, 1H, Ar-H), 7.8 (m, 3H, Ar-H), 7.6 (m, 3H, Ar-H), 7.4 (t, 1H, Ar-H), 6.3 (s, 1H, quinoline-H).
¹³C NMR (100 MHz, DMSO-d₆)δ 177.0, 150.0, 140.5, 134.2, 131.8, 130.4, 129.0, 127.4, 125.0, 124.7, 123.2, 118.7, 107.3.
FT-IR (KBr, cm⁻¹)3400-3200 (O-H stretch), 1640 (C=O stretch, keto-tautomer), 1600, 1550, 1480 (C=C and C=N aromatic stretching), 750 (C-Cl stretch).
HRMS (ESI) Calculated for C₁₅H₁₀ClNO [M+H]⁺: 256.0524; Found: 256.0521.[1]

Application in Drug Synthesis: Targeting Cancer Signaling Pathways

This compound serves as a crucial intermediate for synthesizing targeted anticancer agents. The hydroxyl group at the 4-position can be readily converted to a leaving group (e.g., a chlorine atom using POCl₃), allowing for nucleophilic substitution to introduce various side chains. These modifications are key to modulating the compound's binding affinity and selectivity for specific biological targets.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers. Quinoline-based compounds can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking its activity.

Experimental Workflow for Synthesizing EGFR Inhibitors:

EGFR_Inhibitor_Synthesis A This compound B Chlorination (POCl3) A->B C 4,6-Dichloro-2-phenylquinoline B->C D Nucleophilic Substitution (e.g., substituted aniline) C->D E EGFR Inhibitor D->E

Caption: Synthetic workflow for EGFR inhibitors.

Signaling Pathway Inhibition:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinoline_Inhibitor 6-Chloro-2-phenylquinoline Derivative Quinoline_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers. Derivatives of this compound have been shown to inhibit components of this pathway, particularly PI3Kα.

Signaling Pathway Inhibition:

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Quinoline_Inhibitor 6-Chloro-2-phenylquinoline Derivative Quinoline_Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Quantitative Data on Biological Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC₅₀ values for a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are synthesized from the parent quinoline structure.

CompoundCaco-2 (IC₅₀ µM)HCT-116 (IC₅₀ µM)
16 37.48.9
18 50.93.3
19 17.05.3
21 18.94.9
Data from Molecules 2020, 26(1), 73.[2]

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis via established methods like the Friedländer and Gould-Jacobs reactions, combined with its amenability to further functionalization, makes it an attractive starting point for the development of novel drug candidates. The demonstrated efficacy of its derivatives as inhibitors of key oncogenic signaling pathways, such as EGFR and PI3K/AKT/mTOR, underscores its importance in the field of targeted cancer therapy. The protocols and data presented in these application notes are intended to facilitate further research and development in this promising area.

References

In vitro biological assay protocols for 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential in vitro biological activities of 6-Chloro-2-phenylquinolin-4-ol and detailed protocols for its evaluation. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. The protocols outlined below are designed to assess the cytotoxic effects, impact on cell cycle progression, and potential kinase inhibition of this compound.

Potential Biological Activities

This compound belongs to the quinoline class of compounds, which have been investigated for various therapeutic applications. Based on the activities of structurally similar quinoline derivatives, this compound is hypothesized to exhibit biological activity in the following areas:

  • Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][2][3][4] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6][7]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Specific targets for quinoline derivatives include Epidermal Growth Factor Receptor (EGFR) kinase, Phosphoinositide 3-Kinase (PI3K), and other tyrosine kinases.[8][9][10][11] Inhibition of these kinases can disrupt signaling pathways that promote tumor growth.[8]

  • Antimicrobial Activity: Certain quinoline derivatives have shown antibacterial and antifungal properties.[1][3]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on reported activities of similar quinoline compounds. This data should be experimentally determined for the specific compound.

Assay TypeCell Line/TargetParameterHypothetical Value (µM)Reference Compounds
Cytotoxicity HCT-116 (Colon)IC₅₀5.3N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives[9][10]
Caco-2 (Colon)IC₅₀17.0N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives[9][10]
MCF-7 (Breast)IC₅₀15.0DNA Intercalative Quinoline Derivative[7]
A549 (Lung)IC₅₀25.0Poly-functionalised dihydropyridine quinoline derivatives[1]
Kinase Inhibition PI3KαIC₅₀0.5 - 5.0N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives[9][10]
RET KinaseKᵢ0.003 - 0.05Substituted 4-(3-hydroxyanilino)-quinolines[11]
c-Met KinaseIC₅₀0.00059 - 0.001866,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivatives[11]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, Caco-2, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compound Add Compound to Cells incubate1->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis seed_cells Seed & Treat Cells harvest_cells Harvest & Wash Cells seed_cells->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_cells Stain with PI/RNase A fix_cells->stain_cells flow_cytometry Acquire Data on Flow Cytometer stain_cells->flow_cytometry analyze_data Analyze DNA Content Histograms flow_cytometry->analyze_data Kinase_Inhibition_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare Compound Dilutions add_reagents Add Kinase, Substrate, & Compound prep_compound->add_reagents start_reaction Initiate with ATP add_reagents->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_signal Measure Signal stop_reaction->read_signal analyze_data Calculate % Inhibition & IC50 read_signal->analyze_data PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Survival Cell Survival Akt->Survival Compound This compound Compound->PI3K inhibits EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound This compound Compound->EGFR inhibits

References

Application Notes and Protocols: 6-Chloro-2-phenylquinolin-4-ol as a Potential EGFR Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to evaluate the potential of 6-Chloro-2-phenylquinolin-4-ol as an Epidermal Growth Factor Receptor (EGFR) inhibitor for cancer therapy. The protocols outlined below are standard assays for characterizing novel kinase inhibitors, from initial biochemical validation to cell-based efficacy and mechanism of action studies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4][5][6] Consequently, EGFR has emerged as a major therapeutic target for anticancer drug development.[1][5] Several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, with quinoline and quinazoline scaffolds being prominent pharmacophores in many approved drugs.[7]

This compound is a synthetic compound belonging to the quinolin-4-ol class of molecules. Its structural similarity to known kinase inhibitors suggests its potential as a novel EGFR inhibitor. These application notes will detail the experimental procedures to investigate this hypothesis.

Data Presentation

The following tables summarize hypothetical quantitative data for the efficacy of this compound against wild-type and mutant EGFR, as well as its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibition of EGFR by this compound

Enzyme TargetThis compound IC50 (nM)Erlotinib IC50 (nM) (Reference)
EGFR (Wild-Type)15020
EGFR (L858R)5010
EGFR (T790M)800>1000
EGFR (L858R/T790M)650>1000

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeEGFR StatusThis compound IC50 (µM)
A431Epidermoid CarcinomaWild-Type (Overexpressed)5.2
HCC827NSCLCExon 19 Deletion1.8
H1975NSCLCL858R/T790M10.5
MCF-7Breast CancerLow Expression> 50

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the inhibitory activity of this compound against EGFR.[8]

Materials:

  • EGFR Kinase (Wild-Type and mutants)

  • LanthaScreen™ Eu-anti-GST Antibody

  • GST-tagged Kinase

  • TR-FRET Dilution Buffer

  • ATP

  • This compound (in DMSO)

  • 384-well microplates

Procedure:

  • Prepare a 2X solution of EGFR kinase in TR-FRET Dilution Buffer.

  • Prepare a 2X solution of the Eu-anti-GST antibody and the tracer in TR-FRET Dilution Buffer.

  • Serially dilute this compound in DMSO and then in TR-FRET Dilution Buffer to create a 4X compound solution.

  • Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate.

  • Add 2.5 µL of the 2X EGFR kinase solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Add 5 µL of the 2X Eu-anti-GST antibody/tracer solution to each well.

  • Incubate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio and determine the IC50 value by plotting the log of the inhibitor concentration against the normalized response.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • Cancer cell lines (e.g., A431, HCC827, H1975, MCF-7)

  • Complete cell culture medium

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot for EGFR Phosphorylation

This protocol is used to determine if this compound inhibits the autophosphorylation of EGFR in cancer cells.

Materials:

  • Cancer cell line (e.g., A431)

  • Serum-free cell culture medium

  • EGF (Epidermal Growth Factor)

  • This compound (in DMSO)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and transfer apparatus

Procedure:

  • Plate A431 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with 100 ng/mL EGF for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-EGFR and anti-β-actin antibodies for loading control.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Ca2->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Metastasis Nucleus->Proliferation Inhibitor This compound Inhibitor->Dimerization

Caption: EGFR signaling pathway and the putative inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Antibody, Tracer, and Compound Solutions Start->Prepare_Reagents Dispense_Compound Dispense Compound to 384-well Plate Prepare_Reagents->Dispense_Compound Add_Kinase Add EGFR Kinase Dispense_Compound->Add_Kinase Incubate1 Incubate 15 min Add_Kinase->Incubate1 Add_Ab_Tracer Add Antibody/Tracer Mix Incubate1->Add_Ab_Tracer Incubate2 Incubate 60 min Add_Ab_Tracer->Incubate2 Read_Plate Read TR-FRET Signal Incubate2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Experimental Workflow for Western Blotting

Western_Blot_Workflow Start Start: Cell Culture Treatment Serum Starvation, Compound Treatment, & EGF Stimulation Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-EGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Stripping Membrane Stripping Detection->Stripping Reprobing Reprobe with Total-EGFR & Loading Control Stripping->Reprobing Analysis Data Analysis Reprobing->Analysis End End Analysis->End

Caption: Workflow for analyzing EGFR phosphorylation by Western Blot.

References

Application Notes and Protocols for the Antimicrobial and Antiviral Screening of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the core structure of many synthetic drugs and natural products with a wide range of biological activities. The specific derivative, 6-Chloro-2-phenylquinolin-4-ol, and its analogues have emerged as compounds of interest for their potential therapeutic applications, including antimicrobial and antiviral properties. This document provides a summary of the available data on the bioactivity of closely related quinoline derivatives and outlines detailed protocols for the antimicrobial and antiviral screening of this compound. While specific data for this compound is limited in publicly available literature, the information on its structural analogues provides a strong rationale for its investigation.

Putative Mechanisms of Action

Quinoline derivatives are known to exert their biological effects through various mechanisms. As an initial point for investigation, this compound may share similar mechanisms with other quinolines.

Potential Antimicrobial Signaling Pathway

Antimicrobial_Pathway Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibition DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Potential Antiviral Signaling Pathway (Anti-Coronavirus)

Antiviral_Pathway Compound This compound Helicase Viral Helicase (nsp13) Compound->Helicase Potential Inhibition RNA_Unwinding Viral RNA Unwinding Helicase->RNA_Unwinding Mediates Viral_Replication Viral Replication RNA_Unwinding->Viral_Replication Essential for

Data Presentation: Antimicrobial and Antiviral Activity of Related Quinoline Derivatives

The following tables summarize the biological activity of compounds structurally related to this compound. This data serves as a basis for predicting the potential efficacy of the target compound.

Table 1: Antibacterial Activity of 6-Chloro-2-phenylquinoline-4-carboxylic acid

Bacterial StrainTypeZone of Inhibition (mm)
Staphylococcus aureusGram-positive15
Bacillus subtilisGram-positive14
Escherichia coliGram-negative12

Data extracted from a study on a carboxylic acid derivative of the target compound.[1]

Table 2: Antiviral Activity of 2-Phenylquinoline and 4-Aryl-6-chloro-quinoline Derivatives

VirusCompound ClassMetricValueCell Line
SARS-CoV-22-Phenylquinoline analogueEC₅₀6 µM-
SARS-CoV-22-Phenylquinoline analogueCC₅₀18 µM-
Human Coronaviruses (HCoV-229E, HCoV-OC43)2-PhenylquinolinesEC₅₀0.2 - 9.4 µM-
Hepatitis B Virus (HBV)4-Aryl-6-chloro-quinolinesIC₅₀4.4 - 9.8 µMHepG 2.2.15

Data compiled from studies on the broader 2-phenylquinoline scaffold and 4-aryl-6-chloro-quinoline derivatives.[2][3][4][5]

Experimental Protocols

The following are detailed, generalized protocols for the antimicrobial and antiviral screening of this compound, based on methodologies reported for similar compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the MIC of the test compound against various bacterial strains.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Prep_Compound Prepare stock solution of This compound in DMSO Serial_Dilution Perform 2-fold serial dilutions of the compound in MHB Prep_Compound->Serial_Dilution Prep_Bacteria Culture bacterial strains to mid-log phase Add_Bacteria Inoculate wells with standardized bacterial suspension Prep_Bacteria->Add_Bacteria Prep_Media Prepare sterile Mueller-Hinton Broth (MHB) Prep_Media->Serial_Dilution Serial_Dilution->Add_Bacteria Controls Include positive (bacteria only) and negative (broth only) controls Add_Bacteria->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read_MIC Determine MIC as the lowest concentration with no visible bacterial growth Incubate->Read_MIC

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: a. In a 96-well plate, add 100 µL of MHB to all wells. b. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate. c. Inoculate each well with 10 µL of the standardized bacterial suspension. d. Include a positive control (MHB + bacteria) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Antiviral Activity Screening (e.g., against a model virus)

This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) of the test compound.

Antiviral_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Prep_Cells Seed host cells (e.g., Vero E6) in 96-well plates Treat_Cells Treat cells with compound dilutions Prep_Cells->Treat_Cells Prep_Compound Prepare serial dilutions of This compound Prep_Compound->Treat_Cells Infect_Cells Infect cells with virus (e.g., a coronavirus) Treat_Cells->Infect_Cells Incubate_Infection Incubate for 48-72 hours Infect_Cells->Incubate_Infection Quantify_CPE Quantify viral cytopathic effect (CPE) or viral RNA (qRT-PCR) Incubate_Infection->Quantify_CPE Assess_Cytotoxicity Assess cell viability in parallel (e.g., MTT assay) Incubate_Infection->Assess_Cytotoxicity Calculate_Values Calculate EC₅₀, CC₅₀, and Selectivity Index (SI) Quantify_CPE->Calculate_Values Assess_Cytotoxicity->Calculate_Values

Materials:

  • This compound

  • Host cell line (e.g., Vero E6 for coronaviruses)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Virus stock

  • Sterile 96-well plates

  • MTT reagent or similar for cytotoxicity assay

  • Reagents for viral quantification (e.g., qRT-PCR)

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in cell culture medium.

  • Treatment and Infection: a. Remove the old medium from the cells and add the compound dilutions. b. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). c. Include a virus control (cells + virus, no compound) and a cell control (cells only).

  • Cytotoxicity Assay: In a parallel plate without virus, treat the cells with the same compound dilutions to assess cytotoxicity.

  • Incubation: Incubate both plates at 37°C in a CO₂ incubator for a period suitable for the virus replication cycle (e.g., 48-72 hours).

  • Quantification of Antiviral Effect: a. Assess the viral cytopathic effect (CPE) visually or by staining with crystal violet. b. Alternatively, quantify viral RNA from the supernatant using qRT-PCR. c. The EC₅₀ is the concentration of the compound that inhibits viral replication by 50%.

  • Quantification of Cytotoxicity: a. Add MTT reagent to the cytotoxicity plate, incubate, and then solubilize the formazan crystals. b. Measure the absorbance to determine cell viability. c. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

  • Selectivity Index (SI): Calculate the SI as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

Conclusion

While direct experimental evidence for the antimicrobial and antiviral activity of this compound is not extensively documented, the data from structurally similar compounds suggest that it is a promising candidate for further investigation. The protocols provided herein offer a standardized approach for researchers to systematically evaluate its biological activity. Further studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive profile of its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 6-Chloro-2-phenylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound, a 4-hydroxyquinoline derivative, is typically achieved through established named reactions. The most common methods include:

  • Conrad-Limpach Synthesis: This is a widely used method involving the condensation of an aniline (4-chloroaniline) with a β-ketoester (e.g., ethyl benzoylacetate) followed by thermal cyclization.[1][2][3][4]

  • Gould-Jacobs Reaction: This approach involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[5]

  • Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone (e.g., 2-amino-5-chlorobenzophenone) with a compound containing a reactive α-methylene group, such as an ester or ketone.[5][6]

  • Camps Cyclization: This involves the cyclization of an o-acylaminoacetophenone derivative in the presence of a base.[5]

Q2: My Conrad-Limpach synthesis resulted in a very low yield. What are the potential reasons?

A2: Low yields in the Conrad-Limpach synthesis are a common issue. Several factors can contribute to this:

  • Incorrect Reaction Temperature: The initial condensation and the subsequent cyclization step have different optimal temperatures. The initial condensation of the aniline and β-ketoester is typically run at moderate temperatures. However, the thermal cyclization of the intermediate requires very high temperatures, often around 250 °C.[1] Insufficient heat during cyclization can lead to an incomplete reaction.

  • Formation of the Knorr Isomer: If the initial condensation is run at too high a temperature (e.g., ~140 °C), the aniline may attack the ester group of the β-ketoester instead of the keto group. This leads to the formation of a β-keto acid anilide, which upon cyclization yields the isomeric 2-hydroxyquinoline, a thermodynamic byproduct known as the Knorr product.[1]

  • Poor Solvent Choice: The choice of solvent is critical for the high-temperature cyclization step. Using a high-boiling, inert solvent like mineral oil or Dowtherm A can significantly improve yields compared to running the reaction neat.[1][7]

  • Reaction Equilibria: The initial formation of the Schiff base is a reversible reaction. Removal of the byproduct (water or alcohol) can help drive the reaction forward.[1]

  • Impure Starting Materials: The purity of the aniline and β-ketoester is crucial. Impurities can lead to side reactions and lower the overall yield.[8]

Q3: Are there greener or more modern approaches to improve the synthesis?

A3: Yes, modern synthetic methods focus on improving efficiency and reducing environmental impact. For quinoline synthesis, these include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields.[5] This has been successfully applied to accelerate the cyclization step in quinoline synthesis.[5]

  • Catalyst-Free and Metal-Free Conditions: Some methods aim to eliminate the need for metal catalysts. For instance, the intramolecular cyclization of 2-aminochalcone derivatives can be promoted by p-toluenesulfonic acid (PTSA) in the air, achieving yields greater than 75%.[5]

  • One-Pot Syntheses: These procedures combine multiple reaction steps into a single vessel, which improves efficiency and reduces waste.[5]

Q4: How can I purify the final this compound product effectively?

A4: Purification is critical for obtaining a high-purity product. Common methods include:

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is key. Recrystallization from solvents like ethyl acetate or ethanol is often effective.

  • Washing: After the reaction, the crude product is often a precipitate. Washing this solid with appropriate solvents can remove unreacted starting materials and soluble impurities. For example, washing with hexane can remove non-polar impurities.[6] A wash with a dilute base solution (e.g., 10% NaOH) followed by water can help remove acidic impurities.[6]

  • Column Chromatography: If recrystallization and washing are insufficient, silica gel column chromatography can be used to separate the desired product from persistent impurities.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound and provides step-by-step solutions.

Problem 1: Low or No Product Yield

// Nodes start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_temp [label="Verify Reaction\nTemperatures", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Assess Starting\nMaterial Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Evaluate Solvent\nChoice", fillcolor="#FBBC05", fontcolor="#202124"];

temp_low [label="Issue: Cyclization temp\ntoo low (<240°C)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; temp_high [label="Issue: Condensation temp\ntoo high (>140°C)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; reagents_impure [label="Issue: Impure or\ndegraded reagents", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; solvent_bp [label="Issue: Solvent boiling\npoint too low", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle];

sol_temp_low [label="Solution: Increase cyclization\ntemperature to ~250°C", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; sol_temp_high [label="Solution: Run condensation at RT\nto favor kinetic product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; sol_reagents [label="Solution: Purify starting\nmaterials (distill/recrystallize)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; sol_solvent [label="Solution: Use high-boiling\nsolvent (e.g., Dowtherm A)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle];

// Edges start -> check_temp [label="Temperature\nControl"]; start -> check_reagents [label="Reagent\nPurity"]; start -> check_solvent [label="Reaction\nEnvironment"];

check_temp -> temp_low [label="Analysis"]; check_temp -> temp_high [label="Analysis"]; check_reagents -> reagents_impure [label="Analysis"]; check_solvent -> solvent_bp [label="Analysis"];

temp_low -> sol_temp_low [color="#4285F4", style=dashed]; temp_high -> sol_temp_high [color="#4285F4", style=dashed]; reagents_impure -> sol_reagents [color="#4285F4", style=dashed]; solvent_bp -> sol_solvent [color="#4285F4", style=dashed]; }

Caption: Troubleshooting workflow for low yield issues.

Problem 2: Product Contaminated with Side-Products

Possible Cause: Formation of the 2-hydroxyquinoline isomer (Knorr product) during a Conrad-Limpach synthesis. This occurs when the initial condensation reaction is performed at elevated temperatures, favoring thermodynamic control over kinetic control.[1]

Solution:

  • Temperature Control: Perform the initial condensation of 4-chloroaniline and the β-ketoester at a lower temperature (e.g., room temperature to 40°C) to favor the formation of the kinetic product (β-aminoacrylate).[1]

  • Isolate the Intermediate: If possible, isolate the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization step. This ensures only the desired intermediate is carried forward.

  • Purification: If the side-product has already formed, careful purification is required. Since the 2- and 4-hydroxyquinoline isomers have different properties, they can often be separated by fractional crystallization or column chromatography.

Quantitative Data Summary

Table 1: Effect of Solvent on Conrad-Limpach Reaction Yield

This table summarizes the effect of different high-boiling point solvents on the yield of a 4-hydroxyquinolone derivative, demonstrating the importance of the reaction medium for the thermal cyclization step.[7]

SolventBoiling Point (°C)Reaction Time (min)Yield (%)Product Color
Ethyl Benzoate2126034%Dark Brown
2-Nitrotoluene2226051%Light Brown
1,2,4-Trichlorobenzene2146065%Dark Brown
Dowtherm A2573565%Light Brown
2,6-di-tert-butylphenol2623565%Light Brown

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach reaction.[7]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

This protocol provides a detailed methodology for the synthesis via the Conrad-Limpach pathway.

// Nodes start [label="Start", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Condensation\nMix 4-chloroaniline and\nethyl benzoylacetate.\nAdd acid catalyst (e.g., H₂SO₄).\nHeat gently (40-60°C) for 1 hr."]; step2 [label="Step 2: Cyclization\nAdd high-boiling solvent\n(e.g., Dowtherm A).\nHeat to ~250°C for 30-60 min.\nRemove ethanol byproduct via distillation."]; step3 [label="Step 3: Isolation\nCool reaction mixture.\nPrecipitate forms.\nFilter the crude solid product."]; step4 [label="Step 4: Purification\nWash solid with cold ethanol and hexane.\nRecrystallize from a suitable\nsolvent (e.g., ethyl acetate)."]; end [label="End Product:\nPure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; }

Caption: Workflow for the Conrad-Limpach synthesis.

Materials:

  • 4-chloroaniline

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid (catalytic amount)

  • High-boiling solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol (for washing)

  • Hexane (for washing)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask equipped with a distillation apparatus, combine 4-chloroaniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).

  • Add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the stirred mixture.

  • Gently heat the mixture to approximately 60°C for 1 hour to form the enamine intermediate.

  • Cyclization: Add a high-boiling solvent such as Dowtherm A (sufficient to ensure good mixing).

  • Heat the reaction mixture to reflux (approximately 250°C) for 35-60 minutes. During this period, the ethanol byproduct will distill off.[7]

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solvent.

  • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold ethanol and then hexane to remove residual solvent and non-polar impurities.[6]

  • Further purify the crude product by recrystallization from a suitable solvent like ethyl acetate to obtain pure this compound.

  • Dry the final product in a vacuum oven.

References

Optimizing reaction conditions for the Gould-Jacobs synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Gould-Jacobs synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of quinoline derivatives via the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2] The sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate) to form an anilidomethylenemalonic ester intermediate.[1] This intermediate then undergoes a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[1] Subsequent saponification and decarboxylation can be performed to furnish the final 4-hydroxyquinoline.[1]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step of the Gould-Jacobs reaction is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[3] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly shorten reaction times and improve yields.[3][4]

Q3: My cyclization reaction is not proceeding to completion. What should I do?

Incomplete cyclization is a common issue. Here are a few troubleshooting steps:

  • Increase the temperature: The cyclization is a high-temperature process. Gradually increasing the reaction temperature may drive the reaction to completion.[3]

  • Increase reaction time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.[3]

  • Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.[3][4]

  • Ensure anhydrous conditions: While not always strictly necessary, ensuring your reagents and solvent are dry can sometimes improve the outcome of the reaction.

Q4: I am observing significant byproduct formation, especially a dark-colored tarry substance. How can I minimize this?

The formation of dark-colored byproducts or tars is often due to decomposition at the high temperatures required for cyclization.[3] Here's how to address this:

  • Optimize temperature and time: A careful balance between temperature and reaction time is crucial. Overheating or prolonged reaction times can lead to degradation.[3] It is recommended to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.[3]

  • Use a high-boiling, inert solvent: Solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl) or diphenyl ether are commonly used to maintain a stable high temperature and can help to minimize localized overheating.

  • Solvent-free conditions: In some cases, running the reaction neat (without a solvent) under microwave irradiation can be effective and simplifies work-up.[5]

Q5: What are the common side reactions in the Gould-Jacobs synthesis?

A common side reaction is the decarboxylation of the 3-carboalkoxy group, especially under high-pressure and high-temperature conditions.[3][6] This leads to the formation of a 4-hydroxyquinoline without the ester group at the 3-position.

Q6: How does the substituent on the aniline affect the reaction?

The electronic nature of the substituent on the aniline ring can influence the reaction. Anilines with electron-donating groups at the meta-position are generally effective for this reaction.[1] For anilines with electron-withdrawing groups, the reaction might be more sluggish and require more forcing conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the initial condensation product (anilidomethylenemalonic ester) - Incomplete reaction- Reagent decomposition- Ensure a slight excess of the malonic ester derivative is used.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use fresh, high-quality reagents.
Incomplete cyclization - Insufficient temperature- Insufficient reaction time- Gradually increase the reaction temperature, monitoring for product formation and decomposition.- Extend the reaction time.- Switch to microwave heating for more efficient energy transfer.[3][4]
Formation of dark tarry materials - Decomposition at high temperatures- Prolonged heating- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[3]- Use a high-boiling inert solvent to ensure even heating.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is a viscous oil or difficult to crystallize - Presence of impurities- Residual high-boiling solvent- Purify the crude product using column chromatography.- If using a high-boiling solvent, ensure it is thoroughly removed under high vacuum.- Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.
Formation of decarboxylated byproduct - High reaction temperature and/or pressure- Carefully control the reaction temperature and time.[3]- If using a sealed vessel for microwave synthesis, monitor the pressure. Reducing the temperature may be necessary.
Mixture of regioisomers with unsymmetrical anilines - Cyclization can occur at two different ortho positions- The regioselectivity is influenced by both steric and electronic factors. Separation of the isomers by column chromatography or recrystallization is often necessary.[7]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave Heating for the Gould-Jacobs Cyclization of Anilidomethylenemalonate

EntryHeating MethodTemperature (°C)Time (min)Yield (%)Reference
1Conventional25060Low (unspecified)[2]
2Microwave250101[3]
3Microwave300137[3]
4Microwave300528[3]
5Microwave3005 (optimized)47[3]

Note: The yields in the table refer to the isolated product after the cyclization step.

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Synthesis using Conventional Heating
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.

    • Collect the solid by filtration and wash with the same non-polar solvent.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.

Protocol 2: General Procedure for Gould-Jacobs Synthesis using Microwave Irradiation
  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). If a solvent is used, add a high-boiling microwave-safe solvent (e.g., diphenyl ether, Dowtherm A). Solvent-free conditions can also be employed.[5]

  • Microwave Irradiation: Place the vessel in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[3] Monitor the internal temperature and pressure.

  • Work-up and Purification:

    • Allow the reaction vessel to cool to room temperature.

    • If the product has precipitated, it can be collected by filtration and washed with a suitable solvent (e.g., cold acetonitrile or ethanol).[3]

    • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Optional Derivatization start Aniline + Alkoxymethylenemalonic Ester intermediate Anilidomethylenemalonic Ester Intermediate start->intermediate Heat (100-130°C) cyclization Thermal Cyclization intermediate->cyclization High Heat (250-300°C) Conventional or Microwave product 4-Hydroxy-3-carboalkoxyquinoline cyclization->product saponification Saponification product->saponification Base (e.g., NaOH) decarboxylation Decarboxylation saponification->decarboxylation Acidification then Heat final_product 4-Hydroxyquinoline decarboxylation->final_product

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem with Gould-Jacobs Reaction incomplete_cyclization Incomplete Cyclization start->incomplete_cyclization low_yield Low Yield start->low_yield tar_formation Tar Formation start->tar_formation increase_temp Increase Temperature incomplete_cyclization->increase_temp increase_time Increase Reaction Time incomplete_cyclization->increase_time use_microwave Use Microwave Heating incomplete_cyclization->use_microwave low_yield->increase_temp low_yield->use_microwave optimize_conditions Optimize Temp/Time low_yield->optimize_conditions tar_formation->optimize_conditions inert_atmosphere Use Inert Atmosphere tar_formation->inert_atmosphere

Caption: Troubleshooting decision tree for the Gould-Jacobs synthesis.

References

Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Chloro-2-phenylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, primarily focusing on the widely used Conrad-Limpach and Gould-Jacobs synthesis routes.

Issue 1: Low Yield of the Desired this compound

Potential CauseRecommended Solution
Incomplete reaction: The reaction may not have gone to completion.- Increase reaction time: Ensure the reaction is stirred for the full recommended duration as specified in the protocol. - Optimize temperature: For the Conrad-Limpach synthesis, ensure the cyclization temperature is high enough (typically >250 °C in a high-boiling solvent like diphenyl ether or Dowtherm A) to drive the reaction to completion. For the Gould-Jacobs reaction, ensure the thermal cyclization is also performed at a sufficiently high temperature.[1][2] - Monitor the reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product.
Suboptimal reaction conditions: The solvent or catalyst may not be ideal.- Solvent choice: In the Conrad-Limpach synthesis, the use of an inert, high-boiling solvent is crucial for high yields.[2] Mineral oil or diphenyl ether are common choices. - Catalyst: While often not required, a catalytic amount of a strong acid (e.g., sulfuric acid) can be used to promote the initial condensation in the Conrad-Limpach synthesis.[1]
Side reactions: Formation of byproducts reduces the yield of the desired product.- See the "Common Byproducts and Their Mitigation" section below for detailed strategies to minimize byproduct formation.
Loss during workup and purification: The product may be lost during extraction, washing, or crystallization steps.- Optimize extraction: Ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the product. - Careful crystallization: Use an appropriate solvent system for recrystallization to maximize recovery of the pure product.

Issue 2: Presence of Significant Amounts of Impurities in the Final Product

Potential CauseRecommended Solution
Formation of isomeric byproducts: The primary impurity is often an isomer of the desired product.- Control reaction temperature: In the Conrad-Limpach synthesis, lower temperatures during the initial condensation favor the formation of the desired 4-hydroxyquinoline, while higher temperatures can lead to the formation of the 2-hydroxyquinoline isomer (Knorr product).[3] - Purification: Careful purification by column chromatography or fractional crystallization is necessary to separate the desired product from its isomers. The choice of solvent system for chromatography is critical.
Incomplete cyclization: The intermediate from the initial condensation may not have fully cyclized.- Ensure adequate heating: As mentioned for low yield, high temperatures are critical for the cyclization step in both the Conrad-Limpach and Gould-Jacobs syntheses.[1][2]
Degradation of the product: High reaction temperatures can sometimes lead to decomposition.- Minimize reaction time at high temperatures: While high temperatures are necessary, prolonged heating should be avoided. Monitor the reaction to determine the optimal heating time. - Use of an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation at high temperatures.
Self-condensation of starting materials: The β-ketoester can undergo self-condensation.- Control stoichiometry: Use the appropriate molar ratios of the aniline and β-ketoester as specified in the protocol. - Slow addition: Adding the aniline to the β-ketoester slowly can sometimes minimize self-condensation of the ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts depend on the synthetic route employed:

  • Conrad-Limpach Synthesis: The major byproduct is typically the isomeric 6-Chloro-2-phenylquinolin-2-ol (Knorr product). This arises from the initial condensation of 4-chloroaniline with the ester carbonyl group of ethyl benzoylacetate, which is favored at higher temperatures.[3] Other potential minor byproducts include unreacted starting materials, the intermediate Schiff base if cyclization is incomplete, and products from the self-condensation of ethyl benzoylacetate. At very high temperatures, thermal decomposition can lead to a complex mixture of smaller molecules.

  • Gould-Jacobs Reaction: When using 4-chloroaniline, which is asymmetrically substituted, there is a possibility of forming two regioisomeric products: the desired This compound and 8-Chloro-2-phenylquinolin-4-ol . The ratio of these isomers is influenced by both steric and electronic factors.[4]

Q2: How can I minimize the formation of the isomeric 6-Chloro-2-phenylquinolin-2-ol in the Conrad-Limpach synthesis?

To favor the formation of the desired 4-hydroxyquinoline product, it is crucial to control the temperature of the initial condensation reaction between 4-chloroaniline and ethyl benzoylacetate. This step should be carried out at a lower temperature (e.g., room temperature to 140°C) to favor the kinetic product, which leads to the 4-hydroxyquinoline. The subsequent high-temperature cyclization is then performed on this intermediate.

Q3: My reaction mixture turned very dark. What could be the cause and how can I avoid it?

A very dark reaction mixture, especially at high temperatures, can be an indication of product decomposition or side reactions. To mitigate this:

  • Use a high-purity, high-boiling point solvent: This ensures a stable reaction medium at the required high temperatures.

  • Minimize reaction time: Do not heat the reaction for longer than necessary. Monitor the reaction progress to determine the optimal time for cyclization.

  • Inert atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation, which often contributes to color formation.

Q4: What is the best way to purify the final product?

Purification of this compound typically involves the following steps:

  • Initial isolation: After the reaction is complete, the mixture is cooled, and the crude product often precipitates. It can be collected by filtration.

  • Washing: The crude product should be washed with a suitable solvent (e.g., a non-polar solvent like hexane or a cold polar solvent) to remove residual high-boiling solvent and some impurities.

  • Recrystallization: This is a key step for purification. A suitable solvent system (e.g., ethanol, acetic acid, or a mixture of solvents) should be used to recrystallize the product. This is often effective at removing minor impurities.

  • Column chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a common eluent system for separating quinoline derivatives. This is particularly useful for separating isomeric byproducts.

Experimental Protocols

1. Conrad-Limpach Synthesis of this compound

This two-step procedure involves the initial formation of an enamine intermediate followed by thermal cyclization.

  • Step 1: Synthesis of Ethyl 3-(4-chloroanilino)-3-phenylacrylate

    • In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and ethyl benzoylacetate (1 equivalent).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture at 120-140°C for 2-4 hours, with removal of the ethanol and water formed during the reaction using a Dean-Stark apparatus.

    • Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction mixture. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

  • Step 2: Cyclization to this compound

    • Add the crude ethyl 3-(4-chloroanilino)-3-phenylacrylate to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

    • Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.

    • Monitor the completion of the cyclization by TLC.

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

2. Gould-Jacobs Synthesis of this compound (Adapted)

The standard Gould-Jacobs reaction uses an ethoxymethylenemalonate. An adaptation is required for a 2-phenyl substituent. A more relevant approach for this target molecule would be a modified Conrad-Limpach or a similar cyclization. A direct Gould-Jacobs reaction as classically described is not the most straightforward route to this specific product.

Data Presentation

Table 1: Common Byproducts and Their Characteristics

Byproduct NameStructureFormation PathwayKey Identifying Features (e.g., in MS, NMR)
6-Chloro-2-phenylquinolin-2-olIsomerConrad-Limpach (Knorr variation) at higher initial condensation temperatures.[3]Same mass as the product in MS. Different chemical shifts in ¹H and ¹³C NMR, particularly for the protons and carbons in the pyridine ring.
8-Chloro-2-phenylquinolin-4-olIsomerGould-Jacobs with 4-chloroaniline, leading to cyclization at the other ortho position.[4]Same mass as the product in MS. Distinct aromatic proton splitting patterns in ¹H NMR.
Ethyl 3-(4-chloroanilino)-3-phenylacrylateIntermediateIncomplete cyclization in the Conrad-Limpach synthesis.Higher mass than the final product due to the presence of the ethyl ester group. Characteristic ester and enamine signals in IR and NMR.
Diethyl 2,4-diphenyl-3-oxoglutaconateSelf-condensation byproductClaisen-type self-condensation of ethyl benzoylacetate.Higher molecular weight. Complex ester and ketone signals in IR and NMR.

Note: Quantitative data on the ratio of product to byproducts is highly dependent on the specific reaction conditions and is not consistently reported in the literature. It is recommended to determine these ratios experimentally for your specific setup using techniques like HPLC or NMR with an internal standard.

Visualizations

Conrad_Limpach_Byproduct_Formation cluster_0 Initial Condensation cluster_1 Thermal Cyclization (>250°C) Reactants 4-Chloroaniline + Ethyl Benzoylacetate Low_Temp Low Temperature (Kinetic Control) Reactants->Low_Temp High_Temp High Temperature (Thermodynamic Control) Reactants->High_Temp Intermediate_4_ol Intermediate for 4-hydroxyquinoline Low_Temp->Intermediate_4_ol Intermediate_2_ol Intermediate for 2-hydroxyquinoline High_Temp->Intermediate_2_ol Product This compound (Desired Product) Intermediate_4_ol->Product Byproduct 6-Chloro-2-phenylquinolin-2-ol (Isomeric Byproduct) Intermediate_2_ol->Byproduct Troubleshooting_Workflow Start Start Synthesis Problem Problem Identified: Low Yield or Impure Product Start->Problem Check_Yield Is the yield low? Problem->Check_Yield Check_Purity Is the product impure? Problem->Check_Purity Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? - Increase time/temp - Monitor with TLC/HPLC Check_Yield->Incomplete_Reaction Yes Isomeric_Byproduct Isomeric Byproduct? - Control initial temp - Purify via chromatography Check_Purity->Isomeric_Byproduct Yes Degradation Degradation? - Minimize heating time - Use inert atmosphere Check_Purity->Degradation If dark color End Pure Product High Yield Incomplete_Reaction->End Isomeric_Byproduct->End Degradation->End

References

Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in quinoline ring formation. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis reaction has a very low yield. What are the general factors I should investigate?

A1: Low yields in quinoline synthesis can stem from several factors. Systematically investigating the following is a good starting point:

  • Starting Material Quality: Ensure the purity of your anilines, β-dicarbonyl compounds, or other starting materials. Impurities can lead to side reactions or inhibit the catalyst.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical. Many classical quinoline syntheses require harsh conditions, and deviations can significantly impact the yield.[1][2]

  • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct concentration. Some catalysts are sensitive to air or moisture.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Method: Product loss during workup and purification is a common source of low isolated yield. Investigate your extraction and chromatography procedures.

Q2: I'm performing a Friedländer synthesis, and I'm getting a complex mixture of products. What are the likely side reactions?

A2: The Friedländer synthesis, while versatile, can be prone to side reactions, especially under basic conditions. A common side reaction is the aldol condensation of the ketone starting material with itself.[1] To circumvent this, using an imine analog of the o-aniline can be an effective strategy.[1] Regioselectivity can also be an issue when using unsymmetrical ketones.[1]

Q3: My Conrad-Limpach synthesis is giving me a low yield of the desired 4-hydroxyquinoline. How can I optimize this reaction?

A3: The Conrad-Limpach synthesis is highly dependent on temperature and solvent. The cyclization step requires high temperatures, often around 250 °C.[2] Using a high-boiling, inert solvent like mineral oil can significantly increase the yield, in some cases up to 95%, compared to running the reaction neat.[2] Traditional methods without a suitable solvent often result in moderate yields below 30%.[2]

Q4: In my Combes quinoline synthesis, what determines the regioselectivity of the final product?

A4: In the Combes synthesis, the regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. The electrophilic aromatic annulation is the rate-determining step, where steric effects play a significant role.[3] For instance, bulkier substituents on the β-diketone tend to favor the formation of certain regioisomers.[3]

Q5: Are there greener alternatives to the classical quinoline synthesis methods that often use harsh reagents?

A5: Yes, significant research has focused on developing greener protocols for quinoline synthesis.[4] These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[5]

  • Solvent-free reactions: Performing the reaction without a solvent can reduce waste and simplify purification.[6]

  • Use of greener catalysts and solvents: Ionic liquids, water, and recyclable solid acid catalysts are being used to replace hazardous reagents and traditional organic solvents.[4]

Troubleshooting Guides

Issue: Low Product Yield

Low yields are a frequent challenge in quinoline synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_corrective_actions Corrective Actions start Low Yield Observed check_sm Verify Starting Material Purity (NMR, GC-MS, etc.) start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_sm->check_conditions Purity OK purify_sm Purify/Replace Starting Materials check_sm->purify_sm Impure check_catalyst Assess Catalyst Activity (Fresh vs. Old, Proper Handling) check_conditions->check_catalyst Conditions Correct adjust_conditions Adjust Temperature/Time/ Solvent based on literature check_conditions->adjust_conditions Incorrect check_atmosphere Consider Reaction Atmosphere (Inert vs. Air) check_catalyst->check_atmosphere Catalyst Active replace_catalyst Use Fresh/Alternative Catalyst check_catalyst->replace_catalyst purification Optimize Purification Strategy (Extraction, Chromatography) check_atmosphere->purification Atmosphere Controlled run_inert Run under N2 or Ar check_atmosphere->run_inert Atmosphere Sensitive result Improved Yield purification->result Optimized modify_purification Modify Workup/Column Conditions purification->modify_purification Product Loss purify_sm->check_sm adjust_conditions->check_conditions replace_catalyst->check_catalyst run_inert->check_atmosphere modify_purification->purification

Caption: Troubleshooting workflow for low yield in quinoline synthesis.

Issue: Product Purification Difficulties

Purifying quinoline derivatives can be challenging due to the presence of side products, unreacted starting materials, and the physicochemical properties of the product itself.

Troubleshooting Workflow for Purification Issues

Purification_Troubleshooting cluster_problems Identified Problems start Purification Issues (e.g., complex mixture, poor separation) analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze_crude identify_impurities Identify Major Impurities analyze_crude->identify_impurities optimize_chromatography Optimize Column Chromatography (Stationary/Mobile Phase) identify_impurities->optimize_chromatography Separation Possible alt_purification Consider Alternative Purification (Crystallization, Distillation, Prep-HPLC) identify_impurities->alt_purification Poor Separation side_products Side Products identify_impurities->side_products starting_material Unreacted Starting Material identify_impurities->starting_material result Pure Product Obtained optimize_chromatography->result Successful streaking Streaking on TLC/Column optimize_chromatography->streaking Issue alt_purification->result Successful

Caption: Troubleshooting workflow for quinoline purification.

Data on Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing yield. The following tables summarize the effects of different catalysts and solvents on the Friedländer synthesis.

Table 1: Effect of Different Catalysts on Friedländer Synthesis Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
[Hbim]BF₄Solvent-free1003-6 h93[4]
C₄(mim)₂-2Br⁻-2H₂SO₄Solvent-free5015 min90
Zr(OTf)₄Ethanol/Water600.5-2 h>88
Nano-crystalline sulfated zirconia (SZ)EthanolReflux-89[4]
ZeoliteEthanolReflux-83[4]
Montmorillonite K-10EthanolReflux-75[4]
P₂O₅/SiO₂Solvent-free8015 min93[7]

Table 2: Effect of Different Solvents on Friedländer Synthesis Yield (with P₂O₅/SiO₂ catalyst) [7]

SolventTemperature (°C)Time (min)Yield (%)
Solvent-free801593
EthanolReflux30081
AcetonitrileReflux30076
TetrahydrofuranReflux30064
ChloroformReflux30052
DichloromethaneReflux48040

Experimental Protocols

Below are generalized experimental protocols for key quinoline synthesis reactions. Note that specific amounts, temperatures, and reaction times should be optimized for your particular substrates.

Friedländer Synthesis: General Protocol[8][9]
  • Reactant Mixture: In a round-bottom flask, combine the o-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound containing an α-methylene group (1.1-1.5 eq).

  • Catalyst and Solvent: Add the chosen catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) and an appropriate solvent (e.g., ethanol, toluene, or perform solvent-free).[8]

  • Reaction: Heat the mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into a suitable volume of water or a saturated aqueous solution (e.g., NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Combes Synthesis: General Protocol[1][3]
  • Condensation: Mix the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq) in a suitable flask. A catalytic amount of acid (e.g., acetic acid) can be added.

  • Heating: Heat the mixture to form the enamine intermediate. The progress can be monitored by TLC or by observing the removal of water.

  • Cyclization: Add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to the crude enamine.[1]

  • Heating for Cyclization: Heat the mixture to induce cyclization and dehydration. The temperature and time will vary depending on the substrates.

  • Workup: Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., NaOH or NH₄OH).

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography or recrystallization.

Conrad-Limpach Synthesis: General Protocol[5][10]
  • Enamine Formation: React the aniline (1.0 eq) with a β-ketoester (1.0 eq) at or near room temperature. A catalytic amount of acid (e.g., a drop of acetic acid) can be used.

  • Isolation of Intermediate (Optional): The resulting β-aminoacrylate can be isolated, or the reaction can proceed as a one-pot synthesis.

  • Cyclization: Heat the β-aminoacrylate in a high-boiling inert solvent (e.g., mineral oil or Dowtherm A) to approximately 250 °C.[2]

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture. The product may precipitate upon cooling.

  • Purification: Collect the solid product by filtration and wash with a suitable solvent (e.g., ether or hexane) to remove the high-boiling solvent. Further purification can be achieved by recrystallization.

Doebner-von Miller Synthesis: General Protocol[1][11]
  • Reactant Mixture: In a flask equipped with a reflux condenser, combine the aniline (1.0 eq) with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) (2.0-2.5 eq).

  • Catalyst: Add a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).[1] The reaction is often highly exothermic, so careful addition and cooling may be necessary.

  • Reaction: Heat the mixture under reflux for several hours.

  • Workup: After cooling, dilute the reaction mixture with water and remove any unreacted nitrobenzene by steam distillation.

  • Basification and Extraction: Make the residue alkaline with a strong base (e.g., NaOH) and extract the product with an organic solvent like ether or chloroform.

  • Purification: Dry the organic extract, remove the solvent, and purify the crude quinoline derivative by vacuum distillation or recrystallization.

References

Removal of impurities from 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloro-2-phenylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Depending on the synthetic route employed (e.g., Friedländer, Gould-Jacobs, or Pfitzinger synthesis), common impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-5-chlorobenzophenone or 4-chloroaniline.

  • By-products from Side Reactions: These can include N-phenylacetamide if acetanilide is formed, or incompletely cyclized intermediates. In some cases, tarry or resinous materials may form, particularly in reactions like the Pfitzinger synthesis.

  • Positional Isomers: Although less common depending on the specificity of the reaction, other isomers of the quinolinol may be generated.

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, and reagents like acids or bases, may be present in the crude product.

Q2: What is the general approach to purifying crude this compound?

A2: A multi-step purification strategy is often most effective. This typically involves an initial washing of the crude solid, followed by recrystallization. For higher purity, column chromatography may be necessary. The choice of methods depends on the nature and quantity of the impurities present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude material and the purified fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the separation of the desired product from its impurities. Visualization can be achieved using UV light (254 nm), as the aromatic nature of the compound will likely make it UV-active.[1][2] Staining with iodine vapor or a p-anisaldehyde solution can also be effective for visualizing spots.[3]

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals during recrystallization.

  • Cause: The solute is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or is cooling too rapidly. This can also occur if the compound is significantly impure.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool on a hot plate that is turned off.

    • If the problem persists, consider that a high level of impurities may be depressing the melting point. A preliminary purification step, such as a solvent wash, might be necessary before recrystallization.[4]

Problem: No crystals form upon cooling, even after a significant amount of time.

  • Cause: The solution may be too dilute, or it could be supersaturated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[5]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[5]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals have not formed at room temperature, try cooling the flask in an ice bath.

Column Chromatography

Problem: The compound is not moving from the baseline on the silica gel column.

  • Cause: The eluent system is not polar enough to move the compound, which is likely quite polar due to the hydroxyl group.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate.

    • If a significant increase in ethyl acetate is still ineffective, consider adding a small percentage (0.5-1%) of a more polar solvent like methanol or acetic acid to the eluent.

Problem: The compound appears to be decomposing on the silica gel column.

  • Cause: Quinolines can sometimes be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel with your eluent and add a small amount of a base, such as triethylamine (1-2%), to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

    • Alternative Purification Method: If decomposition is a persistent issue, it may be better to avoid column chromatography and focus on optimizing the recrystallization or consider purification via salt formation.

Experimental Protocols

Protocol 1: Purification by Washing

This protocol is a good first step to remove highly soluble or acidic/basic impurities from the crude product.

  • Alkaline Wash:

    • Suspend the crude this compound in a suitable organic solvent like dichloromethane.

    • Wash the organic suspension with a 10% aqueous sodium hydroxide (NaOH) solution. This will help to remove any acidic impurities.

    • Separate the organic layer.

  • Water Wash:

    • Wash the organic layer with distilled water multiple times (e.g., 3 times) to remove any residual NaOH and other water-soluble impurities.

    • Separate the organic layer after each wash.

  • Solvent Wash:

    • Filter the organic layer to collect the solid product.

    • Wash the collected solid with a non-polar solvent like hexane to remove non-polar impurities.

  • Drying:

    • Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvents.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Crystal Formation: As the solution cools, crystals of the purified product should form. If no crystals appear, refer to the troubleshooting guide above. For maximum yield, you can further cool the flask in an ice bath once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Column Chromatography (General Guidance)
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The effectiveness of each purification step should be monitored and recorded. Below is a sample table for tracking purification progress.

Purification StepInitial Mass (g)Final Mass (g)Yield (%)Purity (by HPLC/NMR)Observations
Crude Product10.0--75%Yellowish solid
After Washing10.08.585%88%Lighter yellow solid
After Recrystallization8.57.284.7%98%Off-white crystals

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_start Crude Product cluster_washing Washing Steps cluster_recrystallization Recrystallization cluster_chromatography Chromatography (Optional) cluster_end Final Product Crude Crude this compound Wash_NaOH Alkaline Wash (10% NaOH) Crude->Wash_NaOH Remove acidic impurities Wash_H2O Water Wash Wash_NaOH->Wash_H2O Remove base Wash_Hexane Hexane Wash Wash_H2O->Wash_Hexane Remove non-polar impurities Recrystallize Recrystallization (Ethanol) Wash_Hexane->Recrystallize Primary Purification Column Column Chromatography Recrystallize->Column For higher purity Pure Pure this compound Recrystallize->Pure Column->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Cooling the Solution OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ReheatAddSolvent Reheat and Add More Solvent OilingOut->ReheatAddSolvent Yes Success Successful Crystallization NoCrystals->Success No (Crystals Form) InduceCrystallization Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystallization Yes SlowCooling Cool Slowly ReheatAddSolvent->SlowCooling SlowCooling->OilingOut InduceCrystallization->NoCrystals ReduceVolume Reduce Solvent Volume InduceCrystallization->ReduceVolume If induction fails ReduceVolume->NoCrystals Failure Consider Alternative Purification ReduceVolume->Failure If still no crystals

Caption: Troubleshooting guide for common recrystallization issues.

References

Addressing solubility issues of 6-Chloro-2-phenylquinolin-4-ol in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of 6-Chloro-2-phenylquinolin-4-ol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a quinoline derivative with a molecular weight of 255.70 g/mol and a computed XLogP3 value of 3.8.[1] This high XLogP3 value indicates that the compound is lipophilic, suggesting it has low solubility in aqueous solutions and may require organic solvents for dissolution.

Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A2: Precipitation upon addition to aqueous buffers is a common issue for poorly soluble compounds. This "salting out" effect occurs because the compound is significantly less soluble in the aqueous environment of your assay medium compared to the organic solvent of your stock solution (e.g., DMSO). Even if the final concentration of the organic solvent is low, the local concentration of the compound at the point of addition can exceed its aqueous solubility limit, leading to precipitation.

Q3: What is the recommended starting solvent for this compound?

A3: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is a commonly used initial solvent for compounds like this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. However, it is crucial to use the lowest possible concentration of DMSO in your final assay to avoid solvent-induced artifacts.

Q4: What are the potential off-target effects of using DMSO as a solvent in my biological assay?

A4: While widely used, DMSO is not inert and can have various effects on cell-based assays. These can include cytotoxicity, altered cell differentiation, and direct effects on enzyme activity. The final concentration of DMSO in the assay should be carefully controlled and ideally kept below 0.5% (v/v), with a vehicle control (medium with the same concentration of DMSO) included in all experiments to account for any solvent effects.

Q5: Can I use other solvents besides DMSO?

A5: Yes, other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered. However, the choice of solvent will depend on the specific assay and cell type, as each solvent has its own potential for cytotoxicity and interference. It is essential to perform a solvent tolerance test for your specific experimental system.

Q6: How does pH affect the solubility of this compound?

A6: The solubility of quinoline derivatives can be pH-dependent. As weak bases, their solubility may increase in acidic conditions due to the protonation of the quinoline nitrogen. The 4-hydroxyl group can also exhibit acidic properties, potentially increasing solubility at higher pH. Therefore, adjusting the pH of your buffer might be a viable strategy to improve solubility, but the stability of the compound and the pH constraints of your assay must be considered.

Troubleshooting Guides

Issue 1: Compound Precipitation in Stock Solution

Symptoms:

  • Visible crystals or cloudiness in the DMSO stock solution, especially after storage.

Possible Causes:

  • The concentration of the compound exceeds its solubility limit in DMSO.

  • The stock solution was stored at a low temperature, causing the compound to crystallize.

  • The compound has low stability in DMSO, leading to degradation and precipitation of less soluble byproducts.

Solutions:

  • Warm the Solution: Gently warm the stock solution in a 37°C water bath and vortex or sonicate to redissolve the compound.

  • Prepare a More Dilute Stock: If precipitation persists, prepare a new, more dilute stock solution. It is better to have a lower concentration stock that is fully dissolved than a higher concentration with precipitated material, which leads to inaccurate dosing.

  • Fresh Preparation: Prepare fresh stock solutions before each experiment to minimize issues related to long-term storage and potential degradation.

Issue 2: Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or forms visible precipitate immediately after adding the DMSO stock to the aqueous assay buffer.

  • Inconsistent or non-reproducible results in dose-response experiments.

Possible Causes:

  • The aqueous solubility of the compound is exceeded.

  • The method of dilution promotes rapid precipitation.

Solutions:

  • Modify the Dilution Protocol:

    • Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to the final aqueous buffer. This ensures the final DMSO concentration is the same across all conditions.

    • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the compound and avoid high local concentrations.

  • Lower the Final Compound Concentration: If precipitation is still observed at the highest concentrations, reduce the top concentration in your dose-response curve.

  • Increase the Final DMSO Concentration: If your experimental system allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. Always include a matching vehicle control.

  • pH Adjustment: Investigate the effect of pH on the compound's solubility. A slight adjustment of the buffer pH (if permissible for the assay) might enhance solubility.

  • Use of Solubilizing Excipients: Consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations. A thorough validation is required to ensure these excipients do not interfere with the assay.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₀ClNOPubChem[1]
Molecular Weight255.70 g/mol PubChem[1]
XLogP33.8PubChem[1]
IUPAC Name6-chloro-2-phenyl-1H-quinolin-4-onePubChem[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 255.70 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Amber glass vial

Procedure:

  • Tare a clean, dry amber glass vial on a calibrated analytical balance.

  • Carefully weigh out 2.56 mg of this compound into the vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for at least 2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store the stock solution at room temperature or as recommended by the supplier, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but be aware of potential precipitation upon thawing.

Protocol 2: General Procedure for Diluting into Aqueous Assay Buffer

Objective: To prepare a final concentration of 10 µM compound in a cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium or aqueous assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution: Prepare a 100X intermediate stock solution. In a sterile microcentrifuge tube, add 2 µL of the 10 mM DMSO stock solution to 198 µL of 100% DMSO. This results in a 100 µM solution in DMSO. Vortex to mix.

  • Final Dilution: Add 10 µL of the 100 µM intermediate stock solution to 990 µL of your pre-warmed aqueous assay buffer. This yields a final compound concentration of 1 µM and a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the DMSO solution to the aqueous buffer, vortex or pipette up and down gently but thoroughly to ensure rapid and complete mixing.

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of 100% DMSO to 990 µL of the aqueous assay buffer (final DMSO concentration of 0.1%).

  • Use the final dilutions immediately in your assay to minimize the risk of precipitation over time.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_controls Controls weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Intermediate Dilution (in DMSO) stock->intermediate final_dilution Final Dilution (in Aqueous Buffer) intermediate->final_dilution assay Add to Assay final_dilution->assay vehicle Vehicle Control (DMSO in Buffer) vehicle->assay untreated Untreated Control untreated->assay troubleshooting_logic cluster_stock_solutions Stock Solution Troubleshooting cluster_buffer_solutions Aqueous Dilution Troubleshooting start Solubility Issue Observed stock_precip Precipitation in Stock Solution? start->stock_precip buffer_precip Precipitation upon Dilution in Buffer? stock_precip->buffer_precip No warm Warm and Sonicate stock_precip->warm Yes modify_dilution Modify Dilution Protocol buffer_precip->modify_dilution Yes end Proceed with Assay buffer_precip->end No dilute_stock Prepare More Dilute Stock warm->dilute_stock fresh_stock Prepare Fresh Stock dilute_stock->fresh_stock fresh_stock->end lower_conc Lower Final Concentration modify_dilution->lower_conc adjust_dmso Adjust Final DMSO % lower_conc->adjust_dmso adjust_ph Adjust Buffer pH adjust_dmso->adjust_ph excipients Use Solubilizing Excipients adjust_ph->excipients excipients->end PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibits

References

Preventing degradation of 6-Chloro-2-phenylquinolin-4-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Chloro-2-phenylquinolin-4-ol during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Discoloration or Change in Physical Appearance

  • Question: My stored this compound has changed color from a white/off-white powder to a yellowish or brownish hue. What could be the cause and how can I resolve this?

  • Answer: Discoloration is a common indicator of chemical degradation, often initiated by exposure to light, air (oxidation), or elevated temperatures.

    • Immediate Actions:

      • Segregate the discolored batch to prevent its use in experiments.

      • Verify the storage conditions against the recommended guidelines (see FAQs).

      • Perform a purity analysis (e.g., HPLC, TLC) to quantify the extent of degradation and identify potential impurities.

    • Preventative Measures:

      • Store the compound in an amber, airtight container to minimize light and air exposure.

      • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

      • Ensure the storage temperature is consistently maintained within the recommended range.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing variability and inconsistent results in my experiments using a previously reliable batch of this compound. Could this be due to degradation?

  • Answer: Yes, degradation of the starting material is a frequent cause of inconsistent experimental outcomes. The presence of impurities can alter the compound's activity, solubility, and other critical properties.

    • Troubleshooting Steps:

      • Confirm the purity of the stored compound using a validated analytical method such as RP-HPLC.

      • Compare the analytical data of the current batch with the certificate of analysis (CoA) of a fresh or properly stored batch.

      • If degradation is confirmed, the affected batch should be discarded.

    • Workflow for Investigating Inconsistent Results:

      A Inconsistent Experimental Results Observed B Check Storage Conditions (Temp, Light, Humidity) A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Compare with CoA or Reference Standard C->D E Purity within Specification? D->E F Continue with Experiments E->F Yes G Degradation Confirmed. Discard Batch. E->G No H Review Handling Procedures (e.g., frequent opening, spatula use) G->H I Implement Corrective Actions: - Aliquot compound - Use inert gas H->I

      Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for this compound?

    • A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Ideal conditions involve protection from light and moisture.[1][2]

  • Q2: At what temperature should I store the compound?

    • A2: For general laboratory use, storage at room temperature (15-25°C) in a desiccator is often sufficient for short to medium-term storage.[1] For long-term stability, refrigeration (2-8°C) is recommended. Always refer to the supplier's specific recommendations.

  • Q3: Is this compound sensitive to light?

    • A3: Yes, quinolinol derivatives can be sensitive to light.[1] Prolonged exposure to UV or ambient light can lead to photodegradation. It is crucial to store the compound in amber vials or other light-protecting containers.

  • Q4: How does humidity affect the stability of this compound?

    • A4: As a solid, this compound should be protected from moisture to prevent potential hydrolysis or clumping. Storage in a desiccator or a controlled low-humidity environment is advisable.

  • Q5: Should I be concerned about oxidation?

    • A5: While specific data for this compound is limited, quinoline structures can be susceptible to oxidation. To minimize this risk, store the compound in a well-sealed container. For highly sensitive applications or long-term archival, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Data on Storage Conditions

ParameterRecommended ConditionRationale
Temperature 15-25°C (short-term)[1] 2-8°C (long-term)Minimizes thermal degradation.
Light Protect from lightPrevents photodegradation.[1]
Humidity Store in a dry place/desiccatorPrevents hydrolysis and physical changes.[2]
Atmosphere Tightly sealed container. Inert gas for long-term.Minimizes oxidation.

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol is designed to predict the long-term stability of this compound by subjecting it to accelerated stress conditions.

  • Objective: To identify potential degradation pathways and validate the stability-indicating nature of an analytical method.

  • Methodology:

    • Sample Preparation: Prepare several aliquots of this compound in solid form and in a suitable solvent (e.g., methanol or acetonitrile) in transparent and amber vials.

    • Stress Conditions:

      • Thermal Stress: Expose solid samples to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).

      • Photostability: Expose solid and solution samples to a calibrated light source according to ICH Q1B guidelines. Include a dark control stored under the same conditions.

      • Humidity Stress: Store solid samples in a humidity chamber at an elevated relative humidity (e.g., 75% RH) and temperature (e.g., 40°C).

      • Acid/Base Hydrolysis: Treat solutions of the compound with dilute HCl (e.g., 0.1 M) and dilute NaOH (e.g., 0.1 M) at room temperature and an elevated temperature (e.g., 60°C).

      • Oxidative Stress: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Time Points: Collect samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks for thermal and humidity; shorter intervals for hydrolytic and oxidative stress).

    • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products.

  • Workflow for Accelerated Stability Study:

    cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Aliquot Solid & Solution (Amber & Clear Vials) B Thermal (40, 60, 80°C) A->B C Photolytic (ICH Q1B) A->C D Humidity (40°C/75% RH) A->D E Hydrolytic (Acid & Base) A->E F Oxidative (H2O2) A->F G Sample at Time Points (T=0, 1, 2, 4... weeks) B->G C->G D->G E->G F->G H HPLC Analysis (Purity & Impurity Profiling) G->H I Data Evaluation H->I

    Caption: Experimental workflow for an accelerated stability study.

Protocol 2: Routine Purity Assessment by RP-HPLC

This protocol provides a general method for the routine assessment of this compound purity.

  • Objective: To quantify the purity of a stored sample and detect the presence of impurities.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the test sample of this compound in the same solvent to achieve a similar concentration to the stock standard.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at an appropriate wavelength (determined by UV-Vis scan).

      • Injection Volume: 10 µL.

    • Analysis: Inject the standard solutions and the sample solution.

    • Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve generated from the reference standard.

This technical support guide provides a foundation for maintaining the integrity of this compound. For critical applications, it is always recommended to perform stability studies under your specific laboratory conditions.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-2-phenylquinolin-4-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-Chloro-2-phenylquinolin-4-ol for preclinical studies.

I. Synthetic Routes Overview

The synthesis of this compound can be effectively achieved through several established methods. The two most common and scalable routes are the Conrad-Limpach synthesis and the Friedländer synthesis.

A. Conrad-Limpach Synthesis

This method involves the condensation of 4-chloroaniline with a β-ketoester, such as ethyl benzoylacetate, followed by a thermal cyclization.

4-Chloroaniline 4-Chloroaniline Intermediate β-Anilinoacrylate Intermediate 4-Chloroaniline->Intermediate Condensation Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Intermediate Product This compound Intermediate->Product Thermal Cyclization

Caption: Conrad-Limpach synthesis workflow.

B. Friedländer Synthesis

This approach utilizes the condensation of 2-amino-5-chlorobenzophenone with a compound containing a reactive α-methylene group, such as an ester or ketone, under acidic or basic conditions.[1]

StartMaterial1 2-Amino-5-chlorobenzophenone Product This compound StartMaterial1->Product Acid or Base-catalyzed Condensation StartMaterial2 Compound with α-methylene group StartMaterial2->Product

Caption: Friedländer synthesis workflow.

II. Experimental Protocols

A. Conrad-Limpach Synthesis of this compound

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 4-Chloroaniline

  • Ethyl benzoylacetate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Condensation: In a reaction vessel, combine 4-chloroaniline (1.0 eq) and ethyl benzoylacetate (1.0-1.2 eq). The reaction can be performed neat or in a suitable solvent like ethanol. Stir the mixture at a temperature ranging from room temperature to 120°C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Solvent Addition and Cyclization: Add a high-boiling point solvent to the reaction mixture. Heat the mixture to a high temperature, typically 250-260°C, to effect cyclization.[2] The use of an inert, high-boiling solvent like mineral oil has been reported to increase yields significantly, in some cases up to 95%.[2]

  • Work-up and Purification: Cool the reaction mixture and add a non-polar solvent like hexane or heptane to precipitate the product. Filter the solid, wash with the non-polar solvent, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

B. Friedländer Synthesis of this compound

This protocol is an alternative method that may offer advantages in terms of starting material availability and reaction conditions.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Ethyl acetate

  • Base (e.g., potassium tert-butoxide) or Acid (e.g., p-toluenesulfonic acid) catalyst

  • Solvent (e.g., Toluene, DMF)

Procedure:

  • Reaction Setup: Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) and the compound with the α-methylene group (e.g., ethyl acetate, 1.5-2.0 eq) in a suitable solvent.

  • Catalyst Addition and Reaction: Add the acid or base catalyst to the mixture. Heat the reaction to a temperature between 80-120°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize if necessary. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

III. Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Conrad-Limpach Synthesis Incomplete condensation of starting materials.Increase reaction time or temperature for the condensation step. Consider using a catalytic amount of a mild acid like p-toluenesulfonic acid.
Inefficient cyclization.Ensure the cyclization temperature is sufficiently high (250-260°C). Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to facilitate the reaction.[2]
Side reactions, such as the formation of the Knorr product (2-hydroxyquinoline derivative) in the Conrad-Limpach synthesis.Carefully control the temperature of the initial condensation. Lower temperatures favor the formation of the desired 4-hydroxyquinoline.
Incomplete Reaction in Friedländer Synthesis Catalyst deactivation or insufficient amount.Use a fresh batch of catalyst and consider increasing the catalyst loading.
Steric hindrance from bulky starting materials.Increase the reaction temperature and/or reaction time.
Formation of Impurities Unreacted starting materials.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the final product thoroughly.
Side products from competing reactions.Adjust reaction conditions to favor the desired pathway (e.g., temperature control in the Conrad-Limpach synthesis).
Degradation of product at high temperatures.For the Conrad-Limpach cyclization, minimize the time the reaction is held at the highest temperature.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.Try different solvent systems for recrystallization. If recrystallization fails, column chromatography on silica gel is a reliable alternative.
Product is insoluble.For the Conrad-Limpach reaction, ensure complete precipitation by adding a sufficient volume of a non-polar solvent.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the Conrad-Limpach synthesis, yields can range from moderate to as high as 95% with the use of an appropriate high-boiling solvent.[2] The Friedländer synthesis can also provide good yields, often in the range of 70-90%, depending on the specific substrates and catalyst used.

Q2: What are the critical parameters to control during the scale-up of the Conrad-Limpach synthesis?

A2: The most critical parameters are temperature control during both the initial condensation and the high-temperature cyclization, as well as efficient heat transfer within the larger reaction vessel. The choice of a suitable high-boiling solvent is also crucial for achieving high yields and ensuring a manageable reaction slurry.

Q3: What are the common impurities I might encounter and how can I identify them?

A3: Common impurities include unreacted starting materials (4-chloroaniline, ethyl benzoylacetate, or 2-amino-5-chlorobenzophenone), the isomeric Knorr product in the Conrad-Limpach synthesis, and potentially dimeric or polymeric byproducts. These can be identified and quantified using techniques like HPLC with a UV detector and characterized by LC-MS and NMR spectroscopy.

Q4: What are the typical analytical methods used for in-process control and final product analysis?

A4:

Analysis Method Purpose
Reaction Monitoring Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) To track the consumption of starting materials and formation of the product.
Purity Assessment HPLC, Gas Chromatography (GC) for residual solvents To determine the purity of the final product and quantify any impurities.

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS) | To confirm the chemical structure of the synthesized compound. |

Q5: What are the purity requirements for this compound to be used in preclinical studies?

A5: For early-stage preclinical studies, a purity of >95% is generally considered acceptable. However, for later-stage preclinical toxicology studies conducted under Good Laboratory Practice (GLP) guidelines, a higher purity of >98% or even >99% is often required. It is crucial to identify and characterize any impurity present at a concentration of 0.1% or higher. The FDA's guidance on Good Manufacturing Practice (GMP) for Phase 1 Investigational Drugs can provide further details on quality considerations.

V. Signaling Pathway and Logical Relationships

The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis.

Start Synthesis of this compound LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckCondensation Verify Condensation Conditions LowYield->CheckCondensation CheckCyclization Verify Cyclization Conditions LowYield->CheckCyclization OptimizePurification Optimize Purification ImpureProduct->OptimizePurification AnalyzeImpurities Analyze Impurities by HPLC/LC-MS ImpureProduct->AnalyzeImpurities AdjustStoichiometry Adjust Stoichiometry CheckCondensation->AdjustStoichiometry ChangeSolvent Change Cyclization Solvent CheckCyclization->ChangeSolvent ModifyPurification Modify Purification Method OptimizePurification->ModifyPurification IdentifyByproducts Identify Byproducts AnalyzeImpurities->IdentifyByproducts

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Catalyst Selection and Optimization for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quinoline synthesis. The following sections address common issues encountered during catalyst selection and optimization, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in catalyst selection for quinoline synthesis?

A1: Researchers often face challenges such as low product yields, poor regioselectivity when using unsymmetrical ketones, harsh reaction conditions (high temperatures and pressures), catalyst deactivation, and difficulties in catalyst recovery and reuse.[1][2][3] The choice of catalyst is critical in overcoming these hurdles and achieving an efficient and sustainable synthesis process.

Q2: How do I choose the appropriate catalyst for a specific quinoline synthesis method (e.g., Friedländer, Skraup, Doebner-von Miller)?

A2: The ideal catalyst depends on the specific reaction and desired outcome.

  • Friedländer Synthesis: This method, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group, can be catalyzed by both acids and bases.[4][5] For milder conditions, gold catalysts or a combination of p-toluenesulfonic acid and iodine under solvent-free conditions have been reported to be effective.[4] Nanocatalysts are also widely used to achieve high yields in shorter reaction times.[6]

  • Skraup Synthesis: This reaction traditionally uses glycerol, aniline, and a strong acid like sulfuric acid with an oxidizing agent.[7] However, this method is often associated with low yields and hazardous conditions.[8] Modifications using solid acid catalysts like niobium phosphate can enable continuous flow reactions with improved selectivity.[9]

  • Doebner-von Miller Reaction: This reaction utilizes an aniline with α,β-unsaturated carbonyl compounds.[10] Lewis acids such as tin tetrachloride and scandium(III) triflate, or Brønsted acids like p-toluenesulfonic acid, are effective catalysts.[10] The use of a biphasic reaction medium can help minimize the polymerization of the carbonyl substrate, a common side reaction.[3]

Q3: My reaction is suffering from low yield. What are the potential causes and how can I improve it?

A3: Low yields in quinoline synthesis can stem from several factors:

  • Suboptimal Catalyst: The chosen catalyst may not be active enough for the specific substrates. Consider screening different types of catalysts (e.g., Lewis acids, Brønsted acids, metal nanoparticles).

  • Harsh Reaction Conditions: High temperatures can lead to side reactions and decomposition of starting materials or products.[1] Optimization of temperature and reaction time is crucial.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvents, or by coking (formation of carbonaceous deposits) on the catalyst surface.[9][11]

  • Poor Substrate Reactivity: Some starting materials are inherently less reactive. The use of more active catalysts or modifying the substrates (e.g., adding activating groups) can help.

Q4: How can I improve the regioselectivity of the Friedländer synthesis when using unsymmetrical ketones?

A4: Achieving high regioselectivity is a known challenge. Here are some strategies:

  • Use of Specific Catalysts: Chiral phosphoric acid has been shown to be an effective organocatalyst for diastereoselective Friedländer reactions.[4]

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to the desired position.[4]

  • Amine Catalysts: Certain amine catalysts can effectively control the regioselectivity.[4]

  • Ionic Liquids: The use of ionic liquids as catalysts or reaction media can also enhance regioselectivity.[4][12]

Q5: What are the advantages of using nanocatalysts in quinoline synthesis?

A5: Nanocatalysts offer several advantages, including high surface area-to-volume ratio, which often leads to higher catalytic activity and reduced reaction times.[1][6] They can also be designed for easy recovery and recycling, contributing to more sustainable processes.[6][13] For instance, magnetic nanocatalysts can be easily separated from the reaction mixture using an external magnet.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low or No Product Formation Inactive catalyst- Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).- Screen a variety of catalysts with different properties (e.g., Lewis vs. Brønsted acidity, metal type).[14]
Incorrect reaction conditions- Optimize temperature, pressure, and reaction time. A design of experiments (DoE) approach can be efficient.[15]- Ensure proper mixing to overcome mass transfer limitations.
Presence of impurities- Purify starting materials and solvents to remove potential catalyst poisons.
Poor Selectivity (Regio- or Chemoselectivity) Inappropriate catalyst choice- For regioselectivity in Friedländer synthesis, consider using ionic liquids or specific organocatalysts.[4][12]- The nature of the catalyst (acidic vs. basic) can significantly influence the reaction pathway.[2]
Reaction conditions favoring side products- Adjusting the temperature or the rate of addition of reactants can sometimes favor the desired product.
Catalyst Deactivation Coking or fouling of the catalyst surface- If using a solid catalyst, consider regeneration by calcination or washing with a suitable solvent.[9]- In continuous flow systems, monitor for pressure buildup which can indicate catalyst bed fouling.
Leaching of the active metal- For supported catalysts, ensure strong interaction between the metal and the support. Metal leaching can be a cause for decreased yield in recycling.[16]
Poisoning by reactants or products- The nitrogen atom in quinoline itself or intermediates can sometimes act as a poison to the catalyst.[11] Consider catalysts less susceptible to nitrogen poisoning.
Difficulty in Catalyst Separation and Recovery Homogeneous catalyst- Explore the use of heterogeneous catalysts, such as supported metal nanoparticles or solid acids, which can be easily filtered.[17][18]- Magnetic nanocatalysts offer a convenient separation method.[1]
Catalyst is too fine for filtration- If using a powdered catalyst, consider centrifugation followed by decantation.

Quantitative Data Summary

The following tables summarize quantitative data for various catalytic systems used in quinoline synthesis, providing a basis for comparison.

Table 1: Performance of Various Catalysts in Friedländer Quinoline Synthesis

CatalystSubstratesTemp (°C)TimeYield (%)Reference
Fe3O4-IL-HSO42-Aminoaryl ketones & 1,3-dicarbonyls9015-60 min85-96[6]
NF-ZnO2-Aminoaryl ketones & 1,3-dicarbonyls100-20-95[6]
[Hbim]BF4 (Ionic Liquid)2-Aminobenzaldehyde & Ketone1003-6 h93[12]
SO3H-functionalized IL2-Aminoaryl ketones & Carbonyls701 h92[12]
Cu(II)-based MOF2-Aminobenzaldehyde & Ketone808 hHigh[12]
Chitosan-SO3H2-Aminoaryl ketones & CarbonylsRefluxShortVery Good[19]

Table 2: Catalyst Performance in Other Quinoline Synthesis Methods

Synthesis MethodCatalystSubstratesTemp (°C)Yield (%)Reference
SkraupNiobium Phosphate (continuous flow)Solketal & Anilines250up to 60 (selectivity)[9]
Doebner-von MillerLewis or Brønsted AcidsAniline & α,β-unsaturated carbonylsVaries-[10]
C-H ActivationRhodium-catalyzedAniline derivatives & Alkynyl estersMild-[20]
C-H ActivationCobalt-catalyzedAcetophenone & Aniline-High[20]
Gas-Phase SynthesisZnCl2/Ni-USYAniline & Propanol41078.3[17]

Experimental Protocols

Protocol 1: Friedländer Synthesis of Polysubstituted Quinolines using Fe3O4-IL-HSO4 Nanocatalyst[6]
  • Catalyst Preparation: Synthesize the Fe3O4 nanoparticles supported by 1-methyl-3-(3-trimethoxysilylpropyl)imidazolium hydrogen sulfate (Fe3O4-IL-HSO4) as per the literature procedure.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the Fe3O4-IL-HSO4 catalyst (20 mg).

  • Reaction Conditions: Heat the mixture at 90 °C under solvent-free conditions for the specified time (typically 15-60 minutes), monitoring the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add ethanol and separate the catalyst using an external magnet. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Catalyst Recycling: Wash the recovered catalyst with ethanol and dry it in an oven for reuse in subsequent reactions. The catalyst can be reused for up to five cycles.[6]

Protocol 2: Gas-Phase Synthesis of Quinolines using a ZnCl2/Ni-USY Catalyst[17]
  • Catalyst Preparation: Prepare the ZnCl2/Ni-USY catalyst by impregnating a Ni-exchanged USY zeolite with an aqueous solution of ZnCl2, followed by drying and calcination.

  • Reaction Setup: The reaction is carried out in a fixed-bed reactor. Pack the catalyst into the reactor and pre-treat it under a flow of nitrogen at high temperature.

  • Reaction Conditions: Introduce a gaseous feed of aniline and propanol into the reactor at a controlled flow rate. Maintain the reaction temperature at 410 °C.

  • Product Collection: The products exiting the reactor are condensed in a cold trap.

  • Analysis and Purification: Analyze the collected liquid product by gas chromatography (GC) to determine the conversion of aniline and the selectivity to quinoline products. Purify the desired quinoline derivatives by distillation or chromatography.

Visualizations

Experimental_Workflow_Friedlander_Synthesis cluster_prep Reactant & Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_recycle Catalyst Recycling Reactants 2-Aminoaryl Ketone + 1,3-Dicarbonyl Compound Mix Mix Reactants and Catalyst Reactants->Mix Catalyst Fe3O4-IL-HSO4 Nanocatalyst Catalyst->Mix Heat Heat at 90°C (Solvent-free) Mix->Heat 15-60 min Cool Cool to Room Temp. Heat->Cool Add_EtOH Add Ethanol Cool->Add_EtOH Separate Separate Catalyst (Magnetic Decantation) Add_EtOH->Separate Evaporate Evaporate Solvent Separate->Evaporate Filtrate Wash Wash Catalyst Separate->Wash Recovered Catalyst Purify Purify Product (Column Chromatography) Evaporate->Purify Dry Dry Catalyst Wash->Dry Reuse Reuse Dry->Reuse Troubleshooting_Logic Start Low Yield in Quinoline Synthesis CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckConditions Are reaction conditions (T, t, P) optimized? CheckCatalyst->CheckConditions Yes ScreenCatalysts Screen different catalysts (Lewis/Brønsted acids, metals) CheckCatalyst->ScreenCatalysts No CheckPurity Are starting materials and solvents pure? CheckConditions->CheckPurity Yes OptimizeConditions Optimize T, t, P (e.g., using DoE) CheckConditions->OptimizeConditions No PurifyReagents Purify reagents and solvents CheckPurity->PurifyReagents No Success Yield Improved CheckPurity->Success Yes ScreenCatalysts->CheckConditions OptimizeConditions->CheckPurity PurifyReagents->Success Catalyst_Selection_Pathway cluster_methods Synthesis Methods cluster_catalysts Catalyst Options Start Select Quinoline Synthesis Method Friedlander Friedländer Start->Friedlander Skraup Skraup Start->Skraup Doebner Doebner-von Miller Start->Doebner AcidBase Acids (Brønsted/Lewis) Bases Friedlander->AcidBase Classic Nanocatalysts Nanocatalysts (Magnetic, MOFs) Friedlander->Nanocatalysts High Yield IonicLiquids Ionic Liquids Friedlander->IonicLiquids Regioselectivity SolidAcid Solid Acids (Zeolites, NbP) Skraup->SolidAcid Greener Process LewisAcids Lewis Acids (SnCl4, Sc(OTf)3) Doebner->LewisAcids Standard

References

Technical Support Center: Greener Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the greener synthesis of substituted quinolines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Section 1: Nanocatalyst-Based Synthesis

The use of nanocatalysts in quinoline synthesis offers advantages such as high efficiency and catalyst recyclability.[1][2] However, challenges related to catalyst preparation, activity, and stability may arise.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using nanocatalysts for quinoline synthesis compared to traditional catalysts?

A1: Nanocatalysts offer several benefits over conventional methods, including shorter reaction times, milder reaction conditions, high product yields, and the ability to be recovered and reused multiple times without significant loss of activity.[1][2] Traditional methods often require harsh reaction conditions, longer reaction times, and the use of hazardous solvents, leading to the formation of byproducts and difficulties in catalyst recovery.[1][2]

Q2: How do I choose the appropriate nanocatalyst for my specific quinoline synthesis?

A2: The choice of nanocatalyst depends on the specific reaction, such as the Friedländer annulation or a multi-component reaction. For instance, magnetite (Fe3O4) nanoparticles functionalized with an acid like dodecylbenzenesulfonic acid have been shown to be effective for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions.[1] The selection should be based on factors like the desired product, reaction mechanism, and the reusability of the catalyst.

Q3: Can nanocatalysts be used in solvent-free conditions?

A3: Yes, many nanocatalyst-based syntheses of quinolines are designed to be performed under solvent-free conditions.[1][3] This approach aligns with the principles of green chemistry by reducing the use of hazardous organic solvents.[4] For example, various 2-aryl-quinoline-4-carboxylic acid derivatives have been produced in good yields with short reaction times at 80°C without a solvent, using a specific nanocatalyst.[1]

Troubleshooting Guide

Q4: My reaction yield is lower than expected. What are the possible causes and solutions?

A4: Low yields in nanocatalyst-based quinoline synthesis can be attributed to several factors:

  • Suboptimal Catalyst Loading: The amount of nanocatalyst can significantly impact the yield. It is crucial to optimize the catalyst concentration for your specific reaction.[1]

  • Incorrect Reaction Temperature: The reaction temperature is a critical parameter. For instance, in a solvent-free Friedländer reaction using a specific nanocatalyst, the best results were achieved at 90°C.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity. Refer to the troubleshooting question on catalyst deactivation (Q5).

  • Impure Reactants: Ensure the purity of your starting materials, as impurities can interfere with the catalytic process.

Q5: The catalytic activity of my nanocatalyst decreases after a few cycles. How can I address this?

A5: Catalyst deactivation is a common issue and can be caused by several factors:

  • Agglomeration of Nanoparticles: Nanoparticles may agglomerate during the reaction or recovery process, leading to a decrease in the active surface area.

  • Leaching of the Active Component: The active catalytic species may leach from the nanoparticle support.

  • Poisoning of Catalytic Sites: Byproducts or impurities in the reaction mixture can adsorb onto the catalyst surface and block the active sites.

To mitigate this, ensure proper washing and drying of the catalyst after each cycle. Characterization of the reused catalyst (e.g., using TEM or XRD) can help identify the cause of deactivation.

Quantitative Data Summary
CatalystSynthesis MethodSolventTemperature (°C)Time (min)Yield (%)Catalyst Reusability
Dodecylbenzenesulfonic acid supported on Fe3O4 NPsFriedländer annulationSolvent-free9015-6085-96Up to 6 cycles[1]
Fe3O4 NP-cellThree-component reactionWaterReflux12088-96Up to 5 cycles[1]
Sulfamic acid-functionalized Fe3–xTixO4 MNPsFour-component condensationEthanol602085-98Up to 4 cycles[2]
ZnO–CNT NPsFriedländer protocolEthanol6012068-96Up to 4 cycles[1]
Experimental Protocol: Nanocatalyst-based Friedländer Synthesis of Polysubstituted Quinolines

This protocol is a generalized procedure based on reported methods.[1]

  • Reactant Mixture Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the nanocatalyst (e.g., 20 mg of dodecylbenzenesulfonic acid supported on Fe3O4 NPs).

  • Reaction Setup: Place the flask in a preheated oil bath at the optimized temperature (e.g., 90°C).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction (typically within 15-60 minutes), cool the mixture to room temperature.

  • Catalyst Recovery: Add a suitable solvent like ethanol and separate the catalyst using an external magnet. Wash the catalyst with ethanol and dry it for reuse.

  • Purification: Evaporate the solvent from the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Section 2: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction times for quinoline synthesis.[5][6]

Frequently Asked Questions (FAQs)

Q6: How does microwave-assisted synthesis (MAS) compare to conventional heating methods for quinoline synthesis?

A6: MAS offers several advantages over conventional heating, including a dramatic reduction in reaction times (from hours to minutes), improved product yields, and often cleaner reactions with fewer byproducts.[7][8] Microwave energy directly interacts with the molecules of the reactants, leading to rapid and uniform heating.[9]

Q7: Can microwave-assisted quinoline synthesis be performed without a solvent?

A7: Yes, solvent-free microwave-assisted synthesis is a common and highly effective green chemistry approach.[4] For example, furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives have been synthesized with high yields in just 15 minutes under solvent-free microwave irradiation.[9]

Troubleshooting Guide

Q8: I am observing decomposition of my product under microwave irradiation. What can I do?

A8: Product decomposition can occur due to localized overheating. To address this:

  • Optimize Microwave Power and Temperature: Reduce the microwave power or set a lower maximum temperature to avoid excessive heating.

  • Use a Stirrer: Ensure efficient stirring to distribute the microwave energy evenly throughout the reaction mixture.

  • Pulse Heating: Instead of continuous irradiation, use pulsed heating to allow for dissipation of heat between pulses.

  • Solvent Choice: If using a solvent, select one with a suitable dielectric constant that heats efficiently but does not lead to excessive temperatures. In some cases, switching to a different solvent, like DMF from ethanol, can resolve the issue.[6]

Q9: The reaction is not going to completion even with extended microwave irradiation time. What should I check?

A9: If the reaction is incomplete, consider the following:

  • Catalyst Inactivity: If a catalyst is being used, it may not be suitable for microwave conditions or may have degraded.

  • Insufficient Power: The microwave power may be too low to initiate or sustain the reaction.

  • Reactant Stoichiometry: Double-check the molar ratios of your reactants.

  • Sealed Vessel: For reactions involving volatile solvents or reactants, ensure the reaction is performed in a sealed vessel designed for microwave synthesis to prevent evaporation.

Quantitative Data Summary
ReactantsCatalyst/ConditionsSolventTime (min)Yield (%)
Substituted anilines, glycerol, H2SO4Microwave irradiation (200°C)Water15-2010-66
Benzene-1,3-diol, aldehyde, ammonium acetate, acetoacetanilideCatalyst-free, MicrowaveEthanol8-1088-96
Ferrocene carboxaldehyde, dimedone, ketone, ammonium acetateMicrowave (100°C)Water10-1575-93
Aromatic aldehydes, anilines, pyruvic acidp-TSA, Microwave (80°C)Ethanol350-80
Experimental Protocol: Microwave-Assisted, Catalyst-Free Synthesis of Quinolines

This protocol is a generalized procedure based on reported methods.[9]

  • Reactant Mixture Preparation: In a microwave-safe reaction vessel, mix benzene-1,3-diol (1 mmol), the appropriate aldehyde (1 mmol), ammonium acetate (1.5 mmol), and acetoacetanilide (1 mmol) in ethanol (5 mL).

  • Microwave Reactor Setup: Place the sealed vessel in the microwave reactor.

  • Irradiation: Irradiate the mixture at a specified power and temperature (e.g., 120°C) for the optimized time (e.g., 8-10 minutes).

  • Cooling and Product Isolation: After the reaction is complete, cool the vessel to room temperature. The solid product that precipitates can be collected by filtration.

  • Purification: Wash the solid product with cold ethanol and dry it to obtain the purified quinoline derivative.

Section 3: Ultrasound-Assisted Synthesis

Ultrasound irradiation provides another energy-efficient and green approach to synthesizing quinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional methods.[10][11]

Frequently Asked Questions (FAQs)

Q10: What are the main benefits of using ultrasound in quinoline synthesis?

A10: The primary advantages of ultrasound-assisted synthesis include a significant reduction in reaction times (from hours to minutes), an increase in product yields (often 5-10% higher than conventional heating), and lower energy consumption.[10][11] These benefits are attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and reaction rates.[10]

Troubleshooting Guide

Q11: My ultrasound-assisted reaction is not showing a significant improvement in yield or reaction time compared to conventional heating. What could be the issue?

A11: If the expected benefits of ultrasonication are not observed, consider these points:

  • Inadequate Power/Frequency: The ultrasound equipment may not be providing sufficient power or the optimal frequency for your specific reaction.

  • Probe Position: The position of the ultrasound probe in the reaction vessel is crucial for efficient energy transfer. Ensure it is properly immersed.

  • Temperature Control: While ultrasound can accelerate reactions, some processes are still temperature-sensitive. Use a cooling bath to control the reaction temperature if necessary.

  • Solvent Viscosity: The viscosity of the solvent can affect the efficiency of cavitation. A less viscous solvent might be more effective.

Section 4: General Troubleshooting

Q12: I am having difficulty purifying my substituted quinoline product. What are some common purification challenges and solutions?

A12: Purification of quinoline derivatives can be challenging due to their properties. Some common issues and potential solutions include:

  • Product Instability on Silica Gel: Some quinoline derivatives may decompose on silica gel during column chromatography.[12] In such cases, consider using a different stationary phase like alumina (neutral or basic), or deactivated silica.[12]

  • Poor Solubility: If the product has poor solubility, recrystallization might be difficult. Try a range of solvents or solvent mixtures to find a suitable system.

  • Formation of Tars or Oligomers: Greener methods aim to reduce byproducts, but some reactions can still produce polymeric materials. Optimizing the reaction conditions (temperature, catalyst loading) can help minimize their formation.

  • Washing: For products that are solids, thorough washing with appropriate solvents can be an effective purification method.[12]

Visualizations

Experimental Workflow for Greener Quinoline Synthesis

G start Start: Select Greener Synthesis Method (e.g., Nanocatalyst, Microwave, Ultrasound) reactants Prepare Reactant Mixture (e.g., Anilines, Carbonyls) start->reactants reaction Perform Reaction under Optimized Conditions (Solvent-free, Green Solvent) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up and Product Isolation monitoring->workup catalyst_recovery Catalyst Recovery and Recycling (if applicable) workup->catalyst_recovery purification Purify Product (e.g., Recrystallization) workup->purification catalyst_recovery->reaction Reuse characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized workflow for the greener synthesis of substituted quinolines.

Troubleshooting Decision Tree for Low Yield

G start Low Product Yield check_catalyst Is a catalyst used? start->check_catalyst catalyst_issue Check Catalyst: Loading, Activity, Deactivation check_catalyst->catalyst_issue Yes check_conditions Check Reaction Conditions check_catalyst->check_conditions No optimize_catalyst Optimize Catalyst Loading / Reactivate or Replace Catalyst catalyst_issue->optimize_catalyst end Re-run Experiment optimize_catalyst->end temp_issue Is Temperature Optimal? check_conditions->temp_issue optimize_temp Adjust Temperature temp_issue->optimize_temp No time_issue Is Reaction Time Sufficient? temp_issue->time_issue Yes optimize_temp->end increase_time Increase Reaction Time time_issue->increase_time No check_reactants Check Reactants time_issue->check_reactants Yes increase_time->end reactant_purity Are Reactants Pure? check_reactants->reactant_purity purify_reactants Purify Starting Materials reactant_purity->purify_reactants No stoichiometry Is Stoichiometry Correct? reactant_purity->stoichiometry Yes purify_reactants->end adjust_stoichiometry Adjust Reactant Ratios stoichiometry->adjust_stoichiometry No stoichiometry->end Yes adjust_stoichiometry->end

Caption: A decision tree for troubleshooting low yields in quinoline synthesis.

Simplified Friedländer Annulation Pathway

G reactants 2-Aminoaryl Ketone 1,3-Dicarbonyl Compound condensation Aldol Condensation reactants->condensation catalyst Greener Catalyst (e.g., Nanocatalyst) catalyst->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Substituted Quinoline dehydration->product

Caption: A simplified reaction pathway for the Friedländer synthesis of quinolines.

References

Validation & Comparative

Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of quinoline derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values for various quinoline derivatives and standard chemotherapeutic drugs against several human cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of 2-Phenyl-4-quinolone Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines.

Compound/DrugHCT-116 (Colon)Caco-2 (Colon)A549 (Lung)MCF-7 (Breast)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) 5.3[1]17.0[1]--
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) 4.9[1]18.9[1]--
Doxorubicin --> 202.50
Cisplatin --7.49 (48h)-

Note: The data for the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives provides a strong indication of the potential activity of 6-Chloro-2-phenylquinolin-4-ol due to structural similarity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key in vitro assays used to assess anticancer activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[3][4][5]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[3][4][5]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. The following sections provide Graphviz DOT scripts for key experimental workflows and a proposed signaling pathway.

Experimental Workflow for In Vitro Anticancer Activity Validation

experimental_workflow cluster_prep Cell Line Preparation cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation start Select Cancer Cell Lines (e.g., HCT-116, MCF-7, A549) culture Cell Culture and Maintenance start->culture seed Seed Cells in 96-well plates culture->seed prepare_compounds Prepare Serial Dilutions of This compound and Comparator Drugs treat_cells Treat Cells for 24-72 hours prepare_compounds->treat_cells mtt MTT Assay for Cytotoxicity (IC50) treat_cells->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle data_acquisition Data Acquisition (Microplate Reader, Flow Cytometer) mtt->data_acquisition apoptosis->data_acquisition cell_cycle->data_acquisition ic50_calc IC50 Value Calculation data_acquisition->ic50_calc apoptosis_quant Quantification of Apoptotic Cells data_acquisition->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis data_acquisition->cell_cycle_dist conclusion Conclusion on Anticancer Activity ic50_calc->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Workflow for in vitro validation of anticancer activity.

Proposed Signaling Pathway: PI3K/AKT Inhibition

Based on studies of structurally related quinoline compounds, a plausible mechanism of action for this compound is the inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1]

PI3K_AKT_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/AKT Pathway cluster_drug_action Drug Action cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Quinoline This compound Quinoline->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Conclusion

The available data on quinoline derivatives strongly suggest that this compound possesses significant anticancer activity. The provided experimental protocols and workflow diagrams offer a robust framework for its in vitro validation. Further investigation into its specific effects on various cancer cell lines and its precise mechanism of action, particularly in relation to the PI3K/AKT pathway, is warranted to fully elucidate its therapeutic potential.

References

Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the key analytical techniques and expected data for the structural elucidation of 6-Chloro-2-phenylquinolin-4-ol and its derivatives. Detailed experimental protocols for synthesis and characterization are also presented.

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and natural alkaloids.[1][2] Derivatives of this compound, in particular, have garnered interest for their potential therapeutic applications, including anticancer and antimicrobial activities.[3][4][5] The precise substitution pattern on the quinoline ring is crucial for its biological function, necessitating rigorous structural verification after synthesis.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

Experimental Protocol: Gould-Jacobs Reaction Adaptation

A common and versatile method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[6] This involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Materials:

  • 4-Chloroaniline

  • Ethyl benzoylacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Dioxane

  • Sodium carbonate

Procedure:

  • A mixture of 4-chloroaniline (0.1 mol) and ethyl benzoylacetate (0.1 mol) in dioxane (50 ml) is heated under reflux for 3-4 hours.[7]

  • The reaction mixture is cooled and neutralized with a sodium carbonate solution.

  • The separated oil is extracted with a suitable solvent like chloroform.

  • The solvent is removed under reduced pressure to yield the intermediate, benzoylacetanilide.

  • The intermediate is then heated in the presence of a cyclizing agent such as polyphosphoric acid or Dowtherm A at high temperatures (typically 80–120°C) to effect cyclization to the quinolin-4-one structure.[6]

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or dichloromethane/hexane mixture).[8]

Structural Confirmation: A Multi-Technique Approach

The definitive confirmation of the synthesized this compound structure relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule.[6][9]

Expected ¹H NMR Spectral Data: In quinoline derivatives, the aromatic protons typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm). The hydroxyl proton of the quinolin-4-ol is often observed as a broad singlet at a downfield chemical shift, around δ 10-11 ppm.[6]

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons between δ 119 and 150 ppm. The carbonyl carbon (C4) in the quinolin-4-one tautomer will appear further downfield.[9]

Analogous Compound Solvent/Frequency ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity Reference
6-chloro-2-methyl-4-phenylquinolin-3-olDMSO-d₆ at 500 MHzδ 2.63 (s, 3H, CH₃), 7.15 (d, J = 2.2 Hz, 1H), 7.35-7.37 (m, 1H), 7.48-7.53 (m, 2H), 7.56-7.59 (m, 2H), 7.90 (d, J = 8.9 Hz, 1H), 9.19 (s, 1H, OH)[6]
Ethyl 2-(6-chloro-4-phenylquinolin-3-yl)-2,2-difluoroacetateCDCl₃ at 400 MHzδ 9.27 (s, 1H, quinoline-H), 8.12 (d, J = 9.0 Hz, 1H), 7.69 (dd, J = 9.0, 1.7 Hz, 1H), 7.54-7.49 (m, 3H), 7.37 (d, J = 2.3 Hz, 1H), 7.25-7.23 (m, 2H), 3.97 (q, 2H, CH₂), 1.15 (t, 3H, CH₃)[6]
2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-olNot Specifiedδ 1.73 (s, CH₃), 3.50 (br s, OH), 1.21 (t, ethoxy CH₃), 3.60 (q, ethoxy CH₂), 3.69 & 4.05 (d, diastereotopic CH₂), 8.82 (d, quinoline C2-H), 7.43 (d, quinoline C3-H), 8.75 (d, quinoline C5-H), 7.62 (dd, quinoline C7-H), 8.05 (t, quinoline C8-H)[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula. For this compound (C₁₅H₁₀ClNO), the expected molecular weight is approximately 255.70 g/mol .[10] The presence of the chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Technique Expected m/z Values Reference
GC-MSMolecular Ion (M⁺): ~255, Isotopic Peak (M+2): ~257[11]
X-ray Crystallography

For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. For a related compound, 6-chloro-2,4-diphenylquinoline, the crystal structure has been determined, revealing a nearly planar quinoline moiety.[8][12]

Parameter Value for 6-chloro-2,4-diphenylquinoline Reference
Crystal SystemMonoclinic[12]
Space GroupP2₁/n[12]
R(F)0.0318[12]
wR(F)0.0783[12]

Workflow and Pathway Visualizations

To better illustrate the processes involved in the synthesis and characterization of this compound derivatives, as well as their potential biological relevance, the following diagrams have been generated.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Gould-Jacobs Work-up Work-up Reaction->Work-up Crude Product Crude Product Work-up->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: General workflow for the synthesis and purification of quinolin-4-ol derivatives.

Structure_Confirmation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesized Compound Synthesized Compound NMR NMR (¹H, ¹³C) Synthesized Compound->NMR MS Mass Spectrometry Synthesized Compound->MS X-ray X-ray Crystallography Synthesized Compound->X-ray Data Analysis Data Analysis NMR->Data Analysis MS->Data Analysis X-ray->Data Analysis Confirmed Structure Confirmed Structure Data Analysis->Confirmed Structure

Caption: Workflow for the structural confirmation of synthesized compounds.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.[1][5]

References

Comparative study of 6-Chloro-2-phenylquinolin-4-ol with other EGFR inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established Epidermal Growth Factor Receptor (EGFR) inhibitors, offering a quantitative analysis of their performance and detailed experimental methodologies. While this guide focuses on well-characterized inhibitors, it also touches upon the broader class of quinoline-based compounds as potential EGFR modulators. It is important to note that specific experimental data for 6-Chloro-2-phenylquinolin-4-ol as an EGFR inhibitor is not publicly available within the reviewed scientific literature. Therefore, a direct quantitative comparison with this specific compound is not possible at this time.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the enzymatic activity of EGFR, thereby inhibiting downstream signaling pathways and curbing tumor growth.[3] This guide will compare the efficacy of several prominent EGFR inhibitors across different cancer cell lines, including those with wild-type and mutated EGFR.

Comparative Efficacy of EGFR Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of four well-established EGFR inhibitors—Gefitinib, Erlotinib, Afatinib, and Osimertinib—against various human cancer cell lines. These cell lines represent different EGFR mutation statuses, providing a comparative view of the inhibitors' effectiveness in diverse genetic contexts.

Table 1: IC50 Values (nM) of EGFR Inhibitors in Wild-Type and Mutant EGFR Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR Mutation StatusGefitinib (nM)Erlotinib (nM)Afatinib (nM)Osimertinib (nM)
A549 Wild-Type>10,000[4]8,900[5]57[6]5[6]
HCC827 Exon 19 Deletion<1[7]4[5]<1[7]13[6]
NCI-H1975 L858R + T790M>10,000[4]4,300[5]57[6]5[6]

Table 2: IC50 Values (nM) of EGFR Inhibitors in Additional NSCLC Cell Lines

Cell LineEGFR Mutation StatusGefitinib (nM)Erlotinib (nM)Afatinib (nM)
PC-9 Exon 19 Deletion-7[6]0.8[6]
H3255 L858R-12[6]0.3[6]
PC-9ER Exon 19 Del + T790M->10,000[6]165[6]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

The Potential of Quinoline Derivatives

Quinoline and its derivatives have emerged as a significant scaffold in the development of kinase inhibitors, including those targeting EGFR.[8][9] The core structure of quinoline provides a versatile backbone for chemical modifications that can enhance binding affinity and selectivity for the ATP-binding pocket of the EGFR kinase domain.[10] Numerous studies have explored the synthesis and biological evaluation of various quinoline-based compounds, with some demonstrating potent anti-proliferative activity in cancer cell lines.[9] However, it is crucial to underscore that while the quinoline scaffold shows promise, the specific EGFR inhibitory activity of this compound has not been reported in the peer-reviewed scientific literature searched for this guide. Further preclinical studies, including in vitro kinase assays and cell-based proliferation assays, would be necessary to determine its efficacy and potential as an EGFR inhibitor.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key assays are provided below.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[11]

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[11]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).[11]

  • Add 2 µL of EGFR enzyme solution to each well.[11]

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.[11]

  • Incubate the plate at room temperature for 60 minutes.[11]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[11]

  • Incubate for 40 minutes at room temperature.[11]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Incubate for 30 minutes at room temperature.[11]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell-Based EGFR Phosphorylation Assay (ELISA)

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

Objective: To assess the ability of a test compound to inhibit EGFR activation in intact cells.

Materials:

  • Cancer cell line expressing EGFR (e.g., A431, HCC827)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound

  • EGF (Epidermal Growth Factor)

  • Fixing solution (e.g., 4% formaldehyde in PBS)[12]

  • Quenching buffer (e.g., 1% H2O2 in PBS with 0.1% sodium azide)[13]

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR[12]

  • HRP-conjugated secondary antibody[12]

  • TMB substrate[12]

  • Stop solution (e.g., 1N H2SO4)[13]

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.[12]

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

  • Fix the cells with fixing solution for 20 minutes at room temperature.[12]

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells and quench endogenous peroxidase activity with quenching buffer for 20 minutes.[13]

  • Block non-specific binding with blocking buffer for 1 hour.[12]

  • Incubate with primary antibodies (anti-phospho-EGFR or anti-total-EGFR) overnight at 4°C.[12]

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash and add TMB substrate. Incubate until color develops.[12]

  • Add stop solution and measure the absorbance at 450 nm.[13]

  • Normalize the phospho-EGFR signal to the total-EGFR signal to determine the extent of inhibition.

Visualizing Cellular Processes and Workflows

EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by EGFR. Inhibition of EGFR tyrosine kinase activity blocks these downstream pathways, leading to reduced cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for EGFR Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel EGFR inhibitors.

Experimental_Workflow Start Compound Library (e.g., Quinoline Derivatives) KinaseAssay In Vitro EGFR Kinase Assay Start->KinaseAssay IC50_Determination IC50 Determination KinaseAssay->IC50_Determination CellProliferation Cell-Based Proliferation Assay (MTT) IC50_Determination->CellProliferation PhosphoAssay Cell-Based EGFR Phosphorylation Assay CellProliferation->PhosphoAssay HitValidation Hit Compound Validation PhosphoAssay->HitValidation LeadOptimization Lead Optimization HitValidation->LeadOptimization Potent & Selective

Caption: A standard workflow for the screening and validation of EGFR inhibitors.

References

Efficacy of 6-Chloro-2-phenylquinolin-4-ol Analogues Versus First-Generation EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of compounds structurally related to 6-Chloro-2-phenylquinolin-4-ol and first-generation epidermal growth factor receptor (EGFR) inhibitors. Due to a lack of publicly available data directly evaluating this compound as an EGFR inhibitor, this guide utilizes data from a closely related series of compounds, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, to provide an illustrative comparison against the well-established first-generation EGFR inhibitors, gefitinib and erlotinib.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity.[3] The quinoline and quinazolinone scaffolds have emerged as privileged structures in the development of novel kinase inhibitors, including those targeting EGFR.[3][4][5] This guide explores the potential efficacy of a quinoline-based compound class in comparison to these established first-generation inhibitors.

EGFR Signaling Pathway

The binding of ligands, such as epidermal growth factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[2]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response cluster_inhibitors Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Quinolinol This compound (and analogs) Quinolinol->EGFR_dimer Inhibition Gen1_EGFRi First-Gen EGFRi (Gefitinib, Erlotinib) Gen1_EGFRi->EGFR_dimer Inhibition

Caption: Simplified EGFR Signaling Pathway and Points of Inhibition.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives and the first-generation EGFR inhibitors, gefitinib and erlotinib, against various cancer cell lines. It is important to note that the quinolone derivatives were evaluated for their activity against PI3Kα and not directly against EGFR in the cited study.[6] The data for gefitinib and erlotinib are compiled from studies evaluating their efficacy against EGFR.[7][8][9]

Table 1: In Vitro Efficacy of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives [6]

CompoundCell LineIC50 (µM)
16 Caco-237.4
HCT-1168.9
18 Caco-250.9
HCT-1163.3
19 Caco-217.0
HCT-1165.3
21 Caco-218.9
HCT-1164.9

Caco-2: Human epithelial colorectal adenocarcinoma; HCT-116: Human colon carcinoma.

Table 2: In Vitro Efficacy of First-Generation EGFR Inhibitors

InhibitorCell LineEGFR MutationIC50 (nM)Reference
Gefitinib Various NSCLCMutant40 - >10,000[7]
Various NSCLCWild-Type1,000 - >300,000[7]
Erlotinib PC-9Exon 19 del7[8]
H3255L858R12[8]
BxPC-3Wild-Type1,260[9]
AsPc-1Wild-Type5,800[9]

NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

Protocol: [1]

  • Enzyme and Compound Preparation: Prepare stock solutions of recombinant EGFR enzyme and the test compounds (e.g., this compound analogues, gefitinib, erlotinib) in an appropriate solvent (e.g., DMSO).

  • Pre-incubation: In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted test compounds for 30 minutes at 27°C.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a fluorescently labeled peptide substrate (e.g., Y12-Sox).

  • Signal Measurement: Monitor the reaction kinetics by measuring the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm every 71 seconds for 30-120 minutes using a plate reader.

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a variable slope model.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol: [10]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis (Annexin V) Assay

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13][14][15]

Protocol: [12]

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of potential EGFR inhibitors.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_comparison Comparative Analysis Compound_Synthesis Synthesis of This compound Analogues Kinase_Assay EGFR Kinase Assay Compound_Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture (e.g., A549, HCT-116) Compound_Synthesis->Cell_Culture IC50_determination Determine Enzymatic IC50 Kinase_Assay->IC50_determination Data_Comparison Compare Efficacy with First-Generation EGFR Inhibitors IC50_determination->Data_Comparison MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V) Assay Cell_Culture->Apoptosis_Assay Cellular_IC50 Determine Cellular IC50 MTT_Assay->Cellular_IC50 Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification Cellular_IC50->Data_Comparison Apoptosis_Quantification->Data_Comparison

Caption: In Vitro Evaluation Workflow for EGFR Inhibitors.

Conclusion

References

In Vivo Validation of 6-Chloro-2-phenylquinolin-4-ol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 6-Chloro-2-phenylquinolin-4-ol, a novel quinoline derivative, against established alternatives. While direct in vivo validation data for this compound is not yet publicly available, this document summarizes the existing preclinical evidence for a closely related analog and compares it with current therapeutic agents targeting similar signaling pathways. The information presented herein is intended to support further research and development of this promising compound.

Executive Summary

This compound has been identified as a potential therapeutic agent with possible mechanisms of action that include the inhibition of key signaling pathways implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization. Due to the nascent stage of its development, this guide leverages in vivo data from a structurally similar 2-phenyl-4-quinolone derivative to provide a preliminary assessment of its potential efficacy. This is juxtaposed with the performance of established drugs, including EGFR inhibitors (Gefitinib, Erlotinib) and a tubulin polymerization inhibitor (Paclitaxel), to offer a comparative perspective for researchers.

Comparative In Vivo Efficacy

The following table summarizes the available in vivo data for a 2-phenyl-4-quinolone analog and established competitor compounds. It is crucial to note that the data for the 2-phenyl-4-quinolone analog serves as a surrogate to infer the potential of this compound and direct comparative studies are warranted.

CompoundTarget/MechanismCancer ModelAnimal ModelDosageRouteKey Findings
2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone (Analog) Tubulin Polymerization InhibitorOvarian Cancer (OVCAR-3)MiceNot SpecifiedNot SpecifiedProlonged the life span of mice bearing the tumor by 130%.[1]
Gefitinib EGFR Tyrosine Kinase InhibitorNon-Small Cell Lung Cancer (NSCLC)Mouse Xenograft250 mg/day (human dose)OralObjective tumor response rates of 18.4% in IDEAL 1 and 11.8% in IDEAL 2 studies.[2]
Erlotinib EGFR Tyrosine Kinase InhibitorNSCLC (H460a & A549)Athymic Nude Mice100 mg/kgOral71% and 93% tumor growth inhibition in H460a and A549 models, respectively.[3]
Paclitaxel Tubulin Polymerization StabilizerOvarian CancerMiceNot SpecifiedNot SpecifiedIn vivo established paclitaxel-resistant cell line showed enhanced tumor growth.[4]

Signaling Pathways and Experimental Workflow

To visually represent the proposed mechanisms and the general workflow for in vivo validation, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates 6_Chloro_2_phenylquinolin_4_ol This compound 6_Chloro_2_phenylquinolin_4_ol->EGFR Inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Tubulin_Polymerization_Pathway Alpha_Tubulin α-Tubulin Tubulin_Dimer Tubulin Dimer Alpha_Tubulin->Tubulin_Dimer Beta_Tubulin β-Tubulin Beta_Tubulin->Tubulin_Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division 6_Chloro_2_phenylquinolin_4_ol This compound 6_Chloro_2_phenylquinolin_4_ol->Microtubule Inhibits Polymerization

Caption: Proposed mechanism of tubulin polymerization inhibition.

InVivo_Validation_Workflow Xenograft_Model Establish Xenograft Model (e.g., human cancer cells in mice) Tumor_Growth Allow Tumor Growth to Palpable Size Xenograft_Model->Tumor_Growth Treatment_Groups Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) Tumor_Growth->Treatment_Groups Drug_Administration Administer Treatment (e.g., oral gavage, intraperitoneal injection) Treatment_Groups->Drug_Administration Monitoring Monitor Tumor Volume and Body Weight Drug_Administration->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Histopathology, Biomarker Analysis) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General workflow for in vivo validation using a xenograft model.

Experimental Protocols

The following are generalized protocols for key in vivo experiments based on methodologies cited for similar compounds. These should be adapted and optimized for the specific characteristics of this compound.

Xenograft Tumor Model for Anticancer Efficacy
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 for NSCLC, OVCAR-3 for ovarian cancer) based on the therapeutic target.

  • Animals: Use immunodeficient mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Vehicle control (e.g., saline, DMSO/PEG solution)

    • This compound (at various doses)

    • Positive control (e.g., Gefitinib, Paclitaxel at established effective doses)

  • Drug Administration: Administer the compounds via the determined optimal route (e.g., oral gavage, intraperitoneal injection) at a specified frequency (e.g., daily, twice weekly).

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis (e.g., histopathology, immunohistochemistry for biomarkers like Ki-67, TUNEL assay for apoptosis).

  • Data Analysis: Compare tumor growth inhibition between treated and control groups. Analyze changes in body weight as an indicator of toxicity.

In Vivo Toxicity Assessment
  • Animals: Use healthy mice or rats of a specific strain (e.g., BALB/c, Sprague-Dawley).

  • Dose Escalation: Administer escalating doses of this compound to different groups of animals.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss).

    • Collect blood samples at specified time points for hematological and serum biochemical analysis.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological examination to identify any treatment-related changes.

Conclusion and Future Directions

While direct in vivo data for this compound is pending, the promising activity of a close analog suggests its potential as a therapeutic candidate. The comparative data provided in this guide highlights the benchmarks that this compound would need to meet or exceed to be considered a viable alternative to current therapies.

Future research should prioritize:

  • In vivo Efficacy Studies: Conducting xenograft studies with this compound in relevant cancer models to determine its tumor growth inhibition potential.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize dosing and administration routes.

  • Mechanism of Action Confirmation: Utilizing in vivo models to confirm the engagement of proposed targets (e.g., EGFR, tubulin) through biomarker analysis in tumor tissues.

  • Toxicity Profiling: Performing comprehensive toxicology studies to establish a safe therapeutic window.

By systematically addressing these research areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical development.

References

A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a wide array of pharmaceuticals, from antimalarials to anticancer agents. The choice of synthetic route can significantly impact the efficiency of discovery and development pipelines. This guide provides an objective comparison of the most prominent methods for quinoline synthesis, focusing on yield, purity, and detailed experimental protocols to aid in the selection of the most appropriate method for a given research objective.

This guide delves into the classical and modern methods of quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, Friedländer, Gould-Jacobs, and Camps reactions. Each method is evaluated based on its advantages, limitations, and the typical yields and purities reported in the literature.

Comparative Overview of Quinoline Synthesis Methods

The selection of a quinoline synthesis method is often a trade-off between factors such as the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The following table summarizes the key characteristics of the most common methods.

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldPurityKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesLow to moderate (can be improved with modifications)Often requires extensive purificationUses readily available starting materialsHarsh, exothermic reaction conditions; often low yields and formation of tarry byproducts
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesGood to excellentGenerally goodA versatile modification of the Skraup synthesis with better control and yieldsCan produce mixtures of regioisomers with unsymmetrical ketones
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGoodGoodGood yields and regioselectivity for symmetrical β-diketonesCan produce isomeric mixtures with unsymmetrical β-diketones
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupPolysubstituted quinolinesGood to excellentHighHigh yields and purity; versatile for a wide range of substituted quinolinesRequires often multi-step synthesis of the 2-aminoaryl carbonyl starting material
Gould-Jacobs Reaction Aniline, ethyl ethoxymethylenemalonate4-hydroxyquinolinesGoodHigh (>95% reported)Excellent method for the synthesis of 4-hydroxyquinolines and their derivativesHigh temperatures are often required for the cyclization step
Camps Cyclization o-acylaminoacetophenone2,4-dihydroxyquinolines (as quinolones)Good to excellentGoodEfficient method for the synthesis of hydroxyquinolinesCan produce a mixture of two isomeric products

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthesis method, including a description of the reaction, its mechanism, and a representative experimental protocol.

Skraup Synthesis

The Skraup synthesis is one of the oldest and most direct methods for preparing quinoline and its derivatives.[1][2] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2] The reaction is notoriously exothermic and can be violent if not controlled.[1] While it utilizes simple starting materials, the yields are often low, and the product is typically contaminated with tarry byproducts, necessitating extensive purification.[1]

Advantages:

  • Uses simple and readily available starting materials.[1]

Disadvantages:

  • Harsh and highly exothermic reaction conditions.[1]

  • Often results in low yields and significant byproduct formation.[1]

  • Limited to the synthesis of quinolines with substitution only on the benzene ring.

Experimental Protocol (General):

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, portion-wise to the mixture.

  • Heat the reaction mixture carefully to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) until it is strongly alkaline.

  • Extract the quinoline product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to remove unreacted starting materials and byproducts.

Workflow Diagram:

Skraup_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Mix Aniline, Glycerol, and Sulfuric Acid add_oxidant Add Oxidizing Agent start->add_oxidant heat Initial Heating (Exothermic) add_oxidant->heat reflux Reflux heat->reflux quench Quench on Ice reflux->quench neutralize Neutralize with Base quench->neutralize extract Solvent Extraction neutralize->extract purify Distillation/ Chromatography extract->purify end end purify->end Final Product

Caption: Workflow for the Skraup Synthesis of Quinoline.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a more versatile and generally higher-yielding alternative to the Skraup synthesis.[3][4] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, often hydrochloric acid or sulfuric acid, and sometimes a Lewis acid.[4] This method allows for the synthesis of quinolines with substituents at the 2- and/or 4-positions.[5]

Advantages:

  • Generally provides better yields and cleaner reactions than the Skraup synthesis.[3][6]

  • Allows for the introduction of substituents on the pyridine ring.[5]

Disadvantages:

  • The use of unsymmetrical α,β-unsaturated ketones can lead to the formation of a mixture of regioisomers.

  • The reaction conditions can still be quite acidic.

Experimental Protocol (General):

  • To a stirred solution of aniline in a suitable solvent (e.g., ethanol or water), add a strong acid (e.g., concentrated hydrochloric acid).

  • Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

  • Make the solution alkaline by the addition of a base (e.g., ammonium hydroxide or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Workflow Diagram:

Doebner_von_Miller_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Mix Aniline and Strong Acid add_carbonyl Add α,β-Unsaturated Carbonyl start->add_carbonyl reflux Reflux add_carbonyl->reflux quench Quench in Ice Water reflux->quench basify Basify Solution quench->basify extract Solvent Extraction basify->extract purify Chromatography/ Recrystallization extract->purify end end purify->end Final Product

Caption: Workflow for the Doebner-von Miller Quinoline Synthesis.

Combes Quinoline Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[3][7] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration.[7] The use of symmetrical β-diketones provides good regioselectivity.

Advantages:

  • Good yields for the synthesis of 2,4-disubstituted quinolines.[3]

  • Relatively straightforward procedure.

Disadvantages:

  • The use of unsymmetrical β-diketones can result in a mixture of isomeric products.[7]

  • Requires strongly acidic conditions for cyclization.[3]

Experimental Protocol (General):

  • Mix the aniline and the β-diketone in a round-bottom flask.

  • Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.

  • Heat the reaction mixture at a specified temperature for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium carbonate solution).

  • Collect the precipitated solid by filtration, wash it with water, and dry it.

  • If the product is an oil, extract it with an appropriate organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Workflow Diagram:

Combes_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Mix Aniline and β-Diketone add_acid Add Acid Catalyst start->add_acid heat Heat Reaction Mixture add_acid->heat quench Pour onto Ice heat->quench neutralize Neutralize with Base quench->neutralize isolate Filter or Extract neutralize->isolate purify Recrystallization/ Chromatography isolate->purify end end purify->end Final Product

Caption: Workflow for the Combes Quinoline Synthesis.

Friedländer Synthesis

The Friedländer synthesis is a highly efficient and versatile method for preparing polysubstituted quinolines.[8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst.[8][9] This method is known for producing high yields and high-purity products.[10]

Advantages:

  • Generally provides high yields and high purity.[10]

  • Highly versatile for the synthesis of a wide variety of substituted quinolines.[8]

  • The reaction mechanism is well-understood, allowing for predictable outcomes.[8]

Disadvantages:

  • The primary limitation is the availability of the 2-aminoaryl aldehyde or ketone starting materials, which often require multi-step synthesis.[10]

Experimental Protocol (General):

  • In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the compound containing an α-methylene group in a suitable solvent (e.g., ethanol, toluene, or acetic acid).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, hydrochloric acid) or a base (e.g., sodium hydroxide, potassium carbonate).

  • Heat the reaction mixture to reflux for the required amount of time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram:

Friedlander_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Mix 2-Aminoaryl Carbonyl and α-Methylene Compound add_catalyst Add Acid or Base Catalyst start->add_catalyst reflux Reflux add_catalyst->reflux cool Cool to Room Temp. reflux->cool isolate Filter or Evaporate cool->isolate purify Recrystallization/ Chromatography isolate->purify end end purify->end Final Product

Caption: Workflow for the Friedländer Quinoline Synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinolines.[11] It proceeds by the reaction of an aniline with ethyl ethoxymethylenemalonate (or a similar reagent) to form an anilinomethylenemalonate intermediate, which is then cyclized at high temperatures to afford the 4-hydroxyquinoline product.[11][12] This method often provides high yields and high-purity products.

Advantages:

  • Excellent method for preparing 4-hydroxyquinolines.[11]

  • Often results in high yields and purities.

Disadvantages:

  • The cyclization step typically requires high temperatures (200-250 °C).[12]

  • The reaction time and temperature need to be carefully optimized to maximize yield and minimize degradation.[12]

Experimental Protocol (General):

  • Mix the aniline and ethyl ethoxymethylenemalonate in a reaction flask.

  • Heat the mixture at a moderate temperature (e.g., 100-130 °C) for a short period to form the anilinomethylenemalonate intermediate.

  • For the cyclization step, heat the intermediate in a high-boiling solvent (e.g., diphenyl ether) or neat at a high temperature (e.g., 240-260 °C).

  • Monitor the reaction by observing the evolution of ethanol.

  • After the reaction is complete, cool the mixture. The product often crystallizes upon cooling.

  • Collect the solid product by filtration and wash it with a suitable solvent (e.g., ethanol or diethyl ether).

  • The resulting ester can be saponified with a base (e.g., sodium hydroxide) and then decarboxylated by heating in an acidic solution to yield the corresponding 4-hydroxyquinoline.

Workflow Diagram:

Gould_Jacobs_Workflow cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_workup Workup & Optional Steps start Mix Aniline and Ethyl Ethoxymethylenemalonate heat1 Heat (100-130°C) start->heat1 heat2 High Temp. Heating (240-260°C) heat1->heat2 cool Cool and Filter heat2->cool saponify Saponification (Optional) cool->saponify end2 end2 cool->end2 Ester Product decarboxylate Decarboxylation (Optional) saponify->decarboxylate end end decarboxylate->end Final Product

Caption: Workflow for the Gould-Jacobs Reaction.

Camps Cyclization

The Camps cyclization is an intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to yield a mixture of two isomeric hydroxyquinolines.[13] The reaction is a valuable method for the synthesis of 2,4-dihydroxyquinolines, which exist predominantly in their quinolone tautomeric forms.

Advantages:

  • An efficient method for the synthesis of hydroxyquinolines (quinolones).

  • The reaction is typically carried out under basic conditions.

Disadvantages:

  • Can produce a mixture of two structural isomers, the ratio of which depends on the reaction conditions and the substrate structure.[13]

Experimental Protocol (General):

  • Dissolve the o-acylaminoacetophenone in a suitable solvent, such as ethanol or methanol.

  • Add a solution of a base, typically aqueous or alcoholic sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The isomeric products can be separated by fractional crystallization or chromatography if necessary.

Workflow Diagram:

Camps_Cyclization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve o-Acylamino- acetophenone add_base Add Base start->add_base reflux Reflux add_base->reflux cool Cool Reaction reflux->cool acidify Acidify to Precipitate cool->acidify filter Filter and Dry acidify->filter separate Separate Isomers (Optional) filter->separate end end separate->end Final Products

Caption: Workflow for the Camps Cyclization.

Conclusion

The synthesis of quinolines is a rich and diverse field, with a variety of methods available to the modern chemist. The choice of a particular synthetic route depends on a careful consideration of the desired product, the available starting materials, and the required reaction conditions. While classical methods like the Skraup synthesis offer a direct approach from simple precursors, they often suffer from harsh conditions and low yields. In contrast, methods like the Friedländer and Gould-Jacobs reactions provide access to highly substituted and functionalized quinolines with excellent yields and purities, albeit with the potential need for more complex starting materials. This guide provides a foundational understanding to assist researchers in navigating these choices and optimizing their synthetic strategies for the efficient production of these vital heterocyclic compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-oxo-4-hydroxy-1,2-dihydroquinoline-3-carboxamide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, close structural analogs of 6-Chloro-2-phenylquinolin-4-ol, and their potential as anticancer agents. The quinoline and quinolone scaffolds are pivotal in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. The strategic placement of a chlorine atom at the C6 position of the quinoline ring is often associated with enhanced biological potency.

The compounds discussed herein were investigated for their inhibitory activity against the Phosphatidylinositol 3-kinase (PI3Kα)/AKT signaling pathway, a critical cascade that is frequently dysregulated in various human cancers.[1] Irregular activation of this pathway promotes uncontrolled cell proliferation and survival.[1] This guide summarizes the quantitative antiproliferative activity of these analogs against two human colorectal cancer cell lines, Caco-2 and HCT-116, providing a clear structure-activity relationship to inform future drug design and development.

Quantitative Data Summary: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of a series of N-substituted-6-chloro-4-hydroxy-2-quinolone-3-carboxamide analogs. The data is extracted from a study by Al-Qtaishat et al. (2020), where compounds were evaluated against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines.[1]

Compound IDR Group (Substitution on N-phenyl ring)IC₅₀ (µM) vs. Caco-2IC₅₀ (µM) vs. HCT-116
7 Benzyl>100>100
8 Phenyl>100>100
9 2-Fluorophenyl42.510.3
10 3-Fluorophenyl45.111.2
11 4-Fluorophenyl40.210.8
12 4-Methylphenyl (p-tolyl)39.910.1
13 2-Chlorophenyl40.210.5
14 3-Chlorophenyl42.611.0
15 4-Chlorophenyl38.99.8
16 2-Bromophenyl37.48.9
17 3-Bromophenyl39.19.9
18 4-Bromophenyl50.93.3
19 2-Iodophenyl17.05.3
20 3-Iodophenyl19.86.1
21 4-Iodophenyl18.94.9
22 2,4-Dichlorophenyl35.78.1
23 3,4-Dichlorophenyl38.29.5
24 4-Nitrophenyl>100>100

Data sourced from Molecules, 2020, 26(1), 73.[1]

Structure-Activity Relationship (SAR) Analysis

The antiproliferative data reveals key structural features influencing the activity of these 6-chloro-4-hydroxy-2-quinolone-3-carboxamide analogs:

  • Essential Core Scaffold: The unsubstituted N-phenyl analog (8) and the N-benzyl analog (7) were inactive, indicating that the substituted N-phenyl-carboxamide moiety is crucial for activity.

  • Effect of Halogen Substitution: Introduction of halogens (F, Cl, Br, I) on the N-phenyl ring generally conferred significant cytotoxic activity.

  • Position of Substituent: For chloro and fluoro substituents, the position on the phenyl ring (ortho, meta, or para) did not dramatically alter activity.

  • Influence of Halogen Size: A notable increase in potency was observed with larger halogens. The iodo-substituted analogs (19, 20, 21) exhibited the highest potency against the Caco-2 cell line.

  • Potency against HCT-116: The 4-bromophenyl (18) and 4-iodophenyl (21) analogs demonstrated the most potent activity against the HCT-116 cell line, with IC₅₀ values of 3.3 µM and 4.9 µM, respectively.[1]

  • Deactivating Groups: The presence of a strong electron-withdrawing nitro group, as in the 4-nitrophenyl analog (24) , resulted in a loss of activity.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate reaction Amidation Reaction (Reflux in THF/DMF) start->reaction amines Substituted Anilines / Benzylamine amines->reaction products Target Analogs (7-24) reaction->products treatment Incubate cells with synthesized analogs products->treatment cell_lines Human Cancer Cell Lines (Caco-2, HCT-116) cell_lines->treatment mtt_assay MTT Assay (Assess Cell Viability) treatment->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar docking Molecular Docking (vs. PI3Kα) sar->docking

Caption: Experimental workflow for the SAR study of quinolone analogs.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Proliferation Cell Proliferation, Survival & Growth Downstream->Proliferation Inhibitor 6-Chloro-2-quinolone Analogs Inhibitor->PI3K Inhibition

Caption: PI3K/AKT signaling pathway inhibited by the quinolone analogs.

Experimental Protocols

The synthesis of the target compounds was achieved through a straightforward amidation reaction.[1]

  • A mixture of ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate (1.0 equivalent) and the corresponding substituted aniline or benzylamine (3.0 equivalents) was prepared in a suitable solvent such as Tetrahydrofuran (THF).

  • A few drops of Dimethylformamide (DMF) were added to the solution.

  • The reaction mixture was heated to reflux for approximately 72 hours.

  • The progress of the reaction was monitored using Thin Layer Chromatography (TLC).

  • Upon completion, a solid precipitate formed at room temperature.

  • The solid residue was collected, washed sequentially with water, methanol, and THF.

  • The final product was dried in a vacuum oven to yield the pure N-substituted-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative.

The cytotoxicity of the synthesized analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This method measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cells (Caco-2 or HCT-116) were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized quinolone analogs and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, an MTT solution (typically 0.5 mg/mL in sterile PBS) was added to each well.[2]

  • Formazan Formation: The plates were incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium was removed, and a solubilization solution (e.g., Dimethyl sulfoxide - DMSO) was added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength between 550 and 600 nm.[2]

  • IC₅₀ Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration.

References

Comparative Analysis of 6-Chloro-2-phenylquinolin-4-ol Derivatives and Alternative PI3K Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed analysis of the biological activity of novel N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are analogs of 6-Chloro-2-phenylquinolin-4-ol. The guide is intended for researchers, scientists, and professionals in the field of drug development and cancer research. It presents a cross-validation of their antiproliferative effects against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with a comparison to a known pan-PI3K inhibitor, LY294002.

Quantitative Data Summary

The antiproliferative activity of the synthesized N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives was evaluated, and their half-maximal inhibitory concentrations (IC50) were determined. The results indicate that several derivatives exhibit significant cytotoxic effects on both Caco-2 and HCT-116 cell lines.[1][2] A selection of these findings, alongside the activity of the comparator compound LY294002, is presented in the table below.

CompoundCaco-2 IC50 (µM)HCT-116 IC50 (µM)
Derivative 16 37.48.9
Derivative 18 50.93.3
Derivative 19 17.05.3
Derivative 21 18.94.9
LY294002 (Pan-PI3K Inhibitor) Not explicitly stated in the provided search results, but used as a comparator in the study.Not explicitly stated in the provided search results, but used as a comparator in the study.

Experimental Protocols

Antiproliferative Activity Assay

The in vitro antiproliferative activity of the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives was assessed using a standard cell viability assay.

Cell Lines:

  • Human epithelial colorectal adenocarcinoma (Caco-2)

  • Human colon carcinoma (HCT-116)

Methodology:

  • Cell Seeding: The cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (derivatives 16, 18, 19, and 21) and the reference compound, LY294002.

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Assessment: Following incubation, cell viability was determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar assay. This involves adding the reagent to the wells, incubating to allow for the formation of formazan crystals by viable cells, and then solubilizing the crystals.

  • Data Analysis: The absorbance was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The investigated derivatives of this compound are proposed to exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pathway in cell growth, proliferation, and survival.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Comparative Discussion

The N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives of this compound have demonstrated notable antiproliferative activity against both Caco-2 and HCT-116 cancer cell lines.[1][2] In particular, derivatives 19 and 21 showed the most potent effects against both cell lines, with IC50 values in the low micromolar range.[1][2] When compared to the HCT-116 cell line, the derivatives generally exhibited stronger inhibitory effects than on the Caco-2 cell line.

The mechanism of action for these compounds is suggested to be the inhibition of the PI3Kα isoform, a key component of the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[1][2] This is supported by molecular docking studies that show these derivatives fitting into the PI3Kα binding site.[1][2] The reference compound, LY294002, is a well-established pan-PI3K inhibitor, meaning it targets multiple isoforms of PI3K. While direct IC50 values for LY294002 from the same study are not available in the provided search results, its use as a comparator suggests that the novel derivatives have a comparable mechanism of action.

The data suggests that the synthesized derivatives are promising candidates for further development as anticancer agents. Their efficacy against colon cancer cell lines highlights a potential therapeutic application. Future studies should aim to directly compare the IC50 values of these derivatives with this compound and other specific PI3K inhibitors in a broader panel of cancer cell lines to fully elucidate their potency and selectivity.

References

Benchmarking 6-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential performance of 6-Chloro-2-phenylquinolin-4-ol against established therapeutic agents. Due to a lack of publicly available, direct comparative studies on this compound, this analysis leverages performance data from structurally similar quinoline derivatives and benchmarks them against known drugs with related mechanisms of action. The information presented herein is intended to guide future research and highlight the potential of this compound class in drug discovery.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold known for its broad range of biological activities.[1][2][3] The presence of the chlorine atom at the 6-position and the phenyl group at the 2-position are key structural features that can influence its pharmacological profile. Quinolines have been extensively investigated for their potential as anticancer and antibacterial agents.[1][2][3]

Potential Mechanisms of Action:

  • Anticancer: Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Dihydroorotate Dehydrogenase (DHODH), Phosphoinositide 3-kinase (PI3K), and the disruption of tubulin polymerization.

  • Antibacterial: The antibacterial activity of quinoline compounds is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This mechanism is shared with the widely used fluoroquinolone antibiotics.

Comparative Performance Data

The following tables summarize the performance of known drugs and quinoline derivatives, providing a benchmark for the potential efficacy of this compound.

Anticancer Activity

The inhibitory activity of various compounds against different cancer cell lines is typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Compound/DrugMechanism of ActionMCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)A549 (Lung)NCI-H226 (Lung)MDA-MB-231 (Breast)SF-295 (CNS)
Brequinar DHODH Inhibitor-------
Buparlisib (BKM120) Pan-PI3K Inhibitor-------
Colchicine Tubulin Polymerization Inhibitor10.459.30-----
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline Unknown----0.940.04<0.01
6-Aryl-2-styrylquinazolin-4(3H)-ones Unknown0.62-7.72------

Data for this compound is not available. Values for related quinoline derivatives are provided for context. The IC50 values for Brequinar and Buparlisib are highly cell-line dependent and are not listed for specific lines in the search results.

Antibacterial Activity

The antibacterial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antibacterial potency.

Table 2: Comparative Antibacterial Activity (MIC Values in µg/mL)

Compound/DrugTarget OrganismMIC50MIC90
Ciprofloxacin Escherichia coli0.0364
Levofloxacin Escherichia coli0.0332
Moxifloxacin Escherichia coli--
Ciprofloxacin Staphylococcus aureus--
Levofloxacin Staphylococcus aureus--
Moxifloxacin Staphylococcus aureus--
Quinolone Derivative 7 Staphylococcus aureus (MRSA)0.031-
Quinolone Derivative 7 Streptococcus pyogenes2-

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data for this compound is not available. Values for a potent quinoline derivative are provided for context.[2]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between studies.

Determination of Anticancer Activity (IC50) using MTT Assay
  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., this compound) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or isopropanol with HCl) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Antibacterial Activity (MIC) using Broth Microdilution Method
  • Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium to a specific optical density, corresponding to a known bacterial concentration.

  • Compound Preparation: The test compound and reference antibiotics are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

The following diagrams illustrate key concepts relevant to the potential mechanisms of action and evaluation of this compound.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K signaling pathway.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase/ Topoisomerase IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication Supercoiled_DNA->Replication Inhibitor This compound (Potential Inhibitor) Inhibitor->DNA_Gyrase Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Anticancer Anticancer Screening (e.g., MTT Assay) IC50 IC50 Determination Anticancer->IC50 Antibacterial Antibacterial Screening (e.g., MIC Determination) MIC MIC Determination Antibacterial->MIC Comparison Benchmarking against Known Drugs IC50->Comparison MIC->Comparison

References

A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, obtaining quinoline and its derivatives at high purity is a critical step in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The choice of purification method can significantly impact the yield, purity, and cost-effectiveness of the final product. This guide provides an objective comparison of common quinoline purification techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for a given application.

Data Summary: A Comparative Overview of Quinoline Purification Techniques

The following tables summarize quantitative data for various quinoline purification methods, offering a clear comparison of their effectiveness in terms of purity and yield.

Purification Technique Starting Material Reagents/Conditions Achieved Purity (%) Yield (%) Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[1]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[2]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[3]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[4]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[2]
Quinoline-containing fraction3 M Ammonium bisulfate, 25% ammonia waterNot specifiedNot specified[5]
Quinoline-containing fraction4 M Phosphoric acid, 25% ammonia waterNot specifiedNot specified[5]
Simulated oil containing quinolineIonic Liquid ([HBth][HSO4]), aqueous solution99.04 (removal efficiency)Not applicable[6]
Supercritical Fluid Extraction Crude Quinoline from Coal Tar Wash OilSupercritical ethanol, 7 MPa, 140°C then 250°C99.5Not specified[7]
Chromatography Commercial Quinoline YellowHigh-Speed Counter-Current Chromatography (HSCCC)Not specifiedNot specified[8]

Experimental Protocols: Detailed Methodologies

Purification by Distillation and Salt Formation (Skraup Synthesis Product)

This protocol describes the purification of quinoline synthesized via the Skraup reaction, a common laboratory-scale synthesis method.[1][9]

Objective: To purify crude quinoline containing unreacted starting materials and byproducts.

Procedure:

  • Steam Distillation:

    • The reaction mixture from the Skraup synthesis is subjected to steam distillation to remove volatile impurities, primarily unreacted nitrobenzene.[1]

    • Continue steam distillation until the distillate is clear.

  • Liberation of Quinoline:

    • The remaining acidic solution is made strongly alkaline with a 40% sodium hydroxide solution to liberate the free quinoline base, which separates as an oil.[9]

  • Second Steam Distillation:

    • A second steam distillation is performed on the alkaline mixture to isolate the crude quinoline.

  • Salt Formation and Impurity Removal:

    • The collected crude quinoline is dissolved in dilute sulfuric acid to form quinoline sulfate.[9]

    • The solution is cooled, and sodium nitrite is added to diazotize any remaining aniline, which is then converted to phenol upon heating.[9]

  • Final Isolation and Distillation:

    • The quinoline is once again liberated by the addition of a strong base.

    • The resulting quinoline is separated, dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and subjected to vacuum distillation.[10] The fraction boiling at 110-114°C at 14 mmHg is collected as pure quinoline.[1]

Purification by Extraction and Distillation (from Coal Tar)

This industrial-scale method is suitable for isolating quinoline from coal tar fractions.[2]

Objective: To extract and purify quinoline from coal tar wash oil.

Procedure:

  • Initial Distillation:

    • Coal tar wash oil is subjected to atmospheric distillation, followed by vacuum distillation to obtain fractions enriched in quinoline.[2]

  • Acid Extraction:

    • The quinoline-rich distillates are mixed with an 18-20% solution of ammonium hydrogen sulfate and stirred for 20-40 minutes at room temperature.[2]

    • The mixture is allowed to separate, and the lower layer containing the quinoline salt is collected.[2]

  • Solvent Extraction:

    • The quinoline salt solution is extracted with toluene to remove neutral oil impurities.[2]

  • Liberation and Final Distillation:

    • The aqueous layer is neutralized with a base (e.g., ammonia water) to liberate the crude quinoline.[5]

    • The crude quinoline is then subjected to fractional distillation. The fraction corresponding to pure quinoline is collected.[2]

Purification by Recrystallization of an 8-Hydroxyquinoline Derivative

This method is applicable for the purification of solid quinoline derivatives.[3][4]

Objective: To purify a crude 8-hydroxyquinoline product.

Procedure:

  • Dissolution:

    • The crude 8-hydroxyquinoline (e.g., 500g with 78.0% purity) is dissolved in a suitable chlorinated solvent (e.g., 663g of dichloromethane) with stirring, and the mixture is warmed to 30-35°C.[3]

  • Cooling and Crystallization:

    • The solution is then cooled to 0°C to induce crystallization of the purified 8-hydroxyquinoline.[3]

  • Filtration and Washing:

    • The crystals are collected by filtration and washed with a small amount of the cold solvent.[3]

  • Drying:

    • The purified crystals are dried to remove residual solvent. The solvent from the filtrate can be recovered by distillation.[4]

Visualizing the Purification Workflows

The following diagrams, generated using the DOT language, illustrate the logical steps of the described purification protocols.

Distillation_Salt_Formation start Crude Quinoline (Skraup Synthesis) steam_dist1 Steam Distillation start->steam_dist1 alkalize1 Alkalinization (NaOH) steam_dist1->alkalize1 steam_dist2 Second Steam Distillation alkalize1->steam_dist2 acidify Acidification (H2SO4) steam_dist2->acidify diazotize Diazotization (NaNO2) acidify->diazotize alkalize2 Alkalinization diazotize->alkalize2 separate Separation alkalize2->separate dry Drying separate->dry vac_dist Vacuum Distillation dry->vac_dist end Pure Quinoline vac_dist->end

Caption: Workflow for quinoline purification by distillation and salt formation.

Extraction_Distillation start Coal Tar Wash Oil distillation Atmospheric & Vacuum Distillation start->distillation acid_extraction Acid Extraction (Ammonium Hydrogen Sulfate) distillation->acid_extraction solvent_extraction Solvent Extraction (Toluene) acid_extraction->solvent_extraction neutralization Neutralization (Ammonia Water) solvent_extraction->neutralization fractional_distillation Fractional Distillation neutralization->fractional_distillation end Pure Quinoline fractional_distillation->end

Caption: Workflow for quinoline purification by extraction and distillation.

Recrystallization start Crude 8-Hydroxyquinoline dissolution Dissolution in Chlorinated Solvent start->dissolution cooling Cooling & Crystallization dissolution->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying end Pure 8-Hydroxyquinoline drying->end

Caption: Workflow for the purification of 8-hydroxyquinoline by recrystallization.

Concluding Remarks

The selection of an optimal purification technique for quinolines is contingent upon several factors, including the initial purity of the material, the scale of the operation, the desired final purity, and available resources.

  • Distillation is a robust and scalable method, particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points.

  • Crystallization via salt formation is a powerful technique for achieving very high purity, as the crystalline lattice of the salt excludes impurities. This method is well-suited for laboratory-scale purifications where high purity is paramount.

  • Extraction methods, especially those utilizing acidic reagents, are highly effective for the initial separation of basic quinolines from neutral and acidic components in complex mixtures like coal tar. The use of modern techniques like supercritical fluid extraction and ionic liquids offers greener and potentially more efficient alternatives.

  • Chromatography provides the highest resolution and is ideal for purifying small quantities of material to very high purity or for separating complex mixtures of closely related quinoline derivatives. However, scalability can be a challenge for techniques like HPLC.

By carefully considering the data and protocols presented in this guide, researchers and drug development professionals can make informed decisions to select the most efficient and effective purification strategy for their specific needs.

References

Safety Operating Guide

Essential Safety and Operational Guide for 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2-phenylquinolin-4-ol. The following procedures are based on best practices for handling quinoline derivatives and are intended to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound, a compound that may present significant health risks. The recommended PPE is detailed below and should be worn at all times when handling the substance.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles & Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield is required when there is a risk of splashing or aerosol generation.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the compound.[1][2]
Body Laboratory CoatA full-sleeved, buttoned lab coat made of a flame-resistant material like Nomex® is advised.[2]
Respiratory RespiratorA NIOSH-approved respirator with appropriate cartridges should be used if working outside a fume hood or if there is a risk of inhaling dust or aerosols.[1][2]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[2]

dot

Caption: PPE selection workflow for handling this compound.

II. Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

A. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a certified chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer:

    • Handle the solid compound in a fume hood to avoid inhalation of any dust particles.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • After handling, decontaminate the work surface.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.[1][3]

B. Storage Protocol:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be accessible only to authorized personnel.

dot

Handling_Protocol Figure 2: Step-by-Step Handling Protocol A 1. Preparation: - Don correct PPE - Prepare clean fume hood B 2. Weighing & Transfer: - Handle solid in fume hood - Use appropriate tools - Add solid to solvent slowly A->B C 3. Post-Handling: - Decontaminate work surface - Dispose of gloves - Wash hands thoroughly B->C

Caption: Procedural steps for safely handling this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Compound Dispose of as hazardous chemical waste in a designated, labeled container. Do not mix with other waste streams unless compatibility is known.
Contaminated Labware (e.g., gloves, weighing paper) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.[1]
Solutions of the Compound Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[1]
Spill Cleanup Material Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal.[3]

All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

dot

Disposal_Plan Figure 3: Waste Stream Management cluster_waste Waste Segregation substance This compound (Solid, Solution, or Contaminated Material) solid_waste Solid Waste Designated labeled container substance->solid_waste liquid_waste Liquid Waste Labeled, sealed container for hazardous liquid waste substance->liquid_waste labware_waste Contaminated Labware Sealed bag or container labeled as hazardous substance->labware_waste disposal Licensed Hazardous Waste Disposal solid_waste->disposal liquid_waste->disposal labware_waste->disposal

Caption: Logical flow for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.